molecular formula C51H55ClN4O3 B12395584 Cy7.5 maleimide

Cy7.5 maleimide

Numéro de catalogue: B12395584
Poids moléculaire: 807.5 g/mol
Clé InChI: XCNYYRVWJSOPSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cy7.5 maleimide is a useful research compound. Its molecular formula is C51H55ClN4O3 and its molecular weight is 807.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C51H55ClN4O3

Poids moléculaire

807.5 g/mol

Nom IUPAC

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide chloride

InChI

InChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H

Clé InChI

XCNYYRVWJSOPSW-UHFFFAOYSA-N

SMILES isomérique

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C\5/C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)/CCC4)C.[Cl-]

SMILES canonique

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-]

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to Cy7.5 Maleimide: Structure, Properties, and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document details its chemical structure, key properties, and established protocols for its application in bioconjugation, equipping researchers with the essential knowledge for its effective use in drug development and various biological assays.

Chemical Structure and Properties

This compound is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The maleimide functional group enables covalent attachment to biomolecules via a selective reaction with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. This dye exists in two primary forms: a non-sulfonated version soluble in organic solvents and a sulfonated version exhibiting enhanced water solubility, making it ideal for labeling biomolecules in aqueous environments.[1]

The core structure of Cy7.5 consists of two indolenine rings linked by a heptamethine chain. This extended conjugated system is responsible for its absorption and fluorescence properties in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, thus enabling high signal-to-noise ratios in imaging applications.

Table 1: Chemical and Spectral Properties of this compound Variants

PropertyNon-sulfonated this compoundSulfonated this compound
Molecular Formula C₅₁H₅₅ClN₄O₃[2]C₅₁H₅₁K₃N₄O₁₅S₄[3]
Molecular Weight 807.46 g/mol [1][2]1205.6 g/mol [3]
Excitation Maximum (λex) 788 nm[1][2]788 nm[3][4]
Emission Maximum (λem) 808 nm[1][2]797 nm[3][4]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[1][2]~222,000 M⁻¹cm⁻¹[3][4]
Quantum Yield (Φ) ~0.10[1]~0.21[3][4]
Solubility Soluble in organic solvents (DMSO, DMF)[1][2]Good solubility in water, DMSO, DMF[3][4]
CAS Number 2270866-73-2[1]Not readily available

Reaction Mechanism with Thiol Groups

The conjugation of this compound to a thiol-containing biomolecule, such as a protein with cysteine residues, proceeds via a Michael addition reaction. The maleimide group acts as a Michael acceptor, and the nucleophilic thiol group of the cysteine residue acts as the Michael donor. This reaction forms a stable, covalent thioether bond. The reaction is highly selective for thiol groups at a pH range of 6.5-7.5.

Figure 1. Reaction of this compound with a protein sulfhydryl group.

Experimental Protocol for Protein Labeling

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials
  • Protein to be labeled (in a thiol-free buffer, e.g., PBS, HEPES, Tris, pH 7.0-7.5)

  • This compound (non-sulfonated or sulfonated)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Purification column (e.g., Sephadex G-25 size-exclusion column or a spin column)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2]

    • The buffer must be free of any primary amines (like Tris or glycine) or ammonium ions if using an amine-reactive dye, and free of thiols for maleimide chemistry.[2]

    • (Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.[2] This stock solution should be prepared fresh before each use.

  • Conjugation Reaction:

    • A starting point for optimization is a 10-20 fold molar excess of this compound to the protein.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle rotation during incubation is recommended.

  • Purification of the Labeled Protein:

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions.

    • Load the reaction mixture onto the top of the column.

    • Elute the labeled protein with PBS (pH 7.2-7.4). The first colored band to elute will be the Cy7.5-labeled protein conjugate. The free, unconjugated dye will move more slowly through the column.

    • Collect the fractions containing the labeled protein.

    • Alternatively, for smaller scale reactions, spin columns can be used for purification following the manufacturer's protocol.

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per protein molecule) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7.5 (~788 nm).

    • The following equation can be used to calculate the DOL: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye] Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye).

  • Storage:

    • Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for labeling a protein with this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in Thiol-Free Buffer) optional_reduction Optional: Reduce Disulfide Bonds (TCEP, 20-30 min, RT) prep_protein->optional_reduction If needed conjugation Conjugation Reaction (10-20x Molar Excess of Dye) 2h RT or Overnight 4°C prep_protein->conjugation prep_dye Prepare this compound Stock Solution (10 mM in DMSO) prep_dye->conjugation optional_reduction->conjugation purification Purify Conjugate (Size-Exclusion or Spin Column) conjugation->purification analysis Characterize Conjugate (Determine DOL via Spectroscopy) purification->analysis storage Store Labeled Protein (4°C or -20°C, Protected from Light) analysis->storage

Figure 2. Experimental workflow for protein labeling with this compound.

Applications

The near-infrared fluorescence of Cy7.5-labeled biomolecules makes them highly valuable for a range of applications, particularly in in vivo imaging where deep tissue penetration and low background signal are critical. Key applications include:

  • In Vivo Imaging: Tracking the biodistribution and tumor targeting of therapeutic antibodies and other protein-based drugs.

  • Fluorescence Microscopy: Visualizing the localization of proteins within cells and tissues.

  • Flow Cytometry: Identifying and sorting cells based on the expression of specific cell surface markers.

  • Western Blotting: Detecting low-abundance proteins with high sensitivity.

By following the guidelines and protocols outlined in this technical guide, researchers can confidently and effectively utilize this compound for their specific bioconjugation and bio-imaging needs, advancing their research in drug discovery and development.

References

A Technical Guide to Cy7.5 Maleimide: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. Cyanine7.5 (Cy7.5) is a fluorescent dye that operates in the near-infrared spectrum, making it highly valuable for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[1] The maleimide functional group allows for the specific covalent labeling of sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides.[2][3] This document outlines the spectral properties of this compound, detailed experimental protocols for biomolecule conjugation, and logical workflows to guide researchers in its application.

Core Spectrofluorometric and Physicochemical Properties

This compound is available in both sulfonated (sulfo-Cy7.5) and non-sulfonated forms. The addition of sulfo groups enhances the dye's water solubility, which can be advantageous for labeling reactions in aqueous buffers without the need for organic co-solvents.[3][4] The choice between the two forms depends on the specific application and the properties of the biomolecule being labeled. The key quantitative data for different variants of Cy7.5 and Cy7 maleimide are summarized below.

Table 1: Spectral Properties of sulfo-Cy7.5 Maleimide

PropertyValueReferences
Maximum Excitation Wavelength (λex)788 nm[4][5]
Maximum Emission Wavelength (λem)797 nm[4][5]
Molar Extinction Coefficient (ε)222,000 cm-1M-1[4][5]
Fluorescence Quantum Yield (Φ)0.21[4][5]
SolubilityWater, DMF, DMSO[5]

Table 2: Spectral Properties of non-sulfonated this compound

PropertyValueReferences
Maximum Excitation Wavelength (λex)788 nm[6][7]
Maximum Emission Wavelength (λem)808 nm[6][7]
Molar Extinction Coefficient (ε)223,000 cm-1M-1[6][7]
Fluorescence Quantum Yield (Φ)0.10[7]
SolubilityOrganic solvents (DMSO, DMF), low in water[6][7]

Table 3: Spectral Properties of Cy7 Maleimide

PropertyValueReferences
Maximum Excitation Wavelength (λex)750 nm[3][8][9]
Maximum Emission Wavelength (λem)773 nm[3][8][9]
Molar Extinction Coefficient (ε)199,000 cm-1M-1[3][8][9]
Fluorescence Quantum Yield (Φ)0.3[8][9]
SolubilityDMSO, DMF, DCM[8]

Reaction Mechanism: Thiol-Maleimide Conjugation

The labeling of biomolecules with this compound occurs through a Michael addition reaction. The maleimide group is an electrophile that exhibits high selectivity for the sulfhydryl group of a cysteine residue, which acts as a nucleophile.[3] This reaction forms a stable, covalent thioether bond. For the reaction to proceed efficiently, the pH of the buffer should be maintained between 6.5 and 7.5.[3]

cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Conjugate Cy7.5-S-Protein (Stable Thioether Bond) Protein_SH->Conjugate Michael Addition Cy75_Maleimide Cy7.5-Maleimide Cy75_Maleimide->Conjugate

Reaction of this compound with a protein sulfhydryl group.

Experimental Protocol for Protein Labeling

This protocol provides a general framework for conjugating this compound to proteins. Optimization may be necessary for specific proteins and applications.

1. Preparation of Protein Solution

  • Dissolve the protein containing free sulfhydryl groups in a degassed buffer at a pH of 7.0-7.5.[2][10] Suitable buffers include PBS, Tris, or HEPES, ensuring they are free of any thiol-containing compounds.[2][10] A typical protein concentration is between 1-10 mg/mL.[2]

  • Optional - Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

    • Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[2][3]

    • Incubate the mixture for 20-30 minutes at room temperature.[2][3] TCEP is recommended as it does not need to be removed before adding the maleimide dye.[3]

2. Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution, typically at 10 mM, by dissolving the dye in an anhydrous organic solvent such as DMSO or DMF.[2][10][11]

  • Vortex the solution to ensure the dye is fully dissolved.[11] This stock solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.[10][11]

3. Labeling Reaction

  • While gently stirring or vortexing the protein solution, add the this compound stock solution.

  • A 10- to 20-fold molar excess of dye to protein is a common starting point to ensure efficient labeling.[3][10][11]

  • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[3][10]

4. Purification of the Labeled Protein

  • It is critical to separate the fluorescently labeled protein from any unreacted, free dye.

  • Common purification methods include:

    • Gel Filtration Chromatography: Use a resin like Sephadex G-25 to separate the larger protein conjugate from the smaller, unbound dye molecules.[11]

    • Dialysis: This method is suitable for water-soluble dyes like sulfo-Cy7.5.[2]

    • Ultrafiltration: Spin columns with an appropriate molecular weight cutoff (MWCO) can be used to concentrate the labeled protein while removing the free dye.[11]

5. Determination of Degree of Labeling (DOL)

  • The DOL, or the average number of dye molecules conjugated to each protein, can be calculated using absorbance measurements.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (e.g., ~788 nm).

  • The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

6. Storage of the Conjugate

  • For short-term storage (up to a week), keep the labeled protein at 4°C, protected from light.[10]

  • For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%).[10] Alternatively, the conjugate can be stored in 50% glycerol at -20°C for up to a year.[10]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for labeling a protein with this compound.

A 1. Prepare Protein Solution (pH 7.0-7.5, degassed buffer) B 2. Optional: Reduce Disulfide Bonds (Add TCEP, incubate 30 min) A->B D 4. Labeling Reaction (10-20x molar excess of dye) (2h at RT or overnight at 4°C) A->D If no reduction needed B->D C 3. Prepare Dye Stock Solution (10 mM in anhydrous DMSO) C->D E 5. Purification (Gel filtration, dialysis, or ultrafiltration) D->E F 6. Analysis & Storage (Calculate DOL, store at 4°C or -20°C) E->F

Experimental workflow for protein labeling with this compound.

References

Cy7.5 Maleimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fluorescent dye Cy7.5 maleimide, a critical tool for researchers, scientists, and drug development professionals. This document outlines its core photophysical properties, provides detailed experimental protocols for its characterization and use, and illustrates its application in targeted biological imaging.

Core Photophysical Properties of this compound

This compound is a near-infrared (NIR) fluorescent dye valued for its applications in deep-tissue and in vivo imaging, where it benefits from reduced tissue autofluorescence. Its maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins and peptides. The following table summarizes the key quantitative data for this compound and its sulfonated analogue.

PropertyThis compoundsulfo-Cyanine7.5 Maleimide
Quantum Yield (Φ) 0.100.21
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹222,000 M⁻¹cm⁻¹
Excitation Maximum (λex) 788 nm788 nm
Emission Maximum (λem) 808 nm797 nm

Experimental Protocols

Accurate characterization and application of this compound rely on standardized experimental procedures. Below are detailed protocols for the determination of its quantum yield and extinction coefficient, as well as a method for protein conjugation.

Determination of Fluorescence Quantum Yield (Relative Method)

The quantum yield of a fluorescent molecule is the ratio of photons emitted to photons absorbed. The relative method, which involves comparison to a standard of known quantum yield, is a common and accessible approach.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound solution of unknown quantum yield

  • Standard dye solution with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO)

  • Solvent (e.g., DMSO, PBS)

Procedure:

  • Prepare a series of dilutions for both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

  • Calculate the quantum yield of the this compound using the following equation:

    Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

    Where:

    • Φ is the quantum yield

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound by accurately weighing a small amount of the dye and dissolving it in a known volume of solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each dilution at the absorption maximum (λmax) of this compound (~788 nm).

  • Plot the absorbance versus the concentration of the dilutions.

  • Determine the slope of the line , which represents the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where the path length (l) is typically 1 cm.

Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein via its cysteine residues.

Materials:

  • Protein solution (in an amine-free buffer, e.g., PBS, pH 7.0-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. This step is optional but recommended to ensure the availability of free thiol groups.

  • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mg/mL).

  • Add the this compound stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column to separate the labeled protein from the unreacted dye.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

Visualizing Biological Processes with this compound

The utility of this compound is best demonstrated in its application to visualize complex biological events. The following diagrams, generated using Graphviz, illustrate a representative signaling pathway and a typical experimental workflow for in vivo imaging.

experimental_workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_imaging Imaging & Analysis A Protein/ Peptide C Conjugation Reaction (Thiol-Maleimide) A->C Thiol groups B This compound B->C Maleimide group D Purification (Size-Exclusion Chromatography) C->D E Characterization (DOL, Purity) D->E G Intravenous Injection of Cy7.5-conjugate E->G F Animal Model (e.g., Tumor-bearing mouse) F->G H In Vivo Imaging (e.g., IVIS) G->H I Ex Vivo Organ Imaging H->I J Data Analysis (Biodistribution) I->J

Experimental workflow for in vivo imaging using a Cy7.5-labeled protein/peptide.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antibody Cy7.5-labeled Antibody Receptor Tumor-Specific Antigen (e.g., EGFR) Antibody->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Internalization->Endosome Internalization

Targeted delivery of a Cy7.5-labeled antibody to a tumor cell antigen.

The Core Utility of Cy7.5 Maleimide in Biological Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research, the ability to visualize and track molecules in their native environments is paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools for this purpose, offering deep tissue penetration and minimal background autofluorescence. Among these, Cy7.5 maleimide stands out as a thiol-reactive dye with exceptional properties for labeling proteins, peptides, and other sulfhydryl-containing biomolecules. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors. The maleimide group specifically reacts with the sulfhydryl group of cysteine residues through a Michael addition reaction, forming a stable thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1]

Core Applications

The primary application of this compound is the covalent labeling of biomolecules containing free sulfhydryl groups.[2][3][4] The resulting fluorescently tagged molecules are utilized in a variety of qualitative and quantitative assays, most notably:

  • In Vivo Imaging: The NIR excitation and emission profile of Cy7.5 makes it an ideal probe for non-invasive live animal imaging.[3][4] The reduced scattering and absorption of NIR light by biological tissues allows for deep tissue imaging with a high signal-to-noise ratio.[1][5] This enables the real-time tracking of labeled proteins, antibodies, or drug candidates to study their biodistribution, pharmacokinetics, and target engagement.[5]

  • Fluorescence Microscopy: Labeled cells and tissues can be visualized with high contrast, allowing for the localization and tracking of specific proteins within cellular compartments.

  • Flow Cytometry: Cy7.5-conjugated antibodies are used for the identification and sorting of specific cell populations based on the expression of cell surface or intracellular markers.[1]

  • Western Blotting: As a sensitive detection method, Cy7.5-labeled antibodies can be used in Western blotting to identify and quantify specific proteins in complex mixtures.[1]

Quantitative Data

The spectral and physical properties of this compound are critical for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data for this fluorophore.

PropertyValueReference(s)
Excitation Maximum (λex) ~788 nm[3][4][6]
Emission Maximum (λem) ~808 nm[3][4][6]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹[3][4][6]
Quantum Yield (Φ) ~0.10[4]
Recommended Storage -20°C, protected from light and moisture[3][4][5]
Solubility Soluble in organic solvents (DMSO, DMF)[3][4][6]

Experimental Protocols

Protein Labeling with this compound

This protocol details the steps for covalently labeling a protein with this compound.

Materials:

  • Protein of interest with available sulfhydryl groups

  • This compound

  • Reaction Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, or Tris)[2][7]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[2][7]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][7]

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[2][8]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[2][9]

    • Degas the buffer to minimize oxidation of sulfhydryl groups.[2][9]

    • (Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[2][7]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[7][10]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A starting molar ratio of 10-20 moles of dye to 1 mole of protein is recommended.[1][7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][2]

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[2][8]

    • The first colored band to elute is the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and Cy7.5.

In Vivo Imaging with Cy7.5-Labeled Molecules

This protocol provides a general workflow for in vivo imaging in a mouse model.

Materials:

  • Cy7.5-labeled protein or molecule of interest

  • Animal model (e.g., nude mice)

  • In vivo imaging system with appropriate NIR excitation and emission filters

  • Anesthetic agent

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method.[11][12]

    • Place the animal in the imaging chamber.[11][12]

  • Administration of Labeled Molecule:

    • Inject the Cy7.5-labeled molecule into the animal via the desired route (e.g., tail vein injection).[11][12] The dosage will depend on the specific molecule and experimental goals.

  • Image Acquisition:

    • Acquire images at various time points post-injection using the in vivo imaging system.[11][12]

    • Use an excitation wavelength around 740-770 nm and an emission filter that captures light above 790 nm.[11][12]

  • Data Analysis:

    • Analyze the images to determine the biodistribution and accumulation of the labeled molecule in different organs and tissues over time.

Visualizations

G Experimental Workflow: Protein Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) reduction Optional: Reduce Disulfides (Add TCEP, incubate 20-60 min) prep_protein->reduction If necessary labeling Labeling Reaction (Add dye to protein, 10-20x molar excess) prep_dye Prepare this compound Stock (10 mM in anhydrous DMSO/DMF) prep_dye->labeling reduction->labeling incubation Incubate (2h at RT or overnight at 4°C, protected from light) labeling->incubation purify Purify Conjugate (Size-Exclusion Chromatography) incubation->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze

Caption: Workflow for labeling proteins with this compound.

G Experimental Workflow: In Vivo Imaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis prep_animal Anesthetize Animal Model injection Administer Probe (e.g., intravenous injection) prep_animal->injection prep_probe Prepare Cy7.5-Labeled Probe prep_probe->injection acquisition Acquire Images (NIR fluorescence imaging system) injection->acquisition biodistribution Analyze Biodistribution (Quantify signal in organs over time) acquisition->biodistribution ex_vivo Optional: Ex Vivo Analysis (Isolate organs for higher resolution imaging) biodistribution->ex_vivo

Caption: Workflow for in vivo imaging using a Cy7.5-labeled probe.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference(s)
Low Labeling Efficiency Insufficient free sulfhydryl groupsEnsure complete reduction of disulfide bonds with TCEP; optimize TCEP concentration and incubation time.[1]
Hydrolyzed maleimide dyePrepare fresh dye stock solution in anhydrous DMSO immediately before use.[1]
Presence of thiol-containing substances in the bufferUse thiol-free buffers like PBS, Tris, or HEPES.[1]
High Background/Non-specific Labeling Reaction pH is too highMaintain the reaction pH between 6.5 and 7.5 to ensure specificity for thiols.[1]
Inefficient removal of excess dyeEnsure proper purification using size-exclusion chromatography or dialysis.[1]
Precipitation of Protein during Labeling Low aqueous solubility of the dye-protein conjugateUse a sulfonated version of Cy7.5 for improved water solubility or add a small amount of organic co-solvent.[1]
Over-labeling of the proteinReduce the molar ratio of dye to protein in the labeling reaction.[13]

References

Navigating the Challenges of Cy7.5 Maleimide Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cy7.5 maleimide in dimethyl sulfoxide (DMSO) and various aqueous buffers. Understanding these properties is critical for the successful design and execution of bioconjugation experiments, particularly in the development of targeted therapeutics and imaging agents. This document offers detailed data, experimental protocols, and logical workflows to empower researchers in this field.

Core Concepts: Sulfonated vs. Non-Sulfonated this compound

The solubility of this compound is primarily dictated by the presence or absence of sulfonate groups. This fundamental difference gives rise to two distinct forms of the molecule, each with its own advantages and handling requirements.

  • Non-Sulfonated this compound: This form exhibits low solubility in aqueous solutions and requires the use of organic co-solvents for effective bioconjugation in aqueous environments.[1][2] It is, however, readily soluble in polar aprotic solvents like DMSO and DMF.[1][2]

  • Sulfonated this compound: The addition of sulfonate groups significantly enhances the hydrophilicity of the dye.[3] This results in good solubility in water and aqueous buffers, as well as in organic solvents like DMSO and DMF.[3][4][5] This increased aqueous solubility can simplify experimental procedures by reducing or eliminating the need for organic co-solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for both sulfonated and non-sulfonated forms of this compound and related compounds.

Table 1: Solubility of Sulfonated Cyanine Dyes

CompoundSolventReported Solubility
Sulfo-Cy7.5 maleimideDMSO50 mg/mL (41.48 mM)[6]
Sulfo-Cy7.5 maleimideAqueous Solution≥ 1.25 mg/mL (1.04 mM)[6]
Sulfo-Cy7.5 maleimideWater, DMFGood[3][4][5]
Generic Cy7PBS, pH 7.2~1 mg/mL[7]

Table 2: Solubility of Non-Sulfonated Cyanine Dyes

CompoundSolventReported Solubility
Non-sulfonated Cy5 maleimideDMSO≥ 64.1 mg/mL[8]
Generic Cy7DMSO, DMF~10 mg/mL[7]
Non-sulfonated this compoundWaterLow[1][2]
Non-sulfonated this compoundOrganic Solvents (DMSO, DMF, Dichloromethane)Soluble[1][2]

Stability of this compound

The maleimide functional group is susceptible to hydrolysis, particularly at pH values above 7.5.[9] This reaction opens the maleimide ring, rendering it unreactive towards thiol groups. To ensure successful conjugation, it is crucial to manage the pH of the reaction buffer and the storage conditions of the dye.

Stock solutions of this compound prepared in anhydrous DMSO or DMF are generally stable for several weeks to months when stored at -20°C or -80°C and protected from light and moisture.[10] Aqueous solutions are less stable and should be prepared immediately before use.

Experimental Protocols

The following protocols provide a general framework for the dissolution and use of this compound. Optimization may be necessary for specific applications.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is suitable for both sulfonated and non-sulfonated forms of this compound.

Materials:

  • This compound (sulfonated or non-sulfonated)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve the desired concentration. A common stock solution concentration is 10 mM or a range of 1-10 mg of dye in 100 µL of DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution of the dye.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Use the stock solution immediately or aliquot it into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[10]

Protocol 2: General Procedure for Thiol-Maleimide Conjugation in an Aqueous Buffer

This protocol outlines the basic steps for labeling a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • This compound stock solution (from Protocol 1)

  • Reaction Buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5, degassed

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Thiol-Containing Molecule: Dissolve the protein or peptide in the degassed reaction buffer. If the molecule contains disulfide bonds, reduction may be necessary to generate free thiols. This can be achieved by incubating with a reducing agent like TCEP.

  • Reaction Setup: While gently vortexing the solution of the thiol-containing molecule, add the desired molar excess of the this compound stock solution. For non-sulfonated this compound, the volume of DMSO added should ideally not exceed 10-15% of the total reaction volume to avoid precipitation of the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and other small molecules from the labeled conjugate using an appropriate purification method, such as size-exclusion chromatography.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the key decision-making process and a typical experimental workflow.

G Decision Pathway for this compound Selection start Start: Need to label a biomolecule with this compound aqueous_solubility Is high aqueous solubility of the final conjugate critical? start->aqueous_solubility use_sulfo Use Sulfonated this compound aqueous_solubility->use_sulfo Yes use_nonsulfo Use Non-Sulfonated this compound aqueous_solubility->use_nonsulfo No protocol_sulfo Follow Protocol for direct dissolution in aqueous buffer or DMSO. use_sulfo->protocol_sulfo protocol_nonsulfo Prepare a concentrated stock in DMSO. Use as a co-solvent in the aqueous reaction. use_nonsulfo->protocol_nonsulfo

Caption: Decision pathway for selecting the appropriate this compound.

G Experimental Workflow for Bioconjugation start Start prep_dye Prepare this compound Stock Solution in Anhydrous DMSO start->prep_dye prep_protein Prepare Thiol-Containing Biomolecule in Degassed Buffer (pH 6.5-7.5) start->prep_protein conjugation Mix Dye and Biomolecule. Incubate (2h RT or O/N 4°C) prep_dye->conjugation reduction Optional: Reduce Disulfide Bonds with TCEP prep_protein->reduction prep_protein->conjugation No reduction needed reduction->conjugation If needed purification Purify the Conjugate (e.g., Size-Exclusion Chromatography) conjugation->purification end End: Characterize Labeled Conjugate purification->end

Caption: A typical experimental workflow for this compound conjugation.

References

A Technical Guide to Near-Infrared Fluorescent Probes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescent probes have emerged as a powerful tool in preclinical research and drug development, offering unparalleled opportunities for non-invasive in vivo imaging. The ability of NIR light (700-1700 nm) to penetrate biological tissues with minimal absorption and autofluorescence allows for high-resolution visualization of molecular and cellular processes in living organisms.[1][2] This in-depth guide provides a comprehensive overview of the core principles, types, applications, and experimental considerations for utilizing NIR fluorescent probes in in vivo imaging studies.

Fundamentals of Near-Infrared In Vivo Imaging

The advantage of working in the NIR window stems from the optical properties of biological tissues. In the visible spectrum, light is strongly absorbed by endogenous chromophores like hemoglobin and melanin, and is subject to significant scattering, limiting its penetration depth. The NIR region, particularly the second NIR window (NIR-II, 1000-1700 nm), offers a "biological transparency window" where these effects are substantially reduced.[3][4][5] This results in several key advantages for in vivo imaging:

  • Deeper Tissue Penetration: NIR light can penetrate several centimeters into tissue, enabling the visualization of deep-seated structures and organs.[1][5]

  • Higher Signal-to-Background Ratio: Reduced autofluorescence from tissues in the NIR range leads to clearer images with improved contrast and sensitivity.[1][6]

  • Real-Time and Longitudinal Imaging: The non-invasive nature of NIR imaging allows for repeated imaging of the same animal over time, facilitating longitudinal studies of disease progression and therapeutic response.[7][8]

  • High Spatiotemporal Resolution: Compared to other imaging modalities like MRI or PET, NIR imaging can offer resolution at the cellular and subcellular level.[2][4]

The NIR imaging field is broadly divided into two spectral windows:

  • NIR-I (700-950 nm): The more traditionally used window with a wider range of available probes.[9]

  • NIR-II (1000-1700 nm): Offers even lower scattering and autofluorescence, leading to superior image resolution and deeper penetration.[3][4][5]

Types of Near-Infrared Fluorescent Probes

A diverse array of NIR fluorescent probes has been developed, each with unique properties and applications. These can be broadly categorized into small organic molecules and nanoparticle-based probes.[1]

Small Organic Molecule-Based Probes

These are the most common type of NIR probes and include several classes of fluorophores:[1][10]

  • Cyanine Dyes: A large and versatile class of dyes, including the FDA-approved Indocyanine Green (ICG).[1][10] Their spectral properties can be tuned by modifying their polymethine chain length.[10]

  • Rhodamine Analogs: These dyes can be designed to exhibit fluorescence changes in response to their environment, for example, through photo-induced electron transfer (PET) mechanisms.[10]

  • BODIPY Dyes (Boron-dipyrromethene): Known for their sharp absorption and emission peaks and high quantum yields.[1][10]

  • Squaraine Dyes: Characterized by their narrow and intense absorption/emission bands in the NIR region.[1]

  • Porphyrins and Phthalocyanines: Tetrapyrrole-containing dyes that can be used for both imaging and photodynamic therapy.[11]

Nanoparticle-Based Probes

Nanoparticles offer several advantages as NIR probes, including high brightness, photostability, and the ability to be functionalized with targeting ligands.[1][2]

  • Quantum Dots (QDs): Semiconductor nanocrystals with size-tunable emission wavelengths.[12] NIR-emitting QDs include CdTe, CdHgTe, and InAs.[12]

  • Single-Walled Carbon Nanotubes (SWCNTs): Exhibit intrinsic fluorescence in the NIR-II window.[13]

  • Rare-Earth-Doped Nanoparticles: These nanoparticles can be engineered to have specific up- or down-conversion luminescence properties.[5]

  • Polymer-Based Nanoparticles: Biodegradable polymers can encapsulate NIR dyes, improving their stability and allowing for controlled release.[1]

Mechanisms of Action and Probe Design

The utility of NIR probes is greatly enhanced by designing them to respond to specific biological targets or microenvironments. The primary mechanisms of contrast generation are:

  • Non-specific ("Always-on") Probes: These probes fluoresce continuously and their accumulation at a target site is primarily driven by passive mechanisms like the enhanced permeability and retention (EPR) effect in tumors.[3][12]

  • Targeted Probes: These probes are conjugated to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically binds to a biomarker of interest on the cell surface.[10][12] This provides high specificity for the target tissue.

  • Activatable ("Smart") Probes: These probes are designed to be in a quenched or "off" state until they interact with a specific stimulus in their microenvironment, leading to a significant increase in fluorescence ("on" state).[3][12][13] This "off-on" switching provides a very high signal-to-background ratio.[13]

Activatable probes can be designed to respond to a variety of stimuli, including:

  • Enzymes: Probes can be designed with a linker that is cleaved by a specific enzyme, such as a protease or phosphatase, leading to fluorescence activation.[1][14]

  • pH: Changes in pH, such as the acidic environment of tumors or lysosomes, can trigger a change in the probe's fluorescence.[1]

  • Reactive Oxygen Species (ROS): Probes can be designed to react with ROS, which are often upregulated in diseased tissues.[14]

  • Hypoxia: The low oxygen environment of tumors can be used to activate specific probes.[13]

Quantitative Data of Common NIR Fluorescent Probes

The selection of an appropriate NIR probe depends on its photophysical properties. The following tables summarize key data for some commonly used NIR fluorophores.

Table 1: Photophysical Properties of Selected NIR-I Organic Dyes

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)SolventReference(s)
Cresyl Violet5886210.578Ethanol[15]
Oxazine 1706226560.579Ethanol[15]
HITCI7427720.283Ethanol[15]
IR-1257908200.132Ethanol[15][16]
IR-1408108450.167Ethanol[15][16]
Indocyanine Green (ICG)780830~0.13Ethanol[16]

Table 2: Characteristics of Selected NIR-II Probes

Probe TypeEmission Range (nm)Key FeaturesReference(s)
Single-Walled Carbon Nanotubes (SWCNTs)1000 - 1700Intrinsic NIR-II fluorescence, high photostability[13]
Ag₂S Quantum Dots~1200High quantum yield, good biocompatibility[17]
CH1055 (Organic Dye)>1000Small molecule with good renal clearance[5]
IR-E1050 (Organic Dye)>1050High quantum yield in protein-bound state[18]

Experimental Protocols for In Vivo Imaging

Successful in vivo imaging with NIR probes requires careful planning and execution of experimental protocols. The following are generalized protocols for common applications. Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[1]

General Protocol for In Vivo Imaging of a Tumor Model

This protocol outlines the basic steps for imaging a subcutaneous tumor in a mouse model using a targeted or non-specific NIR probe.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • NIR fluorescent probe solution (sterile, in a suitable vehicle like PBS)

  • In vivo imaging system equipped with appropriate lasers and filters for the NIR range

  • Anesthesia system (e.g., isoflurane)

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).[1] Place the mouse on the imaging stage, ensuring its body temperature is maintained with a warming pad.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before probe administration to assess background autofluorescence.

  • Probe Administration: Inject the NIR probe solution intravenously (i.v.) via the tail vein. The volume and concentration will depend on the specific probe and should be optimized.[19]

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours).[20] This allows for the assessment of probe biodistribution, tumor targeting, and clearance.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest at each time point. The signal-to-background ratio (tumor-to-muscle ratio) is a key metric for evaluating targeting efficiency.[21]

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mouse and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).[20][22] Image the excised tissues to confirm the biodistribution of the probe and correlate with the in vivo imaging data.[20]

Protocol for Monitoring Therapeutic Efficacy

This protocol describes how to use an activatable NIR probe to monitor the therapeutic response to a drug. For example, a caspase-3 activatable probe can be used to detect apoptosis induced by chemotherapy.

Materials:

  • Tumor-bearing mice undergoing therapy (e.g., chemotherapy, photodynamic therapy)

  • Activatable NIR probe (e.g., caspase-3 activatable probe)

  • In vivo imaging system

  • Anesthesia system

  • Warming pad

Procedure:

  • Treatment Administration: Administer the therapeutic agent to the tumor-bearing mice according to the established treatment regimen.

  • Probe Administration: At a predetermined time point after therapy, administer the activatable NIR probe (e.g., i.v. injection).

  • In Vivo Imaging: Acquire fluorescence images at various time points after probe administration to monitor the activation of the probe in the tumor. An increase in fluorescence signal in the tumor of treated animals compared to untreated controls would indicate therapeutic efficacy.[23]

  • Data Analysis: Quantify the fluorescence intensity in the tumor regions of both treated and control groups. Statistical analysis can be used to determine the significance of the therapeutic effect.

  • Histological Correlation (Optional): After imaging, tumors can be excised for histological analysis (e.g., TUNEL staining for apoptosis) to confirm the results obtained from the in vivo imaging.

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

Signaling Pathway: Enzyme-Activatable Probe

EnzymeActivation cluster_probe Activatable NIR Probe (Quenched) cluster_environment Tumor Microenvironment cluster_activation Fluorescence Activation Probe Fluorophore-Linker-Quencher Enzyme Target Enzyme (e.g., Cathepsin B) Probe->Enzyme Enzymatic Cleavage ActivatedProbe Activated Fluorophore Quencher Released Quencher Fluorescence NIR Fluorescence (Signal ON) ActivatedProbe->Fluorescence Fluorescence Signal

Caption: Mechanism of an enzyme-activatable NIR probe in the tumor microenvironment.

Experimental Workflow: In Vivo Imaging and Biodistribution Study

InVivoWorkflow start Start: Tumor-bearing Animal Model anesthesia Anesthesia start->anesthesia pre_image Baseline Imaging (Pre-injection) anesthesia->pre_image injection IV Injection of NIR Probe pre_image->injection post_image Longitudinal Imaging (Multiple Time Points) injection->post_image analysis In Vivo Data Analysis (Tumor Targeting, Clearance) post_image->analysis euthanasia Euthanasia analysis->euthanasia ex_vivo Ex Vivo Organ Imaging and Analysis euthanasia->ex_vivo end End: Biodistribution Profile ex_vivo->end

Caption: A typical experimental workflow for in vivo NIR imaging and biodistribution studies.

Logical Relationships: Classification of NIR Probes

ProbeClassification cluster_type Probe Composition cluster_mechanism Mechanism of Action Probes NIR Fluorescent Probes Organic Small Organic Molecules Probes->Organic Nano Nanoparticles Probes->Nano Nonspecific Non-specific ('Always-on') Probes->Nonspecific Targeted Targeted Probes->Targeted Activatable Activatable ('Smart') Probes->Activatable

Caption: Classification of near-infrared fluorescent probes based on their composition and mechanism of action.

Conclusion and Future Perspectives

Near-infrared fluorescent probes have revolutionized our ability to study complex biological processes in living animals, providing critical insights for both basic research and the development of new therapeutics. The ongoing development of novel probes with improved photophysical properties, particularly in the NIR-II window, promises to further enhance the capabilities of in vivo imaging.[5] As probe chemistry and imaging technologies continue to advance, we can expect to see even more sensitive and specific applications in areas such as early disease detection, personalized medicine, and image-guided surgery.[10][24] This powerful technology will undoubtedly continue to be a cornerstone of preclinical research for years to come.

References

An In-depth Technical Guide to Bioconjugation with Maleimide Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based bioconjugation is a cornerstone of modern biotechnology, enabling the precise, covalent attachment of molecules such as drugs, probes, or polymers to proteins, peptides, and other biomolecules.[1] Its widespread adoption is attributed to its high selectivity for thiol groups, rapid reaction kinetics, and the mild, physiological conditions under which the reaction proceeds.[1][2][3] This guide provides a comprehensive exploration of the fundamental principles of maleimide chemistry, detailed experimental protocols, quantitative data, and logical workflows to ensure successful and reproducible bioconjugation outcomes.

Core Principles: The Thiol-Maleimide Reaction

The power of maleimide bioconjugation lies in the specific and efficient reaction between a maleimide and a sulfhydryl (thiol) group, most commonly from a cysteine residue within a protein or peptide.[1]

Mechanism: Michael Addition

The reaction proceeds through a Michael addition mechanism.[1][2][4] In this process, the nucleophilic thiolate anion (R-S⁻) attacks one of the electron-deficient carbons of the double bond within the maleimide ring.[3][5] This forms a stable, covalent thioether bond, specifically creating a thiosuccinimide linkage.[1][2][3][4][5] The reaction is highly efficient and can proceed without a catalyst, especially in polar solvents like water or DMSO.[1][2][3]

// Relationships Thiol -> Thiolate [label="Deprotonation\n(pH 6.5-7.5)", color="#4285F4", fontcolor="#202124"]; Thiolate -> Conjugate [label="Michael Addition\n(Nucleophilic Attack)", arrowhead=vee, color="#4285F4", fontcolor="#202124"]; Maleimide -> Conjugate [arrowhead=none, color="#4285F4"];

// Invisible nodes for alignment {rank=same; Maleimide; Thiol;} } } Caption: The Michael addition reaction of a thiol with a maleimide.

pH Dependence: The Key to Selectivity

The rate and selectivity of the maleimide-thiol reaction are critically dependent on pH.[1]

  • Optimal Range (pH 6.5 - 7.5): This range provides the best balance between reaction rate and selectivity.[1][6][7][8][9] Within these conditions, the thiol group (pKa ~8.5) is partially deprotonated to the more reactive thiolate anion, while primary amines (like the side chain of lysine) remain largely protonated and thus, less reactive.[5][6][10]

  • High Selectivity: At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity for cysteine residues.[1][5][6][7]

  • Above pH 7.5: As the pH increases, primary amines become deprotonated and more nucleophilic, leading to competitive, non-specific reactions with the maleimide.[6][7][8] The maleimide ring also becomes increasingly susceptible to hydrolysis at alkaline pH.[6][7][8][9]

  • Below pH 6.5: The concentration of the reactive thiolate anion decreases as the thiol group remains protonated, leading to a significant drop in the reaction rate.[1][6]

Stability of the Maleimide-Thiol Adduct

While the formation of the thioether bond is rapid and efficient, the resulting thiosuccinimide linkage can be susceptible to degradation, particularly in biological environments.

Retro-Michael Reaction (Thiol Exchange)

The primary mechanism of instability is a reversible retro-Michael reaction, where the thioether bond breaks, reforming the original thiol and maleimide.[11][12] In the thiol-rich environment of the bloodstream, which contains high concentrations of glutathione (GSH) and albumin, this reversibility is a major liability.[12] The released maleimide can then react with other biological thiols, a process known as thiol exchange or "payload migration," which can lead to off-target toxicity and reduced therapeutic efficacy.[7][11][12]

Hydrolysis

The maleimide ring itself is susceptible to hydrolysis, which increases with pH.[3][7][13][14] This reaction opens the ring to form an unreactive maleamic acid derivative.[3][7] While hydrolysis of the unreacted maleimide reagent is undesirable as it prevents conjugation, hydrolysis of the thiosuccinimide ring after conjugation is beneficial.[7][13] The ring-opened product is stable and resistant to the retro-Michael reaction, effectively locking the conjugate and preventing thiol exchange.[1][11][15][16] Some strategies intentionally induce hydrolysis post-conjugation by briefly raising the pH to 8.5-9.0 to enhance long-term stability.[13]

// Nodes Start [label="Maleimide-Thiol\nConjugate\n(Thiosuccinimide)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway1 [label="Retro-Michael Reaction\n(Reversible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway2 [label="Succinimide Ring Hydrolysis\n(Irreversible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome1 [label="Thiol Exchange with\nEndogenous Thiols\n(e.g., Glutathione)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome2 [label="Stable Ring-Opened\nAdduct\n(Resistant to Exchange)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Pathway1 [label=" High Thiol Environment \n (e.g., in vivo) ", color="#5F6368", fontcolor="#202124"]; Start -> Pathway2 [label=" Aqueous Environment \n (pH dependent) ", color="#5F6368", fontcolor="#202124"]; Pathway1 -> Outcome1 [color="#5F6368", fontcolor="#202124"]; Pathway2 -> Outcome2 [color="#5F6368", fontcolor="#202124"]; } } Caption: Stability pathways of the maleimide-thiol adduct.

Quantitative Data Summary

Successful bioconjugation requires careful control of reaction parameters. The following tables summarize key quantitative data for experimental design.

Table 1: Recommended Reaction Conditions

Parameter Recommended Condition Rationale & Notes References
pH 6.5 - 7.5 Optimal balance of thiol reactivity and selectivity over amines. Minimizes maleimide hydrolysis. [1][5][6][7][8][9]
Temperature 4°C to 25°C (Room Temp) Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. [5][6]
Maleimide:Thiol Molar Ratio 5:1 to 20:1 A molar excess of the maleimide reagent drives the reaction to completion. A 10:1 to 20:1 ratio is a good starting point for optimization. [5][6]
Protein Concentration 1 - 10 mg/mL A common range to ensure efficient conjugation without causing aggregation. [6][17]
Reaction Buffer PBS, HEPES, Tris (Thiol-free) Must be free of extraneous nucleophiles (thiols, primary amines) that could compete in the reaction. [6][10][17]

| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Maleimides are susceptible to hydrolysis; stock solutions should be prepared fresh in a dry, water-miscible solvent. |[6][13] |

Table 2: Impact of pH on Maleimide Reactions

pH Range Reaction Rate with Thiols Key Side Reactions Selectivity References
< 6.5 Slow Thiazine rearrangement (with N-terminal Cys) can be suppressed at ~pH 5.0. High for thiols over amines. [6][8]
6.5 - 7.5 Optimal Minimal side reactions. Very High. Reaction with thiols is ~1000x faster than with amines. [1][6][7][8]

| > 7.5 | Fast | Increased rate of maleimide hydrolysis. Competitive reaction with primary amines (e.g., lysine). | Decreased selectivity for thiols. |[6][7][8][9] |

Experimental Protocols

A generalized workflow for labeling a protein with a maleimide reagent involves preparation, conjugation, and purification.

// Nodes P1 [label="1. Prepare Protein Solution", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="2. Reduce Disulfide Bonds (Optional)", shape=diamond, style=rounded]; P3 [label="3. Remove Reducing Agent", shape=diamond, style=rounded]; P4 [label="4. Prepare Maleimide Reagent", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P5 [label="5. Conjugation Reaction"]; P6 [label="6. Purify Conjugate"]; P7 [label="7. Characterize Conjugate", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P1 -> P2; P2 -> P3 [label=" If TCEP is not used, \n this step is skipped. \n If DTT is used, \n this is mandatory. "]; P2 -> P5 [label=" No reduction needed "]; P3 -> P5; P4 -> P5; P5 -> P6; P6 -> P7; } } Caption: General experimental workflow for maleimide bioconjugation.

Protocol 1: Protein Preparation and Disulfide Reduction (Optional)

This step is necessary if the target cysteine residues are involved in disulfide bonds, which do not react with maleimides.[13][17][18]

  • Prepare Protein Solution: Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.[17] Degassing (by vacuum or bubbling with N₂/Ar) is crucial to remove dissolved oxygen and prevent re-oxidation of thiols.[6][17]

  • Add Reducing Agent: For proteins with disulfide bonds, add a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is efficient and does not contain a thiol group, meaning excess TCEP does not need to be removed before adding the maleimide reagent.[13] Add a 10- to 100-fold molar excess of TCEP.[13][17]

  • Incubate: Incubate the mixture for 20-30 minutes at room temperature.[13][17]

  • Remove Reducing Agent (If Necessary): If a thiol-containing reducing agent like DTT was used, it must be completely removed before adding the maleimide reagent to prevent it from competing in the reaction.[5][6] This is typically done using a desalting column (e.g., Sephadex G-25).[10][13]

Protocol 2: Conjugation Reaction

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6]

  • Add Maleimide to Protein: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve the desired molar ratio (e.g., 10-20 moles of maleimide per mole of protein).[19] The final concentration of organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[6][19] The reaction vessel should be protected from light if using a fluorescent maleimide dye.[19]

Protocol 3: Purification and Characterization

  • Purification: After incubation, it is critical to remove unreacted maleimide reagent and any byproducts.[20] Common methods include:

    • Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the larger protein conjugate from smaller, unreacted molecules.[17]

    • Dialysis / Ultrafiltration: Suitable for removing small molecules, especially for maleimides with good aqueous solubility.[17][19]

  • Characterization: The purified conjugate should be characterized to confirm successful labeling.

    • Degree of Labeling (DOL): For chromophoric or fluorescent labels, the DOL can be calculated by measuring the absorbance of the protein (at 280 nm) and the label (at its λ_max).[20]

    • Mass Spectrometry (MS): Provides a precise measurement of the conjugate's mass, confirming the number of attached labels.

Troubleshooting Common Issues

IssuePotential CauseSolutionReferences
Low or No Conjugation Maleimide Hydrolysis: Reagent was inactivated by moisture or high pH.Prepare maleimide stock solution fresh in anhydrous solvent. Ensure reaction pH is ≤ 7.5.[6]
Inaccessible/Oxidized Cysteines: Target thiols are in disulfide bonds or buried within the protein structure.Perform a reduction step with TCEP. Consider using a denaturant if cysteines are inaccessible (protein-dependent).[13]
Competing Thiols: Buffer contained a reducing agent like DTT during conjugation.Use thiol-free buffers. If DTT is used for reduction, ensure its complete removal before adding maleimide.[6]
Non-specific Labeling Reaction with Amines: Reaction pH was too high (> 7.5).Maintain the reaction pH strictly within the optimal 6.5-7.5 range.[6][7]
Loss of Conjugate/Payload Retro-Michael Reaction: The thiosuccinimide bond is reversing in a thiol-rich environment.After conjugation, consider a step to induce hydrolysis of the succinimide ring (e.g., incubate at pH 8.5-9.0) to form a more stable, ring-opened adduct.[13]

By understanding the core chemistry, carefully controlling reaction parameters, and anticipating potential side reactions, researchers can effectively leverage maleimide functional groups to create stable, well-defined bioconjugates for a vast array of applications in research, diagnostics, and therapeutics.[5]

References

A Technical Guide to Cy7.5 Maleimide: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. This document details its physicochemical properties, outlines a typical experimental workflow for biomolecule conjugation, and presents key data in a clear, accessible format.

Core Properties of this compound and its Sulfonated Form

This compound is a thiol-reactive dye that enables the fluorescent labeling of biomolecules containing sulfhydryl groups, such as proteins and peptides. Its fluorescence in the near-infrared spectrum makes it an ideal candidate for in-vivo imaging, as it minimizes interference from tissue autofluorescence. A sulfonated version, sulfo-Cy7.5 maleimide, offers increased hydrophilicity.

Below is a summary of the key quantitative data for both standard and sulfonated this compound:

PropertyThis compoundsulfo-Cy7.5 Maleimide
Molecular Weight 807.46 g/mol [1][2]1205.52 g/mol [3] (as potassium salt)
Molecular Formula C₅₁H₅₅ClN₄O₃[2]C₅₁H₅₁K₃N₄O₁₅S₄[4]
Excitation Maximum (λmax) ~788 nm[2]~788 nm[4]
Emission Maximum (λmax) ~808 nm[2]~797 nm[4]
Extinction Coefficient 223,000 L⋅mol⁻¹⋅cm⁻¹[2]222,000 L⋅mol⁻¹⋅cm⁻¹[4]
Quantum Yield 0.10[2]0.21[4]
Solubility Soluble in organic solvents (DMSO, DMF)[1][2]Good solubility in water, DMF, DMSO[3][4]
CAS Number 2270866-73-2[1][2][5]Not specified

Experimental Protocol: Labeling of Proteins with this compound

The following is a generalized protocol for the conjugation of this compound to a protein. Note that optimal conditions, such as dye-to-protein ratio and reaction time, may need to be determined empirically for each specific application.

Materials:

  • Protein of interest containing free sulfhydryl groups in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Protein Preparation: If the protein of interest does not have free sulfhydryl groups, it may be necessary to reduce disulfide bonds using a reducing agent like dithiothreitol (DTT). If DTT is used, it must be removed prior to the addition of the maleimide dye.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~788 nm).

Workflow for Protein Labeling with this compound

The following diagram illustrates the general workflow for labeling a protein with this compound and its subsequent purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_result Final Product Protein Protein with -SH groups Conjugation Conjugation Reaction (RT, 1-2h or 4°C, overnight) Protein->Conjugation Dye This compound Stock Solution Dye->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Analysis Spectrophotometric Analysis (DOL) Purification->Analysis Labeled_Protein Labeled Protein (Cy7.5-Protein) Purification->Labeled_Protein

Workflow for protein labeling with this compound.

Signaling Pathway Visualization

While this compound itself is not part of a signaling pathway, it is a tool used to visualize components of such pathways. For instance, an antibody labeled with this compound can be used to track a specific receptor protein involved in a signaling cascade.

The following diagram illustrates a generic signaling pathway where a Cy7.5-labeled antibody is used to detect an activated receptor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_detection Detection Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Ligand Ligand Ligand->Receptor Binding & Activation Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Labeled_Antibody Cy7.5-Labeled Antibody Labeled_Antibody->Receptor Binds to Receptor

Detection of a receptor in a signaling pathway.

References

In-Depth Technical Guide to the Safe Handling of Cyanine Dyes in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for cyanine dyes, a class of synthetic fluorescent dyes widely used in biological research, diagnostics, and drug development. Due to their potential toxicity, it is imperative that all laboratory personnel adhere to strict safety guidelines to minimize exposure and mitigate risks.

Toxicological Profile of Cyanine Dyes

Quantitative Toxicity Data Summary

Compound FamilyEndpointValueSpecies/Cell LineReference
Lipophilic Cationic CyaninesIC5060-100 nMDopaminergic MN9D cells[1]
MPP+ (for comparison)IC50100-125 µMDopaminergic MN9D cells[1]

Note: This table is not exhaustive and represents data for specific cyanine dyes under particular experimental conditions. The absence of data for other cyanine dyes does not imply they are non-toxic.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling cyanine dyes in either solid or solution form.

Minimum Required PPE

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times for the specific solvents being used.
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield must be worn over the goggles when handling powders or solutions.
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities.
Respiratory Fume hood or respiratorAll handling of solid cyanine dyes and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.

Safe Handling Procedures

A systematic approach to handling cyanine dyes is crucial for preventing contamination and exposure.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Always review the SDS for the specific cyanine dye and any solvents being used.

  • Designate a Handling Area: All work with cyanine dyes should be performed in a designated area, preferably within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE and spill cleanup materials, are readily available.

Handling the Compound
  • Weighing: When weighing the solid form, do so within a chemical fume hood to avoid inhalation of fine powders. Use an anti-static weighing dish if necessary.

  • Reconstitution: When preparing solutions, add the solvent slowly to the dye to prevent splashing. Ensure the vial is securely capped if using a vortex or sonicator.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment that came into contact with the dye.

  • Waste Disposal: All waste contaminated with cyanine dyes is considered hazardous waste and must be disposed of according to institutional and local regulations. Collect solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers. Do not pour cyanine dye waste down the drain.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Typically, gloves are removed first, followed by the apron, lab coat, face shield/goggles, and finally the respirator. Always wash hands thoroughly after removing all PPE.

Experimental Protocols

Protocol for a Minor Cyanine Dye Spill Cleanup (Less than 1 gram of solid or 100 mL of solution)

Materials:

  • Chemical spill kit (containing absorbent pads, sand, or vermiculite)

  • Two pairs of nitrile gloves

  • Safety goggles and face shield

  • Lab coat and chemical-resistant apron

  • Plastic dustpan and scoop (for solid spills)

  • Sealable plastic bags for hazardous waste

  • Decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol)

  • Paper towels

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area. If the spill involves a volatile solvent, ensure adequate ventilation by working within a fume hood if possible. Eliminate any nearby ignition sources.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill:

    • For liquid spills: Cover the spill with absorbent pads or material, starting from the outside and working inwards to prevent spreading.

    • For solid spills: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Clean Up the Spill:

    • For liquid spills: Once the liquid is fully absorbed, carefully collect the absorbent material using a scoop and place it into a sealable hazardous waste bag.

    • For solid spills: Carefully scoop the contained solid and damp paper towel into a sealable hazardous waste bag.

  • Decontaminate the Area:

    • Wipe the spill area with a decontamination solution (e.g., 10% bleach), allowing for a contact time of at least 10 minutes.

    • Wipe the area again with 70% ethanol to remove the bleach residue.

    • Finally, wipe the area with a paper towel dampened with water.

  • Dispose of Waste: Place all contaminated materials, including gloves and cleaning materials, into the hazardous waste bag. Seal the bag and place it in the designated hazardous waste container.

  • Doff PPE and Wash Hands: Remove PPE as described previously and wash hands thoroughly with soap and water.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Protocol for Decontamination of Laboratory Surfaces and Equipment

Materials:

  • Two pairs of nitrile gloves

  • Safety goggles

  • Lab coat

  • Decontamination solution (e.g., 10% bleach solution)

  • 70% ethanol

  • Deionized water

  • Paper towels or absorbent wipes

Procedure:

  • Don PPE: Wear appropriate personal protective equipment.

  • Prepare the Area: Remove any items from the surface to be decontaminated that are not compatible with the cleaning agents.

  • Initial Cleaning: If there is visible contamination, wipe the surface with a paper towel dampened with deionized water to remove the bulk of the dye. Dispose of the towel as hazardous waste.

  • Apply Decontamination Solution: Liberally apply the 10% bleach solution to the surface, ensuring complete coverage. Allow a contact time of at least 10 minutes.

  • Rinse with Ethanol: Wipe the surface with a paper towel soaked in 70% ethanol to neutralize and remove the bleach.

  • Final Rinse with Water: Wipe the surface with a paper towel dampened with deionized water to remove any remaining residue.

  • Dry the Surface: Allow the surface to air dry completely or wipe dry with a clean paper towel.

  • Decontaminate Equipment: For non-disposable equipment, immerse in or wipe with the decontamination solution, followed by ethanol and water rinses, ensuring compatibility of the materials with the cleaning agents.

  • Dispose of Waste: All used paper towels and wipes should be disposed of as hazardous chemical waste.

  • Doff PPE and Wash Hands: Remove PPE and wash hands thoroughly.

Visualizations

Experimental Workflow: Safe Handling of Cyanine Dyes

Safe_Handling_Workflow cluster_prep Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling consult_sds Consult SDS designate_area Designate Handling Area consult_sds->designate_area assemble_materials Assemble Materials & PPE designate_area->assemble_materials don_ppe Don PPE assemble_materials->don_ppe weigh_solid Weigh Solid Dye don_ppe->weigh_solid reconstitute Reconstitute Solution weigh_solid->reconstitute label_container Label Container reconstitute->label_container decontaminate Decontaminate Surfaces & Equipment label_container->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Workflow for the safe handling of cyanine dyes.
Signaling Pathway: Cyanine Dye-Induced Apoptosis

Cyanine_Dye_Apoptosis cyanine Cationic Cyanine Dye mitochondria Mitochondria cyanine->mitochondria complex1 Complex I Inhibition mitochondria->complex1 Target ros Increased ROS (Reactive Oxygen Species) complex1->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis cell_death Cell Death apoptosis->cell_death

Mechanism of cyanine dye-induced apoptosis.

Quantitative Data for Glove Selection

The choice of appropriate gloves is critical when handling cyanine dyes, especially when they are dissolved in organic solvents. The following table provides breakthrough times for nitrile gloves with common solvents used for cyanine dyes. It is important to note that these are for incidental splash protection, and gloves should be changed immediately upon contact.

Nitrile Glove Breakthrough Times for Common Solvents

SolventBreakthrough Time (minutes)Glove ThicknessRecommendation for Use
Dimethyl sulfoxide (DMSO)>48022 milGood for extended use
Dimethylformamide (DMF)<55 milNot Recommended
Acetonitrile15 milNot Recommended

Data is compiled from various sources and should be used as a guideline. Always consult the glove manufacturer's specific chemical resistance data. For solvents with short breakthrough times, consider using a more resistant glove material such as Viton™ or using a double-gloving technique with frequent changes.

Permissible Exposure Limits (PELs)

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for individual cyanine dyes. However, for compounds that may release cyanide gas, such as in acidic conditions, the OSHA PEL for hydrogen cyanide is a time-weighted average (TWA) of 10 ppm.[2] Given the lack of specific exposure limits for cyanine dyes, it is crucial to handle them with the highest level of precaution, always working in a fume hood and using appropriate PPE to minimize any potential for exposure.

References

Cy7.5 Maleimide: A Technical Guide to its Absorbance Spectrum in PBS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and a detailed protocol for measuring the absorbance spectrum of Cy7.5 maleimide in Phosphate-Buffered Saline (PBS). This compound is a near-infrared (NIR) fluorescent dye crucial for labeling proteins and peptides through its thiol-reactive maleimide group. Its application is particularly significant in non-invasive live organism imaging due to the transparency of biological tissues in the NIR window.

Core Spectral Properties

The spectral characteristics of this compound are fundamental to its application. While the solvent can slightly influence these properties, the following table summarizes the key quantitative data for this compound, which are largely consistent with its behavior in aqueous buffers like PBS.

PropertyValueReference
Excitation Maximum (λmax) ~788 nm[1][2]
Emission Maximum ~808 nm[2]
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹[2]
Solubility Soluble in Water, DMSO, DMF[1][2]

Note: The molar extinction coefficient and maximum absorbance can be influenced by factors such as solvent, pH, and dye concentration. It is recommended to determine these values experimentally under specific assay conditions.

Experimental Protocol: Measuring the Absorbance Spectrum of this compound in PBS

This protocol outlines the steps for preparing this compound in PBS and measuring its absorbance spectrum using a spectrophotometer.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for initial stock solution

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Stock Solution Preparation:

    • Due to its low solubility directly in aqueous solutions, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent like DMSO or DMF.

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1-10 mM). Store this stock solution at -20°C, protected from light.

  • Working Solution Preparation in PBS:

    • Dilute the stock solution in PBS (pH 7.2-7.4) to the desired final concentration for measurement. The final concentration should be chosen to yield an absorbance maximum between 0.1 and 1.0 AU for optimal accuracy.

    • Important: Ensure the final concentration of the organic solvent (DMSO or DMF) in the PBS solution is minimal (typically <1%) to avoid significant shifts in the spectral properties.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength range for the scan. For Cy7.5, a range of 600 nm to 900 nm is appropriate to capture the full absorbance peak.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the same batch of PBS (containing the same minimal percentage of organic solvent as the sample) to be used for the sample dilution.

    • Place the cuvette in the spectrophotometer and perform a blank measurement. This will subtract the absorbance of the buffer and the cuvette itself from the sample measurement.

  • Sample Measurement:

    • Carefully rinse the cuvette with a small amount of the this compound working solution before filling it.

    • Fill the cuvette with the this compound working solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration of the dye is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow

The following diagram illustrates the logical workflow for determining the absorbance spectrum of this compound in PBS.

G cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis start Start stock Prepare Concentrated This compound Stock (in DMSO/DMF) start->stock working Prepare Working Solution (Dilute Stock in PBS) stock->working setup Spectrophotometer Setup (Wavelength Scan: 600-900 nm) working->setup blank Measure Blank (PBS + Solvent) setup->blank sample Measure Sample Absorbance blank->sample analyze Determine λmax & Calculate ε sample->analyze end End analyze->end

Workflow for Absorbance Spectrum Determination

This guide provides a comprehensive framework for researchers working with this compound. Adherence to these protocols will ensure accurate and reproducible measurements of its absorbance spectrum in PBS, a critical step for its effective use in bioconjugation and subsequent imaging applications.

References

The Photophysical Properties of Cy7.5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the near-infrared (NIR) fluorescent dye, Cyanine7.5 (Cy7.5). Renowned for its emission in the NIR window, Cy7.5 is a powerful tool for deep-tissue in vivo imaging and other fluorescence-based applications where minimizing background autofluorescence is critical. This document details its core photophysical characteristics, provides standardized experimental protocols for their measurement, and illustrates relevant biological and experimental workflows.

Core Photophysical Properties of Cy7.5

The utility of a fluorescent dye is defined by its photophysical parameters. These properties dictate the brightness, stability, and suitability of the dye for specific applications. The key photophysical properties of Cy7.5 are summarized below. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and conjugation to biomolecules.

Spectral Properties

Cy7.5 exhibits strong absorption and emission in the near-infrared spectrum.[1] This characteristic is advantageous for in vivo imaging as it allows for deeper tissue penetration and reduced background signal from endogenous fluorophores.[2]

PropertyValueReference
Absorption Maximum (λ_abs_) ~788 nm
Emission Maximum (λ_em_) ~808 nm
Stokes Shift ~20 nm[1]
Quantitative Fluorescence Characteristics

The brightness and efficiency of Cy7.5 are determined by its molar extinction coefficient and quantum yield. The fluorescence lifetime is a measure of the time the molecule spends in the excited state.

PropertyValueSolvent/ConditionsReference
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹Varies by derivative
Fluorescence Quantum Yield (Φ_f_) 0.10 - 0.135Varies by derivative and solvent[3]
Fluorescence Lifetime (τ_f) ~1.0 nsVaries with solvent polarity[4]

Experimental Protocols

Accurate characterization of the photophysical properties of Cy7.5 is essential for its effective use. The following sections detail standardized protocols for measuring key parameters.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Cy7.5 solution of unknown quantum yield

  • Standard dye solution with a known quantum yield in the NIR range (e.g., Indocyanine Green - ICG)

  • Solvent (e.g., DMSO, PBS, Ethanol)

Procedure:

  • Prepare a series of dilute solutions of both the Cy7.5 sample and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength to be used for fluorescence measurements.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curves for both the Cy7.5 sample and the standard.

  • Calculate the quantum yield of the Cy7.5 sample using the following equation:

    Φ_x_ = Φ_s_ * (I_x_ / I_s_) * (A_s_ / A_x_) * (n_x_² / n_s_²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 'x' and 's' refer to the unknown sample (Cy7.5) and the standard, respectively.

Measurement of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.

Materials:

  • TCSPC system equipped with a pulsed laser source capable of exciting in the NIR region (e.g., ~780 nm)

  • A fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD)

  • Cy7.5 solution

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox)

Procedure:

  • Prepare a dilute solution of Cy7.5 in the desired solvent.

  • Measure the Instrument Response Function (IRF) by collecting the signal from the scattering solution at the excitation wavelength. The IRF represents the time profile of the excitation pulse and the response of the detection system.

  • Measure the fluorescence decay of the Cy7.5 sample. The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the laser pulses. This process is repeated for many cycles to build up a histogram of photon arrival times.

  • Analyze the data. The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed using specialized software to extract the true fluorescence lifetime. The decay is often fitted to a single or multi-exponential decay model to determine the lifetime component(s).

Visualizations: Workflows and Signaling Pathways

In Vivo Imaging Workflow with Cy7.5-Labeled Antibody

Cy7.5 is frequently conjugated to antibodies for targeted in vivo imaging of specific cell populations or disease markers. The following diagram illustrates a typical workflow for such an experiment.

in_vivo_workflow cluster_prep Preparation Phase cluster_animal Animal Model Phase cluster_imaging Imaging & Analysis Phase antibody Targeting Antibody conjugation Antibody-Dye Conjugation antibody->conjugation cy75 Cy7.5-NHS Ester cy75->conjugation purification Purification (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterization (Degree of Labeling) purification->characterization injection Intravenous Injection of Cy7.5-Antibody Conjugate characterization->injection animal_model Animal Model (e.g., Tumor-bearing mouse) animal_model->injection in_vivo_imaging In Vivo Fluorescence Imaging (e.g., IVIS Spectrum) injection->in_vivo_imaging time_points Image Acquisition at Multiple Time Points in_vivo_imaging->time_points data_analysis Data Analysis (Signal Quantification, Biodistribution) time_points->data_analysis ex_vivo Ex Vivo Validation (Organ Imaging, Histology) data_analysis->ex_vivo

Caption: General workflow for an in vivo imaging experiment using a Cy7.5-labeled antibody.

Visualization of EGFR Signaling with a Cy7.5-Labeled Antibody

Cy7.5-conjugated antibodies can be used to visualize and track specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. The binding of a Cy7.5-labeled anti-EGFR antibody allows for the non-invasive monitoring of receptor localization and, indirectly, the activity of its downstream signaling pathways.

egfr_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Cy75_Antibody Cy7.5-anti-EGFR Antibody Cy75_Antibody->EGFR Binds & Visualizes Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation

References

An In-depth Technical Guide to Cyanine Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyanine dyes, their application in protein labeling, and detailed protocols for their use. Cyanine dyes are a class of synthetic fluorophores widely utilized in biological research due to their high molar extinction coefficients, excellent brightness, and tunable fluorescence spectra spanning from the visible to the near-infrared (NIR) region. These properties make them invaluable tools for a multitude of applications, including fluorescence microscopy, flow cytometry, Western blotting, and in vivo imaging.

Introduction to Cyanine Dyes

Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1] The length of this conjugated chain dictates the dye's absorption and emission wavelengths; a longer chain results in a shift towards longer wavelengths (red to near-infrared).[2] This structural tunability allows for the creation of a series of dyes (e.g., Cy3, Cy5, Cy7) with distinct spectral properties, facilitating multiplexed imaging experiments.[3]

There are two primary categories of cyanine dyes used for protein labeling: non-sulfonated and sulfonated.[2][4]

  • Non-sulfonated Cyanine Dyes: These dyes are inherently more hydrophobic and typically require dissolution in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being introduced to an aqueous protein solution for labeling.[2][]

  • Sulfonated Cyanine Dyes: The addition of sulfonate groups significantly increases the hydrophilicity of the dyes, allowing them to be readily dissolved in aqueous buffers.[2][4] This enhanced water solubility minimizes the need for organic solvents, which can be detrimental to sensitive proteins, and reduces the tendency of the dyes to aggregate.[4]

Data Presentation: Photophysical Properties of Common Cyanine Dyes

The selection of an appropriate cyanine dye is contingent on the specific application and the available instrumentation. The following tables summarize the key photophysical properties of commonly used non-sulfonated and sulfonated cyanine dyes to aid in this selection process.

Table 1: Photophysical Properties of Non-Sulfonated Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy3~550~570~150,000~0.15
Cy3.5~581~594~150,000~0.15
Cy5~650~670~250,000~0.20-0.28
Cy5.5~675~694~250,000~0.23
Cy7~750~776~250,000~0.12-0.20
Cy7.5~788~808~223,000~0.12

Data compiled from multiple sources.[3][6][7][8][9]

Table 2: Photophysical Properties of Sulfonated Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-Cy3~554~568~150,000~0.10
Sulfo-Cy5~650~669~250,000~0.27
Sulfo-Cy7~754~778~250,000~0.12

Data compiled from multiple sources.[8]

Experimental Protocols

Covalent labeling of proteins with cyanine dyes is most commonly achieved by targeting primary amines or free thiols on the protein surface. The following sections provide detailed methodologies for these two primary labeling strategies.

Amine-Reactive Labeling using NHS Esters

N-hydroxysuccinimide (NHS) esters of cyanine dyes react efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[10] This is the most common method for antibody labeling.

Detailed Protocol: Labeling an IgG Antibody with Cy5-NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.[11]

Materials:

  • IgG antibody (1 mg) in an amine-free buffer (e.g., PBS).

  • Cy5-NHS ester (pre-measured vial for 1 mg labeling).

  • Anhydrous DMSO or DMF.

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Carbonate, pH 8.5-9.3.[10][11]

  • Purification column (e.g., spin desalting column or gel filtration column like Sephadex G-25).[12]

  • Elution Buffer: PBS, pH 7.2-7.4.

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Conjugation Buffer. This can be achieved through dialysis or by using a spin desalting column.[13]

    • Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer. Higher concentrations generally lead to more efficient labeling.[12] For this protocol, we will assume a final volume of 100 µL for a 10 mg/mL solution.

  • Dye Preparation:

    • Allow the vial of Cy5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the pre-measured 1 mg of Cy5-NHS ester in a small volume (e.g., 5-10 µL) of anhydrous DMSO or DMF immediately before use. Vortex to ensure complete dissolution.[14]

  • Labeling Reaction:

    • Add the entire volume of the dissolved Cy5-NHS ester to the 100 µL of the antibody solution.

    • Mix thoroughly by gentle pipetting.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[14] Some protocols suggest gentle shaking or mixing during incubation.

  • Purification of the Labeled Antibody:

    • Prepare a spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

    • Equilibrate the column with Elution Buffer by washing it 2-3 times.

    • Carefully apply the entire labeling reaction mixture to the center of the resin bed.

    • Centrifuge the column to collect the eluate, which contains the purified Cy5-labeled antibody. The smaller, unconjugated dye molecules are retained in the column resin.[12]

  • Characterization of the Conjugate (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀) using a spectrophotometer.

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:[10][15]

      Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))

      Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

      • ε_dye is the molar extinction coefficient of the dye at its λmax (for Cy5, ~250,000 M⁻¹cm⁻¹).

    • An optimal DOL for most antibodies is typically between 2 and 10.[16]

Thiol-Reactive Labeling using Maleimides

Cyanine dyes functionalized with a maleimide group react specifically with free sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond.[17] This method is more site-specific than amine labeling due to the lower abundance of cysteine residues in most proteins.

Detailed Protocol: Labeling a Protein with Cy3-Maleimide

Materials:

  • Protein with accessible cysteine residues.

  • Cy3-maleimide.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5.[17][18]

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine).

  • Purification column (e.g., spin desalting column or gel filtration).

  • Elution Buffer: PBS, pH 7.2-7.4.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[19]

    • (Optional) If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[17][18] DTT can also be used, but it must be removed before adding the maleimide dye.[18]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Cy3-maleimide in anhydrous DMSO or DMF.[17]

  • Labeling Reaction:

    • Add the Cy3-maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.[17][20]

    • Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[18]

  • Purification of the Labeled Protein:

    • Purify the labeled protein from the unreacted dye using a spin desalting column or gel filtration, as described in the amine-reactive labeling protocol.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling using spectrophotometry, similar to the NHS ester protocol. The absorbance maximum for Cy3 is ~550 nm, its molar extinction coefficient is ~150,000 M⁻¹cm⁻¹, and its correction factor at 280 nm is approximately 0.08.

Mandatory Visualizations

Experimental Workflows

G cluster_prep Preparation cluster_label Labeling Reaction cluster_purify Purification cluster_char Characterization p_prep Protein Preparation (Buffer Exchange, Concentration) reaction Incubate Protein + Dye (1-2 hours, Room Temp, Dark) p_prep->reaction d_prep Dye Preparation (Dissolve in DMSO/DMF) d_prep->reaction purify Purify Conjugate (Spin Column / Gel Filtration) reaction->purify char Characterization (Spectrophotometry, DOL Calculation) purify->char end end char->end Labeled Protein Ready for Application

Signaling Pathway Example: EGFR Signaling

Cyanine dye-labeled antibodies are frequently used to study cellular signaling pathways. For example, the activation of the Epidermal Growth Factor Receptor (EGFR) can be tracked using fluorescently labeled antibodies. Upon ligand binding, EGFR dimerizes and becomes autophosphorylated, initiating downstream signaling cascades. This process can be visualized using techniques like single-particle tracking with Cy3-labeled EGFR and observing the recruitment of downstream signaling proteins.[18][21]

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF Ligand EGFR_mono EGFR Monomer (Labeled with Cy3) EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Active) (Phosphorylated) EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response

Logical Relationship: Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes.[4] It relies on the non-radiative transfer of energy from an excited donor fluorophore (e.g., Cy3) to a nearby acceptor fluorophore (e.g., Cy5).[3] This energy transfer is highly dependent on the distance between the two dyes, typically occurring over distances of 1-10 nm. By labeling two interacting proteins (or different domains of the same protein) with a FRET pair like Cy3 and Cy5, their proximity can be monitored.

FRET_Principle cluster_no_interaction No Interaction (Distance > 10 nm) cluster_interaction Interaction (Distance < 10 nm) Excitation1 Excitation Light (~550 nm) ProteinA1 Protein A (Cy3 Labeled) ProteinB1 Protein B (Cy5 Labeled) Emission1 Cy3 Emission (~570 nm) Excitation2 Excitation Light (~550 nm) ProteinA2 Protein A (Cy3 Labeled) ProteinB2 Protein B (Cy5 Labeled) FRET FRET Emission2 Cy5 Emission (~670 nm)

References

A Technical Guide to Cy7.5 Maleimide: From Supplier Selection to In Vivo Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a range of applications in research and drug development. This guide covers supplier and purchasing options, detailed experimental protocols for bioconjugation, and illustrates a key signaling pathway and an experimental workflow using this versatile probe.

Introduction to this compound

This compound is a thiol-reactive fluorescent dye that is instrumental in labeling proteins, peptides, and other biomolecules containing sulfhydryl groups.[1][2] Its fluorescence in the near-infrared spectrum allows for deep tissue penetration and minimal background autofluorescence, making it an ideal candidate for in vivo imaging studies. The maleimide group specifically reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond.[3]

Supplier and Purchasing Options for this compound

The selection of a high-quality this compound reagent is critical for the success of conjugation and subsequent experiments. Both standard and sulfonated versions of this compound are available, with the latter offering increased water solubility.[4][5] Below is a comparative summary of offerings from various suppliers.

SupplierProduct NameCatalog Number (Example)Available QuantitiesPrice (USD, Example)Key Features
Lumiprobe Cyanine7.5 maleimide160801 mg, 5 mg, 25 mg$179.90 (1 mg)Analog of Cy7.5® maleimide for labeling protein SH groups.[6][7]
sulfo-Cyanine7.5 maleimide163801 mg, 5 mg, 25 mg$169.90 (1 mg)Highly hydrophilic version for in vivo imaging.[4]
BroadPharm Cy7 maleimideBP-225541 mg, 5 mg, 10 mg, 25 mg$125.00 (1 mg)Near-infrared dye for labeling proteins with free sulfhydryl groups.[8]
sulfo-Cy7.5 maleimideBP-289271 mg, 5 mg, 10 mg, 25 mg$115.00 (1 mg)Terminal maleimide group for covalent bonding with thiols.[9]
MedchemExpress This compoundHY-N163285 mg, 10 mgInquire for priceA cyanine dye for labeling proteins, antibodies, and small molecules.[10]
Sulfo-Cy7.5 maleimideHY-D1157Inquire for priceInquire for priceWater-soluble version for various labeling applications.[11]
AxisPharm Cyanine7.5 maleimideAP12755Inquire for priceInquire for priceNear-infrared dye for labeling proteins and nucleic acids.[12]
Sulfo-Cyanine7.5 maleimideAP128091 mg, 5 mg, 25 mg, 50 mg, 100 mg$115.00 (1 mg)Water-soluble dye for deep tissue imaging and in vivo studies.[5][13]
APExBIO This compound (non-sulfonated)B8393Inquire for priceInquire for priceThiol-reactive dye for sensitive protein labeling and detection.[2]
Amsbio Cy7 maleimideAMS.T204405-10-MG10 mgInquire for priceFluorescent dye with a maleimide group for labeling thiols.[14]

Key Experimental Protocol: Antibody Labeling with this compound

This protocol outlines the general steps for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials
  • Antibody (e.g., Trastuzumab) in a thiol-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound or sulfo-Cy7.5 maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate buffer, pH 7.0-7.5

Procedure
  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[10]

    • If the antibody's disulfide bonds need to be reduced to generate free thiols (e.g., in the hinge region), add a 10-fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A common starting point is a 10-20 fold molar excess of dye to antibody.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will typically elute first.

  • Characterization (Determination of Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (around 788 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Application in Drug Development: Targeting the HER2 Signaling Pathway

Cy7.5-labeled antibodies are powerful tools for visualizing and quantifying the biodistribution and tumor targeting of antibody-based therapies. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers.[15][16] Monoclonal antibodies like Trastuzumab bind to HER2 and inhibit its downstream signaling pathways, which are crucial for cell proliferation and survival.[17][18]

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Trastuzumab Trastuzumab (Cy7.5-labeled) HER2 HER2 Receptor Trastuzumab->HER2 Binds to extracellular domain Inhibition Inhibition HER3 HER3 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition->PI3K Inhibition->RAS

Experimental Workflow: In Vivo Imaging of a Cy7.5-Labeled Antibody

The following workflow outlines the key steps for evaluating the tumor-targeting efficacy of a Cy7.5-labeled antibody in a preclinical mouse model.[3][19][20]

InVivo_Imaging_Workflow cluster_prep Preparation Phase cluster_animal Animal Model Phase cluster_imaging Imaging & Analysis Phase A1 Antibody Labeling with This compound A2 Purification of Cy7.5-Antibody Conjugate A1->A2 A3 Characterization (DOL) A2->A3 B2 Intravenous Injection of Cy7.5-Antibody Conjugate A3->B2 B1 Tumor Xenograft Establishment B1->B2 C1 In Vivo NIR Fluorescence Imaging (e.g., 24, 48, 72h) B2->C1 C2 Ex Vivo Imaging of Tumor & Organs C1->C2 C3 Data Analysis: Tumor-to-Background Ratio C2->C3

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. By carefully selecting suppliers, adhering to detailed protocols, and understanding the biological context of their application, the full potential of this powerful near-infrared probe can be realized in advancing scientific discovery.

References

Methodological & Application

Application Notes and Protocols for In Vivo Imaging Using Cy7.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo fluorescence imaging is a powerful technique for non-invasively monitoring biological processes in living organisms. The use of near-infrared (NIR) fluorophores, such as Cy7.5, offers significant advantages for in vivo applications. The NIR window (700-900 nm) allows for deeper tissue penetration of light and is associated with lower autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[1][2][3] Cy7.5, a cyanine dye, is a popular choice for labeling antibodies for in vivo imaging due to its excitation and emission maxima falling within this NIR window.[1][] This document provides a detailed protocol for labeling antibodies with Cy7.5, performing in vivo imaging in small animals, and subsequent data analysis.

Principle of In Vivo Near-Infrared (NIR) Fluorescence Imaging

Antibodies, highly specific targeting molecules, can be conjugated to NIR fluorescent dyes like Cy7.5.[5] When these labeled antibodies are administered in vivo, they bind to their specific targets, such as cell surface receptors on tumor cells. Upon excitation with a light source of the appropriate wavelength, the Cy7.5 dye emits fluorescent light at a longer wavelength. This emitted light is then captured by a sensitive detector in an in vivo imaging system, allowing for the visualization and quantification of the labeled antibody's distribution and accumulation at the target site.[3]

Key Experimental Considerations

For successful in vivo imaging with fluorescently labeled antibodies, several factors must be carefully controlled:

  • Degree of Labeling (DOL): The number of dye molecules conjugated to each antibody is critical. Over-labeling can lead to antibody aggregation, altered pharmacokinetics, and increased clearance by the liver, while under-labeling will result in a weak signal.[6] An optimal DOL maximizes the target signal while minimizing non-specific accumulation.[6]

  • Antibody Purity and Concentration: The antibody should be of high purity (>95%) and at a suitable concentration (ideally >0.5 mg/ml) for efficient labeling.[7] Buffers containing primary amines (e.g., Tris) or sodium azide should be avoided as they can interfere with the labeling reaction.[7]

  • Animal Handling: Proper animal handling and anesthesia are crucial for animal welfare and obtaining high-quality, reproducible imaging data.[1][2]

Experimental Protocols

Part 1: Antibody Labeling with Cy7.5-NHS Ester

This protocol describes the conjugation of a Cy7.5 NHS ester to an antibody. NHS esters react with primary amines on the antibody, primarily the epsilon-amino group of lysine residues.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Cy7.5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., size exclusion chromatography)

  • Sterile, pyrogen-free PBS

Procedure:

  • Antibody Preparation:

    • If the antibody buffer contains primary amines or sodium azide, it must be exchanged with a suitable labeling buffer like PBS.[7] Dialysis or a desalting column can be used for this purpose.[7]

    • Adjust the antibody concentration to 2-10 mg/mL.[8]

  • pH Adjustment:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate.[1][8] This alkaline pH is optimal for the reaction between the NHS ester and primary amines.[8]

  • Dye Preparation:

    • Prepare a stock solution of the Cy7.5 NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the calculated volume of the Cy7.5 stock solution to the antibody solution while gently vortexing.[1] The recommended molar ratio of dye to antibody is typically between 10:1 and 20:1, but may require optimization for each specific antibody.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purification of the Conjugate:

    • Remove unconjugated "free" dye from the labeled antibody using a purification column (e.g., size exclusion chromatography).[1]

    • Collect the fractions containing the labeled antibody, which will elute first due to its larger size.[1]

  • Characterization of the Conjugate (Degree of Labeling - DOL):

    • The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~785 nm (the absorbance maximum for Cy7.5).[8][9]

  • Storage:

    • Store the purified Cy7.5-labeled antibody at 4°C, protected from light.[8] For long-term storage, consider adding a stabilizer like BSA and a bacteriostatic agent, or aliquot and store at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.[8]

Part 2: In Vivo Imaging Protocol

This protocol provides a general guideline for in vivo imaging of small animals (e.g., mice) using a Cy7.5-labeled antibody.

Materials:

  • Cy7.5-labeled antibody

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence detection

Procedure:

  • Animal Preparation:

    • To reduce autofluorescence from fur, it is recommended to shave the area of interest on the animal.

    • Anesthetize the animal using a calibrated vaporizer with isoflurane.[1] The use of injectable anesthetics like a ketamine/xylazine cocktail is also an option.[2]

  • Probe Administration:

    • Dilute the Cy7.5-labeled antibody in sterile PBS to the desired final concentration.

    • A typical starting dose for a labeled antibody is around 50 µg per mouse, but this should be optimized for each specific antibody and target.[1]

    • Administer the probe via intravenous (tail vein) injection.[10]

  • In Vivo Imaging:

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.[1]

    • Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the labeled antibody. Imaging can be performed as early as 30 minutes and can extend for several days, depending on the antibody's pharmacokinetics.[10] For some applications, fluorescence can be detected for up to a week.[10]

  • Ex Vivo Organ Imaging (Optional but Recommended):

    • At the end of the in vivo imaging study, euthanize the animal and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs).

    • Image the excised organs to confirm the in vivo signal localization and to perform more sensitive quantification.

Data Presentation

Table 1: Properties of Cy7.5 Dye
PropertyValue
Excitation Maximum (Ex)~785 nm[9]
Emission Maximum (Em)~801 nm[9]
Molar Extinction Coefficient>200,000 M⁻¹cm⁻¹[1]
Recommended for In Vivo UseYes[1][10]
Table 2: Recommended Parameters for Antibody Labeling with Cy7.5
ParameterRecommended ValueNotes
Antibody Concentration2-10 mg/mL[8]Higher concentrations can improve labeling efficiency.
Buffer pH8.3 - 8.5[8]Optimal for NHS ester reaction with primary amines.
Molar Ratio (Dye:Ab)10:1 to 20:1[8]May require optimization depending on the specific antibody.
Reaction Time1 hour[8]At room temperature, protected from light.
Table 3: Typical In Vivo Imaging Parameters for Cy7.5
ParameterTypical SettingNotes
Excitation Filter~740-760 nmDependent on the imaging system's available filters.
Emission Filter~790-830 nmShould be selected to capture the peak emission of Cy7.5.
Exposure Time100-1000 msCan be adjusted based on signal intensity.[1]
BinningMedium to HighIncreases sensitivity but reduces spatial resolution.
f/stopLow (e.g., f/1 - f/2)Maximizes light collection.

Data Analysis

  • Region of Interest (ROI) Analysis:

    • Use the imaging software to draw ROIs over the target tissue (e.g., tumor) and a non-target tissue (e.g., muscle) for background measurement.[1]

    • Quantify the fluorescence signal in each ROI. The signal is often expressed as average radiant efficiency or total radiant efficiency.[1]

  • Signal-to-Background Ratio:

    • Calculate the signal-to-background ratio by dividing the average signal from the target tissue ROI by the average signal from the non-target tissue ROI.

  • Biodistribution Analysis:

    • For ex vivo organ imaging, quantify the fluorescence signal in each organ to determine the biodistribution of the labeled antibody.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Incorrect excitation/emission filter set. - Low labeling efficiency (DOL). - Probe degradation.- Verify instrument settings. - Characterize the conjugate to confirm successful labeling. - Ensure proper storage and handling of the Cy7.5-labeled probe.[1]
High Background Signal - Incomplete removal of free dye. - Non-specific binding of the antibody. - High autofluorescence.- Ensure thorough purification of the labeled antibody. - Consider using a blocking agent if the target is known to be expressed elsewhere. - Use appropriate spectral unmixing if available on the imaging system.
Variability Between Animals - Inconsistent injection volume or location. - Differences in animal physiology.- Ensure accurate and consistent administration of the probe. - Use age- and sex-matched animals.[1]

Visualizations

experimental_workflow Experimental Workflow for In Vivo Imaging with Cy7.5 Labeled Antibodies cluster_prep Preparation Phase cluster_animal Animal Phase cluster_imaging Imaging & Analysis Phase ab_prep Antibody Preparation (Buffer Exchange, Concentration) labeling Antibody Labeling (pH Adjustment, Conjugation) ab_prep->labeling cy7_prep Cy7.5-NHS Ester Stock Solution Preparation cy7_prep->labeling purification Purification of Conjugate (Size Exclusion Chromatography) labeling->purification characterization Characterization (DOL Calculation) purification->characterization injection Intravenous Injection of Labeled Antibody characterization->injection animal_prep Animal Preparation (Anesthesia, Shaving) animal_prep->injection in_vivo In Vivo Imaging (Time-course Acquisition) injection->in_vivo ex_vivo Ex Vivo Organ Imaging (Optional) in_vivo->ex_vivo analysis Data Analysis (ROI, Signal Quantification) in_vivo->analysis ex_vivo->analysis

Caption: Overview of the in vivo imaging workflow.

nir_principle Principle of NIR Antibody Imaging cluster_in_vivo In Vivo Environment target Target Cell (e.g., Tumor) ab Cy7.5-Antibody Conjugate ab->target Binds to Target emission Emitted NIR Fluorescence (~801 nm) ab->emission Emits Light excitation Excitation Light (~785 nm) excitation->ab Excites Cy7.5 detector Imaging System Detector emission->detector Signal Capture

Caption: Principle of NIR fluorescence imaging.

References

Application Notes and Protocols for Cy7.5 Maleimide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye, for labeling biomolecules and their subsequent analysis via flow cytometry. The unique spectral properties of Cy7.5, with its excitation and emission in the near-infrared spectrum, offer significant advantages for multicolor flow cytometry by minimizing spectral overlap with commonly used fluorochromes and reducing cellular autofluorescence.

Core Principles

This compound is a thiol-reactive dye, meaning it specifically and covalently binds to sulfhydryl groups (-SH) found in cysteine residues of proteins, such as antibodies. This property allows for the stable conjugation of the Cy7.5 fluorophore to a protein of interest. The resulting fluorescently labeled protein can then be used as a probe in various applications, including flow cytometry, to detect and quantify specific cell populations or cellular targets. The use of NIR dyes like Cy7.5 is particularly advantageous for deep tissue imaging and for expanding the multiplexing capabilities of modern flow cytometers.[1][2]

Quantitative Data Summary

Effective labeling and flow cytometric analysis depend on carefully controlled parameters. The following tables summarize key quantitative data for the conjugation of this compound to antibodies and subsequent cell staining.

Table 1: Recommended Antibody Conjugation Conditions
ParameterRecommended RangeNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.
Reaction Buffer pH7.0 - 7.5Maintains the reactivity of the maleimide group with thiols. Buffers should be free of thiols.
Molar Ratio (Dye:Antibody)5:1 to 20:1The optimal ratio should be determined empirically for each antibody. A starting point of 10-20 fold molar excess of the dye is recommended. Over-labeling can lead to fluorescence quenching and protein aggregation.
Incubation Time2 hours at room temperature or overnight at 4°CProtect the reaction from light.
Quenching ReagentCysteine or other soluble thiolCan be added to consume excess maleimide reagent before purification.[3]
Table 2: Cy7.5 Spectroscopic Properties
ParameterValue
Excitation Maximum (Ex)~750 nm
Emission Maximum (Em)~776 nm
Recommended Laser Line730 nm or 785 nm
Recommended Emission Filter780/60 nm bandpass filter
Table 3: Typical Flow Cytometry Staining Parameters
ParameterRecommended ValueNotes
Cell Concentration1 x 106 cells per sampleAdjust as needed based on cell type and experimental design.
Labeled Antibody Concentration0.5 - 10 µg/mLThis must be titrated for each new antibody-dye conjugate and cell type to achieve optimal signal-to-noise ratio.
Incubation Time30 minutesOn ice or at 4°C, protected from light.
Wash BufferPhosphate-buffered saline (PBS) with 1-2% Bovine Serum Albumin (BSA)BSA helps to reduce non-specific binding.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the labeling of an antibody with this compound. It is crucial to work in an environment free of thiols and to protect the dye from light.

Materials:

  • Antibody of interest (in a thiol-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Phosphate buffer, pH 7.2

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification Column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with 0.1% BSA and 0.05% sodium azide

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.

    • If the antibody's hinge region disulfide bonds need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).

    • Slowly add the dye solution to the antibody solution while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored band to elute will be the Cy7.5-labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DoL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7.5).

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the use of a Cy7.5-labeled antibody to stain cell surface antigens for flow cytometric analysis.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

  • Cy7.5-labeled antibody

  • Flow Cytometry Staining Buffer: PBS with 1% BSA and 0.1% sodium azide

  • (Optional) Fc Block reagent

  • (Optional) Viability Dye

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 107 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc Block reagent for 10-15 minutes on ice.

  • Staining:

    • Add the predetermined optimal concentration of the Cy7.5-labeled antibody to 100 µL of the cell suspension (containing 1 x 106 cells).

    • Vortex gently and incubate for 30 minutes on ice in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to the cells and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant.

    • Repeat the wash step twice.

  • Viability Staining (Optional):

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer for the dye and follow the manufacturer's instructions.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a near-infrared laser and appropriate detectors for Cy7.5.

Mandatory Visualizations

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Cell Staining & Analysis antibody Purified Antibody reaction Conjugation Reaction (pH 7.0-7.5) antibody->reaction cy75 This compound cy75->reaction purification Purification (Size Exclusion) reaction->purification labeled_ab Cy7.5-Labeled Antibody purification->labeled_ab staining Incubation with Labeled Antibody labeled_ab->staining cells Single-Cell Suspension cells->staining washing Wash Steps staining->washing analysis Flow Cytometry Analysis washing->analysis

Caption: Experimental workflow for antibody labeling and cell analysis.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor cascade Intracellular Signaling Cascade receptor->cascade Ligand Binding flow_cytometer Flow Cytometer (Detection & Quantification) receptor->flow_cytometer Fluorescence Signal response Cellular Response (e.g., Proliferation, Apoptosis) cascade->response labeled_ab Cy7.5-Labeled Antibody labeled_ab->receptor Binds to Receptor

Caption: Detection of a cell surface receptor using a Cy7.5-labeled antibody.

References

Application Notes and Protocols for Labeling Cysteine-Containing Peptides with Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group, designed for the specific labeling of biomolecules containing free sulfhydryl (thiol) groups, such as cysteine residues in peptides and proteins.[1][2][3] The maleimide group exhibits high reactivity and selectivity towards thiols at a neutral pH range (6.5-7.5), forming a stable thioether bond.[4] This specific conjugation chemistry makes this compound an invaluable tool for a wide range of applications, from in vitro assays to in vivo imaging.

The Cy7.5 fluorophore possesses spectral properties that are highly advantageous for biological imaging.[3] Its excitation and emission maxima in the NIR region (typically around 788 nm and 808 nm, respectively) fall within the "optical window" of biological tissues, where the absorption of light by endogenous molecules like hemoglobin and water is minimal. This results in deeper tissue penetration and reduced background autofluorescence, leading to a higher signal-to-noise ratio in imaging studies.[5] Consequently, peptides labeled with Cy7.5 are powerful probes for non-invasive in vivo imaging, biodistribution studies, and tracking of biological processes in living organisms.[1][2]

Data Presentation: Properties of this compound

The following table summarizes the key quantitative data for this compound, essential for successful and reproducible labeling experiments.

ParameterValueNotes
Excitation Maximum (λex) ~788 nmOptimal wavelength for exciting the fluorophore.
Emission Maximum (λem) ~808 nmWavelength of maximum fluorescence emission.
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its λex.
Quantum Yield (Φ) ~0.10The efficiency of converting absorbed light into emitted fluorescence.
Optimal Reaction pH 6.5 - 7.5Ensures selective reaction of the maleimide with thiol groups.
Recommended Solvent for Stock Solution Anhydrous DMSO or DMFPrepare fresh to avoid hydrolysis of the maleimide group.
Storage Conditions -20°C in the dark, desiccatedProtect from light and moisture to maintain reactivity.[1][3]

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Peptide with this compound

This protocol provides a general procedure for labeling a peptide with a single cysteine residue. Optimization may be required depending on the specific peptide's properties.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed Labeling Buffer: 0.1 M Phosphate buffer with 1 mM EDTA, pH 7.0. Other suitable buffers include Tris or HEPES, as long as they are free of thiol-containing reagents.[6]

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

  • Characterization instruments (e.g., Mass Spectrometer, Spectrophotometer)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed Labeling Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide may have formed disulfide bonds (dimers), it is crucial to reduce them prior to labeling. Add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature.[6][7] TCEP is preferred over dithiothreitol (DTT) as it does not need to be removed before the labeling reaction.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[7] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh and used promptly.

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution to achieve a 10-20 fold molar excess of the dye.[7] The optimal ratio should be determined empirically for each peptide.

    • Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Peptide:

    • Purify the Cy7.5-labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.[8] This is the most effective method for achieving high purity.

    • Monitor the elution profile using detectors at 220 nm (for the peptide bond) and ~788 nm (for the Cy7.5 dye). The fraction containing both signals corresponds to the labeled peptide.

  • Characterization and Storage:

    • Confirm the identity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the this compound.

    • Determine the concentration and Degree of Labeling (DOL) using spectrophotometry (see Protocol 2).

    • Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.[8]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each peptide molecule. For a peptide with a single cysteine, the expected DOL is 1.

Procedure:

  • Absorbance Measurement:

    • Dilute the purified Cy7.5-labeled peptide solution in a suitable buffer (e.g., PBS) to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7.5 (~788 nm, Aₘₐₓ).

  • Calculation:

    • The concentration of the Cy7.5 dye is calculated using the Beer-Lambert law: [Cy7.5] (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of Cy7.5 (~223,000 M⁻¹cm⁻¹).

    • The concentration of the peptide is calculated from the A₂₈₀ reading after correcting for the absorbance of the dye at 280 nm. A correction factor (CF) is required, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. For Cy7.5, this value may need to be determined empirically or obtained from the supplier. The general formula is: [Peptide] (M) = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_peptide where ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

    • The Degree of Labeling is then calculated as the molar ratio of the dye to the peptide: DOL = [Cy7.5] / [Peptide]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Cysteine-Peptide Solution TCEP Add TCEP (optional for reduction) Peptide->TCEP Conjugation Conjugation Reaction (RT, 2h or 4°C, overnight) TCEP->Conjugation Cy7_5 This compound Stock (in DMSO/DMF) Cy7_5->Conjugation HPLC RP-HPLC Purification Conjugation->HPLC Analysis Characterization (Mass Spec, Spectrophotometry) HPLC->Analysis Labeled_Peptide Purified Cy7.5-Labeled Peptide Analysis->Labeled_Peptide

Caption: Experimental workflow for labeling a cysteine-containing peptide with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR GPCR (e.g., GRPR) G_Protein G-Protein GPCR->G_Protein Activation Peptide Cy7.5-Labeled Peptide (e.g., Bombesin analog) Peptide->GPCR Binding PLC Phospholipase C (PLC) G_Protein->PLC Activation Signaling Downstream Signaling (e.g., Ca²⁺ release, PKC activation) PLC->Signaling Catalysis

Caption: GPCR signaling pathway imaged with a Cy7.5-labeled peptide ligand.[4]

References

Application Notes: Conjugation of Cy7.5 Maleimide to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of the near-infrared (NIR) fluorescent dye, Cy7.5 maleimide, to various nanoparticles. This process is critical for the development of advanced imaging agents for preclinical and clinical research, enabling sensitive and non-invasive tracking of nanoparticles in biological systems.

Introduction to this compound Conjugation

The conjugation of this compound to nanoparticles is a widely used strategy to render them fluorescent for in vivo imaging applications. Cy7.5 is a near-infrared dye with an excitation maximum around 750 nm and an emission maximum around 773 nm. This spectral range is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light.

The maleimide functional group on the Cy7.5 dye reacts specifically with free sulfhydryl (thiol) groups on the surface of nanoparticles, forming a stable thioether bond. This covalent conjugation is highly efficient and site-specific, making it a preferred method for labeling various types of nanoparticles, including:

  • Polymeric Nanoparticles: Such as those made from PLGA, PLA, or PEGylated polymers, which can be functionalized with thiol groups.

  • Liposomes: Where thiol-modified lipids can be incorporated into the lipid bilayer.

  • Gold Nanoparticles: Which can be coated with thiol-containing ligands.

  • Protein-based Nanoparticles: Utilizing the thiol groups of cysteine residues.

Key Considerations for Successful Conjugation

Several factors must be carefully controlled to ensure efficient and stable conjugation of this compound to nanoparticles:

  • Availability of Thiol Groups: The nanoparticle surface must possess accessible free thiol groups. For nanoparticles that have disulfide bonds (e.g., some proteins), a reduction step using reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is necessary prior to conjugation.

  • Reaction pH: The maleimide-thiol reaction is most efficient in the pH range of 6.5-7.5. At pH values below 6.5, the reaction rate is significantly reduced, while at pH values above 7.5, the maleimide group can undergo hydrolysis, rendering it unreactive.

  • Molar Ratio of Dye to Nanoparticle: The ratio of this compound to the thiol groups on the nanoparticles is a critical parameter that influences the degree of labeling. An excess of the dye is typically used to drive the reaction to completion, but excessive amounts can lead to quenching and should be optimized for each specific nanoparticle system.

  • Reaction Time and Temperature: The conjugation reaction is typically carried out at room temperature for 2 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Purification: After the conjugation reaction, it is crucial to remove any unreacted, free this compound. This is commonly achieved through techniques like size-exclusion chromatography (e.g., Sephadex columns), dialysis, or centrifugation.

  • Stability of the Conjugate: The stability of the final Cy7.5-nanoparticle conjugate should be assessed, particularly in biologically relevant media (e.g., serum-containing media), as dye detachment can lead to misleading imaging results.

Characterization of Cy7.5-Labeled Nanoparticles

Thorough characterization of the fluorescently labeled nanoparticles is essential to ensure their quality and suitability for in vivo applications. Key characterization techniques include:

  • UV-Vis Spectroscopy: To confirm the presence of both the nanoparticle and the Cy7.5 dye and to quantify the degree of labeling. The absorbance of the nanoparticle (e.g., surface plasmon resonance for gold nanoparticles) and the characteristic absorbance of Cy7.5 (around 750 nm) are measured.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. An increase in size is expected upon conjugation.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. Changes in zeta potential can indicate successful surface modification.

  • Fluorimetry: To confirm the fluorescence properties of the conjugated nanoparticles and to determine the fluorescence quantum yield.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

Data Presentation

The following tables summarize typical quantitative data obtained during the conjugation of this compound to different types of nanoparticles. These values should be considered as a general guide, and optimal conditions may vary depending on the specific nanoparticle system and experimental setup.

Table 1: Reaction Conditions for this compound Conjugation

Nanoparticle TypeMolar Ratio (Dye:Thiol)pHReaction BufferTemperature (°C)Time (hours)Reference
PLGA Nanoparticles2:1 to 5:17.0 - 7.4HEPES, PBSRoom Temperature0.5 - 2[1]
Gold Nanoparticles10:1 to 20:17.0 - 7.5Phosphate BufferRoom Temperature1 - 2[2][3]
Liposomes5:1 to 10:17.2PBSRoom Temperature2[4]
Protein Nanoparticles10:1 to 20:17.0 - 7.5Phosphate Buffer4 or Room Temperature2 - overnight[3]

Table 2: Characterization of Nanoparticles Before and After Cy7.5 Conjugation

Nanoparticle TypeParameterBefore ConjugationAfter ConjugationReference
Polymeric NanoparticlesHydrodynamic Diameter (nm)120 ± 10.1140 ± 14.7[5]
Zeta Potential (mV)-25.3 ± 2.1-19.8 ± 1.5[5]
Gold NanoparticlesHydrodynamic Diameter (nm)13.04 ± 1.33~15-20[6]
Zeta Potential (mV)-35.8 ± 1.17-40 to -50[6]
LiposomesHydrodynamic Diameter (nm)196 ± 3205 ± 5[4]
Zeta Potential (mV)+45 ± 1.02+42 ± 1.5[4]

Table 3: Stability of Cy7.5-Nanoparticle Conjugates

Nanoparticle TypeMediumIncubation TimeStability ObservationReference
Polymeric NanoparticlesPBS with 10% Serum24 hoursNo significant aggregation or dye release[7][8]
Gold NanoparticlesCell Culture Media48 hoursStable with minimal aggregation[7]
LiposomesHuman Serum24 hoursStructurally stable with no significant dye leakage[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the conjugation of this compound to nanoparticles.

Protocol 1: General Protocol for this compound Conjugation to Thiolated Nanoparticles

Materials:

  • Thiolated Nanoparticles (e.g., polymeric nanoparticles, liposomes, or surface-modified gold nanoparticles)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM Phosphate Buffer or HEPES buffer, pH 7.0-7.5, degassed

  • Reducing Agent (optional, for disulfide bond reduction): DTT or TCEP

  • Purification Column (e.g., Sephadex G-25) or centrifugal filter units

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Nanoparticle Solution:

    • Disperse the thiolated nanoparticles in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • (Optional) If the nanoparticles contain disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds to free thiols. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide dye.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Vortex briefly to ensure complete dissolution. Store any unused solution in the dark at -20°C.

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle solution. The recommended molar ratio of dye to thiol groups is typically between 10:1 and 20:1, but this should be optimized for each specific nanoparticle system.

    • Gently mix the reaction mixture and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted this compound by passing the reaction mixture through a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25). Elute with PBS (pH 7.4).

    • Alternatively, use centrifugal filter units with an appropriate molecular weight cutoff to wash the nanoparticles and remove the free dye.

  • Characterization:

    • Characterize the purified Cy7.5-nanoparticle conjugate using UV-Vis spectroscopy, DLS, and zeta potential measurements as described in the characterization section.

  • Storage:

    • Store the final conjugate solution protected from light at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization NP Thiolated Nanoparticles Mix Mixing & Incubation (RT, 2h or 4°C, overnight) NP->Mix Dye This compound Stock Solution Dye->Mix Purify Size-Exclusion Chromatography/ Centrifugation Mix->Purify FinalProduct Cy7.5-Nanoparticle Conjugate Purify->FinalProduct UVVis UV-Vis Spectroscopy DLS DLS & Zeta Potential Fluor Fluorimetry FinalProduct->UVVis FinalProduct->DLS FinalProduct->Fluor

Caption: Experimental workflow for the conjugation of this compound to nanoparticles.

signaling_pathway cluster_reactants Reactants cluster_product Product NP_SH Nanoparticle-SH (Thiol Group) Conjugate Nanoparticle-S-Cy7.5 (Stable Thioether Bond) NP_SH->Conjugate pH 6.5-7.5 Cy75_Mal Cy7.5-Maleimide Cy75_Mal->Conjugate

Caption: Chemical reaction scheme for maleimide-thiol conjugation.

References

Application Notes and Protocols for Thiol Quantification using Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of thiols, particularly the sulfhydryl groups (-SH) of cysteine residues in proteins and peptides, is crucial for understanding a wide range of biological processes. Thiol groups are involved in protein structure, enzyme catalysis, and redox signaling.[1][2] Alterations in the cellular thiol-disulfide balance are associated with various pathological conditions, making the accurate measurement of thiols a key aspect of biomedical research and drug development.[3][4]

Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that offers a sensitive and specific method for quantifying thiols.[5][6] The maleimide group reacts specifically with sulfhydryl groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[7][8] The long-wavelength excitation and emission of the Cy7.5 fluorophore minimize background fluorescence from biological samples, providing a high signal-to-noise ratio, which is particularly advantageous for in vivo imaging and complex biological matrices.[9][10]

These application notes provide a detailed protocol for the quantification of thiols in protein samples using this compound, including reagent preparation, labeling, and data analysis.

Principle of the Assay

The assay is based on the covalent reaction between the maleimide group of Cy7.5 and the sulfhydryl group of a thiol-containing molecule. This reaction, a Michael addition, is highly specific for thiols within the optimal pH range of 6.5-7.5. Upon reaction, the fluorescent Cy7.5 dye is stably conjugated to the thiol-containing molecule. The amount of incorporated dye, and therefore the amount of thiol, can be quantified by measuring the absorbance of the Cy7.5 dye at its maximum absorbance wavelength.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, which are essential for accurate thiol quantification and data interpretation.

ParameterValueReference
Excitation Maximum (λex)~788 nm[9][11]
Emission Maximum (λem)~808 nm[9][11]
Molar Extinction Coefficient (ε) at λex223,000 cm⁻¹M⁻¹[11][12]
Recommended Reaction pH6.5 - 7.5[7][13]
Correction Factor (CF280)~0.03[14]
Quantum Yield~0.10[11]

Experimental Protocols

Materials Required
  • This compound

  • Protein or peptide sample containing free thiols

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0, containing 1 mM EDTA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution (optional): 1 M β-mercaptoethanol or L-cysteine

  • Purification column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Protocol 1: Preparation of Reagents
  • Reaction Buffer (100 mM Phosphate, 1 mM EDTA, pH 7.0): Prepare a 100 mM solution of sodium phosphate and adjust the pH to 7.0. Add EDTA to a final concentration of 1 mM to chelate any metal ions that could catalyze thiol oxidation. Degas the buffer before use to minimize oxygen content.

  • This compound Stock Solution (10 mM): Immediately before use, allow the vial of this compound to warm to room temperature. Add the appropriate volume of anhydrous DMF or DMSO to create a 10 mM stock solution. Vortex briefly to ensure the dye is fully dissolved. Protect the stock solution from light.

  • Protein Sample Preparation: Dissolve the protein sample in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, proceed to Protocol 2.

Protocol 2: Reduction of Disulfide Bonds (Optional)
  • To the protein solution from Protocol 1, add a 10- to 20-fold molar excess of TCEP.

  • Incubate the reaction mixture for 30-60 minutes at room temperature. TCEP is a non-thiol-containing reducing agent and generally does not need to be removed before the labeling reaction.

Protocol 3: Labeling Reaction with this compound
  • Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light.

  • (Optional) To stop the reaction, add a quenching solution such as β-mercaptoethanol or L-cysteine to a final concentration of 10-20 mM to react with any excess this compound.

Protocol 4: Purification of the Labeled Protein
  • Separate the Cy7.5-labeled protein from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the Reaction Buffer.

  • Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute from the column.

Protocol 5: Data Analysis and Thiol Quantification

The degree of labeling (DOL), which represents the average number of moles of dye per mole of protein, can be calculated using absorbance measurements.

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of Cy7.5 (~788 nm, Amax).

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law:

    • Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein

      • Where:

        • A280 = Absorbance at 280 nm

        • Amax = Absorbance at ~788 nm

        • CF280 = Correction factor for the absorbance of the dye at 280 nm (~0.03 for Cy7.5)[14]

        • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

    • Dye Concentration (M) = Amax / ε_dye

      • Where:

        • Amax = Absorbance at ~788 nm

        • ε_dye = Molar extinction coefficient of Cy7.5 at ~788 nm (223,000 M⁻¹cm⁻¹)[11][12]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration / Protein Concentration

The DOL value represents the average number of free thiols per protein molecule. For optimal results, a DOL between 0.5 and 1 is generally recommended.[15] A DOL greater than 1 may indicate over-labeling, which can potentially affect protein function.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, Cy7.5 Stock) protein_prep Protein Sample Preparation reagent_prep->protein_prep reduction Disulfide Reduction (Optional, with TCEP) protein_prep->reduction labeling Labeling Reaction (Protein + this compound) reduction->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification absorbance Absorbance Measurement (A280 and Amax) purification->absorbance calculation Degree of Labeling (DOL) Calculation absorbance->calculation signaling_pathway cluster_redox_cycle Glutathione Redox Cycle cluster_s_glutathionylation Protein S-Glutathionylation GSH GSH (Reduced Glutathione) GPx Glutathione Peroxidase GSH->GPx 2 GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase GSSG->GR GR->GSH 2 NADP NADP+ GR->NADP GPx->GSSG H2O 2H2O GPx->H2O H2O2 H2O2 H2O2->GPx NADPH NADPH + H+ NADPH->GR Protein_SH Protein-SH (Reduced Protein Thiol) Protein_S_SG Protein-S-SG (S-Glutathionylated Protein) Protein_SH->Protein_S_SG GSSG Protein_SH->Protein_S_SG ROS/RNS + GSH ROS ROS/RNS ROS->Protein_SH

References

Optimal Reaction Conditions for Cy7.5 Maleimide Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful bioconjugation of Cy7.5 maleimide to thiol-containing biomolecules, such as proteins, peptides, and antibodies. Cy7.5 is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging and other fluorescence-based applications due to its favorable spectral properties that allow for deep tissue penetration.[1][2] The maleimide functional group enables highly selective covalent bond formation with sulfhydryl (thiol) groups found in cysteine residues.[3][4] Adherence to optimal reaction conditions is critical for achieving high conjugation efficiency, specificity, and stability of the final conjugate.

Principle of this compound Bioconjugation

The bioconjugation of this compound to a thiol-containing biomolecule proceeds via a Michael addition reaction. This reaction is highly specific for thiols within a defined pH range, resulting in the formation of a stable thioether bond.[3] The high reactivity of the maleimide group is driven by the ring strain and the cis-conformation of its carbonyl groups.[3]

Optimal Reaction Conditions

Achieving a successful conjugation with high yield and specificity requires careful control of several key parameters. The following table summarizes the optimal reaction conditions for this compound bioconjugation based on established protocols.

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5This pH range is a critical balance. Below pH 6.5, the reaction rate is significantly slower due to the protonation of the thiol group.[5] Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can react non-specifically with amines (e.g., lysine residues), leading to unwanted side products.[3][6][7][8] The reaction of maleimides with thiols is approximately 1,000 times faster than with amines at pH 7.0.[6][7]
Molar Ratio (Dye:Biomolecule) 10:1 to 20:1This is a general starting point and should be optimized for each specific biomolecule.[8][9][10] A molar excess of the this compound helps to drive the reaction to completion.[8] However, excessive amounts can lead to non-specific labeling and difficulties in purification.
Temperature Room Temperature (20-25°C) or 4°CReactions are typically performed for 1-2 hours at room temperature or overnight at 4°C.[8][11] For temperature-sensitive proteins, incubation at 4°C is recommended to maintain their stability.[8][11]
Reaction Time 1 hour to overnightThe optimal reaction time should be determined empirically for each specific system.[8] Shorter incubation times (e.g., 30-60 minutes) at room temperature can be sufficient.[12]
Buffer Composition Phosphate, HEPES, or Tris buffersThe buffer should be free of extraneous thiols, such as dithiothreitol (DTT), which would compete with the target biomolecule for reaction with the maleimide.[4][6][10] Buffers should also be free of primary amines (e.g., Tris or glycine) if there is a risk of non-specific reaction at higher pH values.[13] Degassing the buffer by vacuum or bubbling with an inert gas (e.g., nitrogen or argon) is recommended to prevent oxidation of thiols.[4][10]
Solvent for this compound Anhydrous DMSO or DMFThis compound should be dissolved in a dry, biocompatible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.[4][6][10] Aqueous solutions of maleimides are prone to hydrolysis and should be prepared immediately before use.[7][9]

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of this compound to a protein. These should be adapted and optimized for the specific biomolecule of interest.

Preparation of Biomolecule
  • Dissolve the biomolecule (e.g., protein, antibody) in a suitable degassed buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[4] The recommended protein concentration is typically between 1-10 mg/mL.[4][10]

  • (Optional) Reduction of Disulfide Bonds: If the thiol groups on the biomolecule are present as disulfide bonds, they must be reduced to free thiols to be available for conjugation.

    • Add a 10-100 fold molar excess of a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the biomolecule solution.[4][6][9]

    • Incubate the mixture for 20-60 minutes at room temperature.[8]

    • If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide reagent, for example, by dialysis or using a desalting column.[6]

Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening.

  • Add a small volume of anhydrous DMSO or DMF to the vial to create a stock solution, typically at a concentration of 10 mM.[10][13]

  • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used promptly, although it can be stored at -20°C for a limited time if protected from light and moisture.[9][10]

Conjugation Reaction
  • Slowly add the calculated volume of the this compound stock solution to the biomolecule solution while gently stirring or vortexing. The molar ratio of dye to protein should be optimized, with a starting point of 10:1 to 20:1.[9][10]

  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[9][10] Protect the reaction from light to prevent photobleaching of the Cy7.5 dye.[9]

Purification of the Conjugate
  • After the incubation period, it is crucial to remove the unreacted this compound and any reaction byproducts.

  • Purification can be achieved using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or ultrafiltration.[4][13]

  • Collect the fractions containing the labeled biomolecule. The successful conjugation can be confirmed by measuring the absorbance of the conjugate at both 280 nm (for the protein) and the absorption maximum of Cy7.5 (around 750 nm).

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each biomolecule, can be calculated using the absorbance measurements of the purified conjugate.

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for this compound bioconjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Biomolecule (pH 7.0-7.5) B Reduce Disulfide Bonds (optional, with TCEP) A->B D Mix Biomolecule and This compound B->D C Prepare this compound Stock Solution (DMSO/DMF) C->D E Incubate (RT or 4°C, protected from light) D->E F Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G Characterize Conjugate (e.g., Determine DOL) F->G

Caption: General workflow for this compound bioconjugation.

Chemical Reaction and Potential Side Reactions

This diagram illustrates the primary reaction pathway and potential side reactions in maleimide chemistry.

G cluster_main Primary Reaction (pH 6.5-7.5) cluster_side Potential Side Reactions A Cy7.5-Maleimide C Stable Thioether Bond (Desired Product) A->C Michael Addition D Hydrolysis of Maleimide (pH > 7.5) A->D H₂O E Reaction with Amines (pH > 7.5) A->E Biomolecule-NH₂ B Biomolecule-SH (Thiol) B->C F Thiazine Rearrangement (N-terminal Cysteine) C->F Rearrangement

Caption: Reaction mechanism and potential side reactions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfide bonds.Ensure complete reduction by optimizing TCEP concentration and incubation time.
Hydrolysis of this compound.Prepare the maleimide stock solution in anhydrous DMSO/DMF immediately before use.[6][9] Avoid aqueous storage.[7]
Incorrect pH of the reaction buffer.Verify that the pH of the reaction buffer is within the optimal range of 6.5-7.5.[6][7]
Presence of competing thiols in the buffer.If DTT was used for reduction, ensure its complete removal before adding the maleimide. Use thiol-free buffers.[6]
Non-specific Labeling Reaction pH is too high.Lower the reaction pH to the 6.5-7.5 range to ensure selectivity for thiols over amines.[6][7]
Instability of the Conjugate Retro-Michael reaction (thiol exchange).After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to a more stable form by adjusting the pH to 8.5-9.0 and incubating.[8]
Thiazine rearrangement with N-terminal cysteine.Perform the conjugation at a more acidic pH to minimize this side reaction.[14] If possible, avoid using biomolecules with an N-terminal cysteine for conjugation.[8]

By carefully controlling the reaction conditions and following the outlined protocols, researchers can achieve robust and reproducible bioconjugation of this compound, enabling a wide range of applications in biomedical research and drug development.

References

Site-Specific Protein Modification with Cy7.5 Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins with fluorescent probes is a powerful tool in biological research and drug development. Cyanine7.5 (Cy7.5), a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo imaging applications due to its deep tissue penetration and minimal autofluorescence.[1][2][3][4] Cy7.5 maleimide facilitates the covalent attachment of this dye to proteins with high specificity. The maleimide group reacts selectively with the sulfhydryl (thiol) groups of cysteine residues under mild conditions, forming a stable thioether bond.[3][5][6][7] This targeted approach allows for the production of well-defined protein-dye conjugates, crucial for quantitative and reproducible downstream applications.

These application notes provide a comprehensive guide to the site-specific modification of proteins using this compound, including detailed experimental protocols, data presentation in tabular format, and visual diagrams of the underlying processes.

Core Principles of this compound Labeling

The fundamental principle of this labeling strategy is the Michael addition reaction between the maleimide moiety of the Cy7.5 dye and the sulfhydryl group of a cysteine residue on the target protein.[3] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[3][5][7] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, resulting in the formation of a stable covalent bond.

It is important to note that native proteins may have cysteine residues that are inaccessible or involved in disulfide bonds. To ensure efficient labeling, it may be necessary to reduce existing disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[5][6][7][8]

Quantitative Data Summary

For successful and reproducible labeling, careful control of experimental parameters is essential. The following tables summarize the key quantitative data for protein labeling with this compound.

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mL[6][8]Higher concentrations can improve labeling efficiency.
Reaction Buffer pH6.5 - 7.5[3][5][7]Maintains the reactivity of the thiol group while minimizing non-specific reactions.
Molar Ratio (Dye:Protein)10:1 to 20:1[3][5][7][8][9]The optimal ratio should be determined empirically for each protein to avoid over-labeling, which can lead to aggregation and fluorescence quenching.
Incubation Time2 hours at room temperature or overnight at 4°C[3][5][6][7][8]Longer incubation times may be necessary for less reactive thiols.
Reducing Agent (optional)10-100 molar excess of TCEP[3][5][7]Used to reduce disulfide bonds and expose cysteine residues for labeling.

Table 2: Spectroscopic Properties of Cy7.5

PropertyValue
Excitation Maximum (λex)~750 nm[3][5]
Emission Maximum (λem)~776 nm[5]
Molar Extinction Coefficient (ε) at λex~199,000 cm-1M-1[3]

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with this compound

This protocol describes a general procedure for labeling a protein containing accessible cysteine residues with this compound.

Materials:

  • Protein of interest with at least one free cysteine residue

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5][6]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed[6][7][8]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[1][10]

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[6][8]

    • If the protein contains disulfide bonds that need to be reduced, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[5][7][8][9] Vortex briefly to ensure it is fully dissolved. This stock solution can be stored at -20°C for up to one month, protected from light and moisture.[3]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[3][5][7][8][9] Add the dye solution dropwise while gently stirring the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[3][5][6][7][8] Protect the reaction from light.

  • Purification of the Labeled Protein:

    • Separate the Cy7.5-labeled protein from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with Storage Buffer.[1][10]

    • Load the reaction mixture onto the column.

    • Elute the labeled protein with Storage Buffer. The labeled protein will typically elute first as a colored fraction, while the smaller, unreacted dye molecules will be retained longer on the column.

    • Collect the fractions containing the labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy7.5 (~750 nm, A750).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye Concentration (M)] = A750 / εdye

    • Where εdye is the molar extinction coefficient of Cy7.5 (~199,000 cm-1M-1).[3]

  • Calculate the corrected protein absorbance at 280 nm to account for the dye's absorbance at this wavelength:

    • A280, corrected = A280 - (A750 × CF280)

    • Where CF280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum. This value is often provided by the dye manufacturer.

  • Calculate the protein concentration:

    • [Protein Concentration (M)] = A280, corrected / εprotein

    • Where εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye Concentration] / [Protein Concentration]

Mandatory Visualizations

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Protein-SH Protein with Cysteine Residue (-SH) Thioether_Bond Stable Thioether Bond Formation Protein-SH->Thioether_Bond pH 6.5-7.5 Cy7_5_Maleimide This compound Cy7_5_Maleimide->Thioether_Bond Labeled_Protein Cy7.5 Labeled Protein Thioether_Bond->Labeled_Protein

Caption: Chemical reaction of this compound with a protein's cysteine residue.

G A Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 Buffer) B Optional: Reduce Disulfide Bonds (Add TCEP) A->B D Conjugation Reaction (Add Dye to Protein, 10:1 to 20:1 molar ratio) B->D C Prepare 10 mM this compound Stock Solution in DMSO/DMF C->D E Incubate (2h @ RT or overnight @ 4°C, in dark) D->E F Purification (Size-Exclusion Chromatography) E->F G Characterization (Determine Degree of Labeling) F->G H Store Labeled Protein (-20°C or -80°C) G->H

Caption: Experimental workflow for protein labeling with this compound.

References

Application Notes and Protocols for the Purification of Cy7.5 Maleimide-Protein Conjugates by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of near-infrared (NIR) fluorescent dyes, such as Cy7.5 maleimide, to proteins is a cornerstone technique in biomedical research and therapeutic development. This process enables the sensitive and specific tracking of proteins in various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. The maleimide functional group of Cy7.5 reacts specifically with free sulfhydryl groups on cysteine residues of a protein, forming a stable thioether bond.[1] Following the labeling reaction, the removal of unconjugated dye is critical to ensure low background signal and accurate quantification in downstream assays.[2]

Size Exclusion Chromatography (SEC), also known as gel filtration, is a widely employed method for purifying protein conjugates.[2][3][4] This technique separates molecules based on their hydrodynamic radius, effectively separating the larger protein-dye conjugate from the smaller, unreacted this compound molecules.[3][4] SEC is a gentle, non-denaturing method that preserves the biological activity of the protein, making it an ideal polishing step in the production of high-purity fluorescently labeled proteins.[3][5]

These application notes provide a detailed protocol for the labeling of proteins with this compound and the subsequent purification of the conjugate using SEC.

Chemical Reaction and Experimental Workflow

The conjugation of this compound to a protein is a specific chemical reaction that targets the sulfhydryl groups of cysteine residues.

Figure 1: Reaction of this compound with a protein sulfhydryl group.

A typical experimental workflow for the labeling and purification process is outlined below.

G A Protein Preparation B Reduction of Disulfide Bonds (Optional) A->B If necessary C This compound Labeling A->C Directly if no disulfide reduction needed B->C D SEC Purification C->D E Characterization of Conjugate D->E

Figure 2: Experimental workflow for protein labeling and purification.

Data Presentation

Table 1: Spectroscopic Properties of this compound

PropertyValue
Excitation Maximum (λex)~750 nm
Emission Maximum (λem)~773 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Recommended Excitation Laser750 nm
Recommended Emission Filter780 nm long pass

Table 2: Recommended SEC Columns for Protein Conjugate Purification

Column NameMatrixParticle SizeFractionation Range (kDa)Recommended Use
Sephadex G-25DextranMedium1 - 5Desalting and removal of small molecules from proteins >5 kDa
Superdex 75 IncreaseDextran, Agarose8.6 µm3 - 70High-resolution separation of small to medium-sized proteins
Superdex 200 IncreaseDextran, Agarose8.6 µm10 - 600High-resolution separation of a broad range of proteins, including antibodies
Bio-Scale SECSilica5 µm5 - 1,000Analytical and preparative separation of proteins

Table 3: Typical Performance Data for SEC Purification of Fluorescently Labeled Proteins

ParameterTypical ValueNotes
Purity >95%Determined by SDS-PAGE and spectrophotometry
Recovery >90%Dependent on protein characteristics and column loading
Degree of Labeling (DOL) 1 - 5Moles of dye per mole of protein; can be controlled by reaction stoichiometry
Run Time 15 - 60 minDependent on column dimensions and flow rate

Experimental Protocols

Protein Preparation
  • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.[6][7] Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.[6][7]

  • Ensure the buffer is free of primary amines (e.g., Tris can be problematic at high concentrations) and thiol-containing reagents (e.g., DTT), as these will compete with the labeling reaction.[8][9]

  • If the protein solution contains substances that may interfere with the labeling reaction, perform a buffer exchange into the appropriate labeling buffer using a desalting column or dialysis.

Reduction of Disulfide Bonds (Optional)

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free sulfhydryl groups for labeling.

  • Add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[1][6] TCEP is recommended as it does not need to be removed prior to the addition of the maleimide dye.[10]

  • Incubate the reaction mixture for 20-30 minutes at room temperature.[7]

  • If DTT (dithiothreitol) is used as the reducing agent, it must be removed from the protein solution before adding the this compound. This can be achieved using a desalting column.[11]

This compound Labeling Protocol
  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][7] This solution should be prepared fresh immediately before use.[1]

  • Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[1][2][7] The optimal ratio may need to be determined empirically for each specific protein.

  • Gently mix the reaction and protect it from light.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][7][10]

SEC Purification Protocol
  • Column Selection: Choose an appropriate SEC column based on the molecular weight of the protein (see Table 2). For removing unconjugated this compound (MW ~1 kDa), a column with a small pore size, such as Sephadex G-25, is suitable.[8][12]

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Apply the entire volume of the labeling reaction mixture to the top of the equilibrated column.[2]

  • Elution:

    • Begin elution with the equilibration buffer.

    • The larger Cy7.5-protein conjugate will be excluded from the pores of the resin and will elute first.[2]

    • The smaller, unreacted this compound will enter the pores and elute later.[2]

  • Fraction Collection: Collect fractions and monitor the elution profile using a spectrophotometer at 280 nm (for protein) and ~750 nm (for Cy7.5 dye). The first peak to elute, which absorbs at both wavelengths, contains the purified Cy7.5-protein conjugate.[13]

Characterization of the Purified Conjugate
  • Determine Protein Concentration and Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 750 nm (A₇₅₀).[14]

    • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:

      • A_prot = A₂₈₀ - (A₇₅₀ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the Cy7.5 dye at 280 nm (typically provided by the manufacturer).

    • Calculate the protein concentration using the Beer-Lambert law with the protein's molar extinction coefficient (ε_prot):

      • Protein Concentration (M) = A_prot / ε_prot

    • Calculate the DOL:

      • DOL = (A₇₅₀ × Dilution Factor) / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of Cy7.5 at 750 nm.

  • Assess Purity:

    • Analyze the purified conjugate by SDS-PAGE. Visualize the gel using a fluorescence scanner to confirm that the fluorescence signal co-localizes with the protein band. A subsequent Coomassie or silver stain can be used to assess overall purity.

Troubleshooting

IssuePossible CauseRecommendation
Low Labeling Efficiency Insufficient free sulfhydryl groups.Ensure complete reduction of disulfide bonds with TCEP. Optimize TCEP concentration and incubation time.[1]
Hydrolyzed maleimide dye.Prepare fresh dye stock solution in anhydrous DMSO immediately before use.[1]
Presence of thiol-containing substances in the buffer.Use thiol-free buffers like PBS, Tris, or HEPES.[1]
High Background/Non-specific Labeling Reaction pH is too high.Maintain the reaction pH between 6.5 and 7.5 to ensure specificity for sulfhydryl groups.[1]
Inefficient removal of excess dye.Ensure proper purification using an appropriately sized SEC column.[1]
Precipitation of Protein during Labeling Low aqueous solubility of the dye-protein conjugate.For non-sulfonated Cy7.5, adding a small amount of an organic co-solvent may be necessary. Alternatively, use a sulfonated version of the dye for improved water solubility.[1]

Storage of Labeled Proteins

For optimal results, it is recommended to use the purified conjugate immediately.[2] If storage is necessary, the labeled protein can be kept at 2-8°C in the dark for up to one week.[2][9] For long-term storage, adding a stabilizer such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide is recommended.[9] Alternatively, adding 50% glycerol and storing at -20°C can extend the shelf life for up to a year.[2][9]

References

Application Note: Calculating the Degree of Labeling for Cy7.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Determining the Degree of Labeling (DOL) is a critical quality control step in bioconjugation. The DOL represents the average number of dye molecules covalently attached to a single protein or antibody molecule. An optimal DOL is essential for the performance of fluorescent conjugates, as it directly impacts signal intensity, biological activity, and the potential for signal reduction due to self-quenching. For most antibodies, a DOL between 2 and 10 is considered ideal.[1][2] This document provides a comprehensive protocol for calculating the DOL of Cy7.5-protein conjugates using UV-Vis spectrophotometry, a widely accessible and reliable method.

Principle of Calculation

The calculation of DOL is based on the Beer-Lambert law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species (A = εcl).[3][4] By measuring the absorbance of the purified conjugate solution at two key wavelengths, the molar concentrations of both the protein and the dye can be determined.

  • Protein Absorbance: Measured at 280 nm (A₂₈₀), which is the characteristic absorption wavelength for proteins due to the presence of tryptophan and tyrosine residues.[1][5]

  • Cy7.5 Dye Absorbance: Measured at its maximum absorbance wavelength (λₘₐₓ), approximately 750-776 nm (Aₘₐₓ).[5][6]

A crucial step in this process is to correct the absorbance at 280 nm. Since the Cy7.5 dye also absorbs light at 280 nm, its contribution to the A₂₈₀ reading must be subtracted to determine the true absorbance of the protein.[3][5][7] This is accomplished using a specific correction factor (CF₂₈₀).

Quantitative Data and Formulas

The accuracy of the DOL calculation depends on precise values for the molar extinction coefficients and the correction factor. The table below summarizes the necessary quantitative data for a typical Cy7.5-IgG conjugate.

ParameterSymbolValueUnits
Molar Extinction Coefficient of IgG at 280 nmε_prot_210,000M⁻¹cm⁻¹
Molar Extinction Coefficient of Cy7.5 at λₘₐₓ (~750 nm)ε_dye_250,000M⁻¹cm⁻¹
Correction Factor for Cy7.5 at 280 nmCF₂₈₀0.04Unitless
Path Length of Cuvettel1cm

Note: The molar extinction coefficient of the protein can vary. For proteins other than IgG, this value must be determined from the protein's amino acid sequence or obtained from literature. The λₘₐₓ for Cy7.5 can vary slightly between manufacturers and should be confirmed by measuring the absorbance spectrum of the conjugate.

Calculation Formulas

The DOL is calculated using the following sequence of formulas:

  • Corrected Protein Absorbance (A_prot_):

    • A_prot_ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)[3]

  • Molar Concentration of Protein (C_prot_):

    • C_prot_ (M) = A_prot_ / (ε_prot_ × l)[3][8]

  • Molar Concentration of Dye (C_dye_):

    • C_dye_ (M) = Aₘₐₓ / (ε_dye_ × l)[3]

  • Degree of Labeling (DOL):

    • DOL = C_dye_ / C_prot_[7]

A combined formula can also be used:

  • DOL = (Aₘₐₓ × ε_prot_) / ((A₂₈₀ - Aₘₐₓ × CF₂₈₀) × ε_dye_)[1][9]

Experimental Protocols

This section provides a detailed methodology for labeling a protein (e.g., an IgG antibody) with a Cy7.5 NHS ester and subsequently determining the DOL.

Protocol 1: Protein Labeling with Cy7.5 NHS Ester

Materials:

  • Protein (e.g., IgG antibody) solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS).

  • Cy7.5 NHS Ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10][11]

  • Labeling Buffer: 1 M Sodium Bicarbonate, pH 8.5.[11]

  • Purification Column: Gel filtration/desalting column (e.g., Sephadex G-25) equilibrated with PBS.[6]

Methodology:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration between 2-10 mg/mL.[11][12]

    • The protein must be in a buffer free of primary amines (e.g., Tris) or ammonium ions.[12]

    • Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) to the protein solution to raise the pH to the optimal range (8.0-9.0) for the conjugation reaction.[10][11]

  • Cy7.5 NHS Ester Preparation:

    • Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][10][11] Vortex briefly to ensure it is fully dissolved. Reactive dyes are not stable in solution for long periods.[6]

  • Conjugation Reaction:

    • Calculate the required volume of the Cy7.5 solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point for antibodies.[11] This ratio may need to be optimized for different proteins.

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Cy7.5 NHS ester solution.[6]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous stirring.[10][11]

  • Conjugate Purification:

    • Purification is essential to remove all unreacted, free dye, which would otherwise lead to an artificially high DOL value.[1][7]

    • Apply the reaction mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[6]

    • Elute the conjugate using PBS (pH 7.4). The first colored band to elute is the high molecular weight protein-dye conjugate. The second, slower-moving band is the unreacted, low molecular weight dye.

    • Collect the fractions containing the purified conjugate.

Protocol 2: DOL Calculation via Spectrophotometry

Materials:

  • Purified Cy7.5-protein conjugate solution.

  • UV-Vis Spectrophotometer.

  • UV-transparent quartz cuvettes (1 cm path length).

Methodology:

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up as required.

    • Use PBS (or the same buffer the conjugate is in) to blank the instrument.

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution. If the absorbance at either 280 nm or ~750 nm is above 2.0, dilute the sample with a known volume of PBS to bring the reading into the accurate range of the instrument.[7] Record the dilution factor.

    • Record the absorbance at 280 nm (A₂₈₀) .

    • Record the maximum absorbance in the near-infrared range, ~750 nm (Aₘₐₓ) .

  • Calculation:

    • Use the recorded absorbance values (A₂₈₀ and Aₘₐₓ) and the constants from the table above to calculate the DOL using the provided formulas.

    • If the sample was diluted, remember to multiply the final calculated concentrations by the dilution factor before calculating the final DOL ratio.

Visualizations

// Inputs A280 [label="Measured A₂₈₀", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Amax [label="Measured A₇₅₀ (Aₘₐₓ)", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Constants CF [label="Correction Factor (CF₂₈₀)", shape="cylinder", fillcolor="#FBBC05", fontcolor="#202124"]; E_prot [label="Protein ε₂₈₀", shape="cylinder", fillcolor="#FBBC05", fontcolor="#202124"]; E_dye [label="Dye ε₇₅₀", shape="cylinder", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediate Calculations Correction [label="Aₘₐₓ × CF₂₈₀", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Corrected_A280 [label="Corrected Protein Abs\n(A₂₈₀ - Correction)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Concentration Calculations Prot_Conc [label="Protein Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dye_Conc [label="Dye Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Final Result DOL [label="Degree of Labeling\n(Dye Conc / Protein Conc)", shape="doublecircle", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"];

// Connections Amax -> Correction; CF -> Correction; A280 -> Corrected_A280; Correction -> Corrected_A280;

Corrected_A280 -> Prot_Conc; E_prot -> Prot_Conc;

Amax -> Dye_Conc; E_dye -> Dye_Conc;

Prot_Conc -> DOL; Dye_Conc -> DOL; } } Logical Flow of the Degree of Labeling Calculation.

References

Application Notes and Protocols for In Vivo Cell Tracking Using Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of cell therapy, immunology, and drug development, the ability to non-invasively track the fate of cells in a living organism is paramount. Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo cell tracking. Its long-wavelength excitation and emission properties (~750 nm and ~780 nm, respectively) fall within the NIR "optical window" of biological tissues, minimizing autofluorescence and allowing for deep tissue penetration of light. This results in a high signal-to-noise ratio, enabling sensitive and longitudinal monitoring of labeled cells.

The maleimide functional group of Cy7.5 reacts specifically with free sulfhydryl (thiol) groups on cell surface proteins, forming a stable covalent thioether bond. This allows for efficient and robust labeling of viable cells for subsequent in vivo tracking studies. This document provides detailed application notes and protocols for using this compound to track cells in vivo.

Physicochemical and Spectroscopic Properties

The performance of a fluorescent dye is dictated by its inherent physicochemical and spectroscopic characteristics. These properties for this compound are summarized in the table below. It is important to note that environmental factors such as solvent polarity and conjugation to biomolecules can influence these values.

PropertyValue
Maximum Excitation Wavelength (λex) ~750 - 788 nm
Maximum Emission Wavelength (λem) ~773 - 808 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.21 - 0.3[1]
Molecular Weight Varies by manufacturer, typically ~800 - 1000 g/mol
Solubility Soluble in organic solvents (e.g., DMSO, DMF); sulfonated versions offer improved aqueous solubility.
Reactivity Specifically reacts with sulfhydryl (thiol) groups.

Reaction Mechanism and Experimental Workflow

The core of the labeling strategy lies in the Michael addition reaction between the maleimide group of the Cy7.5 dye and the sulfhydryl group of a cysteine residue on a cell surface protein. This reaction is highly selective for thiols within a pH range of 6.5-7.5.

Chemical Reaction of this compound with a Cell Surface Thiol Cy7_5 Cy7.5-Maleimide Labeled_Cell Labeled Cell (Stable Thioether Bond) Cy7_5->Labeled_Cell Michael Addition (pH 6.5-7.5) Cell Cell Surface Protein with Sulfhydryl Group (-SH) Cell->Labeled_Cell

Reaction of this compound with a protein sulfhydryl group.

A typical experimental workflow for labeling and tracking cells in vivo involves several key stages, from cell preparation to data analysis.

Experimental Workflow for In Vivo Cell Tracking cluster_0 Ex Vivo Labeling cluster_1 In Vivo Administration cluster_2 In Vivo Imaging Cell_Prep Cell Preparation (Harvest and Wash) Labeling Incubation with This compound Cell_Prep->Labeling Washing Washing to Remove Unbound Dye Labeling->Washing Injection Injection of Labeled Cells Washing->Injection Imaging Longitudinal NIR Fluorescence Imaging Injection->Imaging Data_Analysis Image Acquisition and Data Analysis Imaging->Data_Analysis

Workflow for ex vivo cell labeling and in vivo tracking.

Detailed Experimental Protocols

Protocol 1: Labeling of Mesenchymal Stem Cells (MSCs) with this compound

This protocol provides a general procedure for labeling MSCs. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (non-sulfonated or sulfonated)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Fetal Bovine Serum (FBS)

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Culture MSCs to 70-80% confluency.

    • Wash the cells once with sterile PBS.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in serum-free culture medium or PBS and count the cells. Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. Note: Prepare this solution fresh immediately before use to avoid hydrolysis of the maleimide group.

  • Cell Labeling:

    • Add the this compound stock solution to the cell suspension to a final concentration of 1-10 µM. A good starting point is 5 µM. Optimization of the dye concentration may be necessary to achieve optimal labeling with minimal cytotoxicity.

    • Incubate the cells for 20-30 minutes at 37°C in the dark, with occasional gentle mixing.

  • Washing:

    • Stop the labeling reaction by adding an equal volume of complete culture medium containing FBS. The serum proteins will quench any unreacted maleimide.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, warm complete culture medium.

    • Repeat the washing step two more times with PBS to ensure complete removal of unbound dye.

  • Preparation for In Vivo Injection:

    • After the final wash, resuspend the labeled MSCs in a sterile, serum-free medium or PBS at the desired concentration for injection.

    • Keep the cells on ice until injection.

Protocol 2: Labeling of T-Cells with this compound

This protocol is designed for the labeling of T-cells, such as CAR-T cells, for in vivo tracking.

Materials:

  • T-Cells (e.g., activated T-cells, CAR-T cells)

  • T-cell culture medium (e.g., RPMI-1640 with supplements)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Fetal Bovine Serum (FBS)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Collect T-cells from culture.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Wash the cells once with sterile PBS.

    • Resuspend the T-cells in serum-free T-cell culture medium or PBS at a concentration of 1-5 x 10⁶ cells/mL.

  • Dye Preparation:

    • Prepare a fresh 1 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Cell Labeling:

    • Add the this compound stock solution to the T-cell suspension to a final concentration of 1-5 µM.

    • Incubate for 15-20 minutes at room temperature in the dark. Note: T-cells can be more sensitive to labeling conditions, so shorter incubation times and lower dye concentrations are recommended as a starting point.

  • Washing:

    • Quench the reaction and wash the cells as described in Protocol 1, using T-cell culture medium with FBS for the initial quenching step.

  • Preparation for In Vivo Injection:

    • Resuspend the labeled T-cells in an appropriate sterile buffer (e.g., PBS) for in vivo administration.

Assessment of Labeled Cells

Prior to in vivo experiments, it is crucial to assess the quality of the labeled cells to ensure that the labeling process has not adversely affected their viability and function.

Labeling Efficiency

Labeling efficiency can be quantified using flow cytometry.

Procedure:

  • Acquire a sample of unlabeled cells to set the baseline fluorescence.

  • Acquire the Cy7.5-labeled cell sample.

  • Analyze the data to determine the percentage of cells that are positive for Cy7.5 fluorescence and the mean fluorescence intensity (MFI) of the positive population.

ParameterTypical Expected Value
Labeling Efficiency > 95% positive cells
Mean Fluorescence Intensity (MFI) Should be significantly above the autofluorescence of unlabeled cells.
Cell Viability

Cell viability after labeling can be assessed using various methods, such as the Trypan Blue exclusion assay or a more quantitative MTT or similar metabolic assay.

MTT Assay Protocol:

  • Seed a known number of labeled and unlabeled (control) cells in a 96-well plate.

  • At desired time points (e.g., 24, 48, 72 hours post-labeling), add MTT reagent to the wells and incubate according to the manufacturer's instructions.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the unlabeled control cells.

ParameterTypical Expected Value
Cell Viability (post-labeling) > 90% compared to unlabeled controls
Cell Proliferation

The effect of Cy7.5 labeling on cell proliferation can be evaluated using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.

BrdU Assay Protocol:

  • Culture labeled and unlabeled cells in the presence of BrdU for a specified period.

  • Fix and permeabilize the cells.

  • Stain with an anti-BrdU antibody conjugated to a fluorophore (other than Cy7.5).

  • Analyze the percentage of BrdU-positive cells by flow cytometry or fluorescence microscopy.

ParameterExpected Outcome
Proliferation Rate No significant difference in the percentage of BrdU-positive cells between labeled and unlabeled populations.

In Vivo Imaging and Data Analysis

The primary advantage of using Cy7.5 is its suitability for in vivo imaging due to the reduced absorption and scattering of NIR light by tissues.

Imaging System and Parameters:

  • Imaging System: An in vivo imaging system (IVIS) equipped with appropriate filters for NIR fluorescence is required.

  • Excitation Filter: A filter centered around 745 nm is typically used.

  • Emission Filter: A long-pass filter of 780 nm or a bandpass filter centered around 800 nm is recommended.

  • Exposure Time: This will vary depending on the signal intensity and the sensitivity of the imaging system. Start with a short exposure and increase as needed to obtain a good signal without saturation.

  • Binning: Can be used to increase sensitivity at the expense of spatial resolution.

In Vivo Imaging Workflow:

In Vivo Imaging and Data Analysis Workflow Animal_Prep Animal Preparation (Anesthesia) Image_Acq Image Acquisition (Baseline and Post-injection) Animal_Prep->Image_Acq ROI_Analysis Region of Interest (ROI) Analysis Image_Acq->ROI_Analysis Quantification Signal Quantification (Radiant Efficiency) ROI_Analysis->Quantification Ex_Vivo Ex Vivo Validation (Organ Imaging, Histology) Quantification->Ex_Vivo

Workflow for in vivo imaging and subsequent data analysis.

Data Analysis:

  • Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor, site of inflammation) and a background region.

  • Signal Quantification: The fluorescence signal is typically quantified as Radiant Efficiency ([photons/sec/cm²/sr]/[µW/cm²]).

  • Signal-to-Noise Ratio (SNR): Calculate the SNR by dividing the signal intensity in the target ROI by the signal intensity in the background ROI. A higher SNR indicates better contrast and easier detection of the labeled cells.

ParameterConsiderations
Signal-to-Noise Ratio (SNR) Aim for an SNR of at least 2-3 for reliable detection.
Limit of Detection The minimum number of cells that can be detected will depend on the cell type, labeling intensity, location in the animal, and the sensitivity of the imaging system. This should be determined empirically for each experimental setup.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Hydrolyzed maleimide dye- Insufficient free sulfhydryl groups on cells- Presence of thiol-containing compounds in the buffer- Prepare fresh this compound stock solution immediately before use.- Ensure cells are healthy and viable.- Use thiol-free buffers (e.g., PBS, HEPES) for labeling.
High Cell Death - Dye concentration is too high- Incubation time is too long- Harsh labeling conditions- Perform a dose-response curve to determine the optimal, non-toxic dye concentration.- Reduce the incubation time.- Ensure all reagents are sterile and handle cells gently.
Low In Vivo Signal - Low number of cells reaching the target- Poor labeling stability- Signal quenching- Increase the number of injected cells.- Confirm high labeling efficiency and viability before injection.- Ensure appropriate imaging filters are used to minimize autofluorescence.
High Background Signal - Incomplete removal of unbound dye- Tissue autofluorescence- Perform additional washing steps after labeling.- Use an appropriate background correction method during image analysis.

Conclusion

This compound is a robust and versatile tool for the in vivo tracking of cells. Its near-infrared fluorescence properties provide excellent tissue penetration and high signal-to-noise ratios, making it ideal for longitudinal studies in small animal models. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively label and track a variety of cell types to gain valuable insights into cell trafficking, engraftment, and therapeutic efficacy. As with any biological assay, optimization of labeling conditions and careful validation of cell health and function post-labeling are critical for obtaining reliable and reproducible results.

References

Cy7.5 Maleimide: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that offers significant advantages for fluorescence microscopy, particularly in deep-tissue and in vivo imaging. Its emission in the NIR spectrum (around 800 nm) minimizes interference from tissue autofluorescence, leading to a higher signal-to-noise ratio and increased sensitivity. The maleimide reactive group allows for the specific covalent labeling of sulfhydryl (-SH) groups, commonly found in cysteine residues of proteins and peptides. This specificity makes this compound an invaluable tool for a wide range of applications, from tracking protein localization and dynamics within cells to monitoring the biodistribution of therapeutic antibodies in preclinical models.

This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Spectral Properties

Proper understanding of the spectral characteristics of this compound is crucial for designing and optimizing fluorescence microscopy experiments. The key quantitative data for both the standard and sulfonated versions of this compound are summarized below. The sulfonated version offers improved water solubility.

PropertyThis compoundsulfo-Cy7.5 MaleimideReference
Excitation Maximum (λex) ~788 nm~788 nm[1][2]
Emission Maximum (λem) ~808 nm~797 nm[1][2]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹~222,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ) ~0.10~0.21[1][2]
Solubility Soluble in organic solvents (DMSO, DMF), low water solubilityGood water solubility, soluble in DMF, DMSO[1][2]

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to proteins or antibodies through the reaction with free sulfhydryl groups.

Materials:

  • Protein or antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES, Tris, pH 7.0-7.5)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) (optional)

  • Purification column (e.g., size-exclusion chromatography, SEC)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Protein Preparation:

    • Dissolve the protein or antibody in the reaction buffer.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide dye.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a good starting point. This ratio may require optimization for specific proteins.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled protein/antibody.

  • Degree of Labeling (DOL) Calculation (Optional):

    • The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (~788 nm).

Logical Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein/Antibody Solution Conjugation Conjugation Reaction (2h RT or O/N 4°C) Protein_Prep->Conjugation Dye_Prep Prepare this compound Stock Solution Dye_Prep->Conjugation Purification Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification DOL Calculate Degree of Labeling (Optional) Purification->DOL

Caption: Workflow for labeling proteins and antibodies with this compound.

Immunofluorescence Staining of Cells

This protocol describes the use of Cy7.5-labeled antibodies for staining cells for fluorescence microscopy.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Cy7.5-labeled primary or secondary antibody

  • Mounting medium

  • Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If targeting an intracellular antigen, incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the Cy7.5-labeled antibody in the blocking buffer to the desired concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • If using an indirect staining method, incubate with the unlabeled primary antibody first, wash, and then incubate with the Cy7.5-labeled secondary antibody.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

    • Wash the cells with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

Experimental Workflow for Immunofluorescence Staining:

G Fixation Cell Fixation (e.g., 4% PFA) Permeabilization Permeabilization (for intracellular targets) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Antibody_Incubation Antibody Incubation (Cy7.5-labeled Ab) Blocking->Antibody_Incubation Washing Washing (3x PBS) Antibody_Incubation->Washing Mounting Mounting Washing->Mounting

Caption: General workflow for immunofluorescence cell staining.

Data Presentation: Signal-to-Noise Ratio

A key advantage of using Cy7.5 in fluorescence microscopy is the potential for a high signal-to-noise ratio (SNR) due to reduced autofluorescence in the near-infrared window. While specific SNR values are highly dependent on the experimental setup (e.g., microscope, detector, sample preparation), the following table provides a conceptual framework for factors influencing SNR and strategies for its improvement.

Factor Influencing SNRStrategy for Improvement
Autofluorescence Utilize the NIR window (700-900 nm) where tissue and cell autofluorescence is minimal.[1]
Non-specific Binding Optimize antibody concentration and use effective blocking agents (e.g., BSA, serum).[3]
Unbound Dye Ensure thorough washing steps after antibody incubation.[3]
Detector Sensitivity Use a detector with high quantum efficiency in the NIR range.
Excitation Light Source Use a stable and appropriate laser line for excitation (e.g., ~780 nm).
Emission Filtering Employ narrow bandpass emission filters to specifically collect the Cy7.5 signal.[4]
Degree of Labeling (DOL) Optimize the DOL to avoid quenching from too many dye molecules per antibody. A typical range is 3-7.[3]

Signaling Pathway Visualization Example

Cy7.5-labeled antibodies can be used to visualize and quantify the expression and localization of key proteins in signaling pathways. For example, an antibody targeting a receptor tyrosine kinase (RTK) on the cell surface can be labeled with Cy7.5 to study its internalization upon ligand binding.

G Ligand Ligand RTK Receptor Tyrosine Kinase (Cell Surface) Ligand->RTK Activates Endosome Endosome (Internalized) RTK->Endosome Internalization Cy7_5_Ab Cy7.5-labeled Antibody Cy7_5_Ab->RTK Binds Downstream_Signaling Downstream Signaling Cascade Endosome->Downstream_Signaling Initiates

Caption: Visualizing receptor internalization with a Cy7.5-labeled antibody.

Conclusion

This compound is a powerful tool for fluorescence microscopy, offering high sensitivity and specificity for a range of applications. By following the detailed protocols and considering the factors that influence signal quality, researchers can effectively leverage the benefits of near-infrared fluorescence to advance their scientific investigations and drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cy7.5 Maleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7.5 maleimide labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the labeling of proteins and other thiol-containing biomolecules with this compound.

Q1: What are the primary causes of low or no labeling efficiency with this compound?

Low labeling efficiency with maleimide dyes like Cy7.5 typically arises from a few key factors:

  • Inactive Maleimide Dye: The maleimide group is susceptible to hydrolysis, particularly in aqueous solutions with a pH above 7.5, which renders it unreactive towards thiols.[1] It is crucial to prepare fresh dye solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid storing aqueous solutions of the dye.[2]

  • Insufficiently Reduced Protein: For labeling to occur, cysteine residues must have a free thiol (-SH) group. If cysteines exist as disulfide bonds (-S-S-), they will not react with the maleimide.[1][3] A reduction step is often necessary to break these bonds.

  • Presence of Interfering Substances: Components in your buffer or sample can interfere with the labeling reaction. Thiol-containing reducing agents like DTT or β-mercaptoethanol will compete with the protein's thiols for the this compound and must be removed before labeling.[4] Buffers containing primary amines (e.g., Tris) can also react with the maleimide at a pH above 7.5.

  • Suboptimal Reaction Conditions: The efficiency of the thiol-maleimide reaction is highly dependent on factors such as pH, temperature, and the molar ratio of dye to protein.[1]

Q2: My labeling efficiency is consistently low. What troubleshooting steps can I take?

If you are experiencing low labeling efficiency, consider the following troubleshooting steps:

  • Verify Dye Activity: Perform a control reaction with a small thiol-containing molecule like free cysteine or a known cysteine-containing peptide to confirm that your this compound is reactive.[1]

  • Ensure Complete Protein Reduction: If your protein contains disulfide bonds, treat it with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it does not contain a thiol group and typically doesn't need to be removed before labeling.[1][5] If you use a thiol-containing reducing agent like Dithiothreitol (DTT), it is critical to remove it completely using methods like dialysis or size-exclusion chromatography before adding the maleimide dye.[1][4]

  • Optimize Reaction Buffer: Use a degassed, thiol-free buffer with a pH between 7.0 and 7.5.[1] This pH range is optimal for the specific reaction with thiols while minimizing side reactions with amines and hydrolysis of the maleimide.[6] Including a chelating agent like EDTA (1-5 mM) can help prevent the re-oxidation of thiols catalyzed by metal ions.[4]

  • Adjust Dye-to-Protein Molar Ratio: A 10:1 to 20:1 molar excess of dye to protein is a common starting point to drive the reaction to completion.[6][7] However, this may need to be optimized for your specific protein.

  • Optimize Incubation Time and Temperature: Reactions are typically carried out for 2 hours at room temperature (20-25°C) or overnight at 4°C for more sensitive proteins.[5][7]

Q3: Can I use any buffer for the labeling reaction?

No, the choice of buffer is critical. Avoid buffers containing primary amines, such as Tris, if there's a risk of the pH rising above 7.5, as this can lead to non-specific labeling of lysine residues.[8] Also, ensure the buffer is free of any thiol-containing compounds.[7] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used and suitable reaction buffer.[1][9] It is also recommended to degas the buffer to minimize oxygen, which can cause re-oxidation of thiols.[1]

Q4: How should I store this compound?

This compound is sensitive to moisture and light.[1] It should be stored at -20°C, desiccated, and protected from light.[10][11] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF.[2] Aqueous solutions of the dye are not stable and should not be stored.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your this compound labeling experiments.

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeNotes
pH 7.0 - 7.5Optimal for thiol-specific reaction. Above pH 7.5, reactivity with amines and maleimide hydrolysis increase.[1][8][6]
Temperature 4°C or 20-25°C (Room Temp)Room temperature reactions are faster (approx. 2 hours). Use 4°C for sensitive proteins (overnight incubation).[5][7]
Dye:Protein Molar Ratio 10:1 to 20:1A molar excess of the dye helps to drive the reaction to completion. This may require optimization.[6][7]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to better labeling efficiency.[3][9]

Table 2: Comparison of Common Reducing Agents

Reducing AgentKey CharacteristicsRemoval Required Before Labeling?
TCEP Phosphine-based, does not contain a thiol group.No, in most cases.[1][5]
DTT Thiol-containing reducing agent.Yes, must be completely removed as it will react with the maleimide dye.[1][4]
β-mercaptoethanol (BME) Thiol-containing reducing agent.Yes, must be completely removed.[4]

Experimental Protocols

Here are detailed protocols for key steps in the this compound labeling process.

Protocol 1: Protein Reduction (Generation of Free Thiols)

Objective: To reduce disulfide bonds within a protein to generate free thiol groups available for labeling.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.2)

  • TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

  • (If using DTT) Desalting column or dialysis equipment

Procedure:

Using TCEP (Recommended):

  • Prepare a stock solution of TCEP.

  • Add TCEP to your protein solution to a final concentration of 10-100 fold molar excess over the protein.[7]

  • Incubate for 20-30 minutes at room temperature.[11]

  • Proceed directly to the labeling protocol.

Using DTT:

  • Prepare a stock solution of DTT.

  • Add DTT to your protein solution to a final concentration of a 10-fold molar excess.

  • Incubate for 30 minutes at room temperature.

  • Completely remove the DTT using a desalting column or dialysis against a degassed, thiol-free buffer.[1]

  • Proceed immediately to the labeling protocol to prevent re-oxidation of the thiols.[1]

Protocol 2: Labeling with this compound

Objective: To covalently attach this compound to the free thiol groups of a protein.

Materials:

  • Reduced protein solution (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.2, degassed)

  • Reaction vial (protected from light)

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7] Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.[1]

  • Add the this compound stock solution to the reduced protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1 to 20:1).[7]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7] The reaction should be protected from light.

  • After incubation, the unreacted dye must be removed. This is typically done using a size-exclusion chromatography column (e.g., Sephadex G-25).[11]

Protocol 3: Determination of Degree of Labeling (DOL)

Objective: To quantify the average number of dye molecules conjugated to each protein molecule.

Materials:

  • Purified Cy7.5-labeled protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7.5 (approximately 750 nm, A₇₅₀).[12]

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein

      • Where:

        • CF is the correction factor (A₂₈₀ of Cy7.5 / A₇₅₀ of Cy7.5).

        • ε_protein is the molar extinction coefficient of your protein at 280 nm.[12]

  • Calculate the Degree of Labeling (DOL) using the following formula:

    • DOL = A₇₅₀ / (ε_dye × Protein Concentration (M))

      • Where:

        • ε_dye is the molar extinction coefficient of Cy7.5 at its absorbance maximum (~250,000 cm⁻¹M⁻¹).[12]

An optimal DOL for antibodies is typically between 2 and 10.[11][12]

Visualizations

The following diagrams illustrate the key chemical reaction and a typical experimental workflow for this compound labeling.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Free Thiol on Cysteine) Conjugate Protein-S-Cy7.5 (Stable Thioether Bond) Protein_SH->Conjugate Michael Addition (pH 7.0-7.5) Cy7_5_Maleimide Cy7.5-Maleimide Cy7_5_Maleimide->Conjugate

Caption: Chemical reaction between a protein's thiol group and this compound.

Labeling_Workflow A 1. Protein Preparation (Dissolve in Buffer) B 2. Reduction (Optional) (e.g., with TCEP) A->B D 4. Labeling Reaction (Incubate protein and dye) B->D C 3. Prepare this compound (Fresh stock in DMSO) C->D E 5. Purification (e.g., Size-Exclusion Chromatography) D->E F 6. Characterization (Determine DOL) E->F

Caption: General experimental workflow for protein labeling with this compound.

References

Cy7.5 Maleimide Conjugation: A Technical Guide to Preventing Aggregate Formation

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Cy7.5 maleimide aggregate formation during bioconjugation experiments. Our goal is to provide you with the necessary information to ensure successful and reproducible conjugation outcomes.

Troubleshooting Guide: Identifying and Resolving this compound Aggregation

Aggregate formation of this compound can manifest at various stages of the conjugation process, from initial dye reconstitution to the final purified conjugate. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Precipitate formation upon dissolving this compound stock solution.

Potential Cause Recommended Solution
Low Dye Solubility Non-sulfonated this compound has low aqueous solubility.[1][2] Use anhydrous, high-quality dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare the initial stock solution at a concentration of 1-10 mg/mL.[3] Vortex briefly to ensure the dye is fully dissolved before use.
Moisture Contamination Maleimides are moisture-sensitive and can hydrolyze, which may contribute to precipitation.[4] Allow the vial of this compound to warm to room temperature before opening to prevent condensation. Use anhydrous solvents.
Inappropriate Solvent Using aqueous buffers directly to dissolve the powdered dye will likely result in precipitation.[1][2] Always prepare the stock solution in an appropriate organic solvent first.

Problem 2: Appearance of a precipitate or cloudiness during the conjugation reaction.

Potential Cause Recommended Solution
High Dye-to-Protein Ratio An excessive molar ratio of this compound to the protein can lead to over-labeling, which decreases the solubility of the conjugate and can cause precipitation.[1] A typical starting molar ratio is 10:1 to 20:1 (dye:protein). This should be optimized for each specific protein.
Suboptimal Buffer pH The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[5] If the reaction pH is close to the isoelectric point (pI) of your protein, its solubility will be at a minimum, increasing the risk of precipitation.[1] Ensure your buffer pH is not close to the protein's pI.
High Concentration of Organic Solvent While a small amount of organic solvent from the dye stock is necessary, a high final concentration in the reaction mixture can denature and precipitate the protein. Minimize the volume of the dye stock solution added to the protein solution.
Protein Instability The protein itself may be unstable under the reaction conditions. Ensure the protein is stable in the chosen conjugation buffer and at the reaction temperature.

Problem 3: The final purified conjugate shows signs of aggregation (e.g., high absorbance in the baseline of a UV-Vis spectrum, visible particulates).

Potential Cause Recommended Solution
Inefficient Removal of Unconjugated Dye Residual free dye can aggregate over time.[1] Purify the conjugate immediately after the reaction using size-exclusion chromatography (SEC) or dialysis to efficiently remove unconjugated this compound.[4][]
Inappropriate Storage Conditions Storing the conjugate at an inappropriate pH or temperature can lead to aggregation. Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, often with the addition of stabilizers like BSA.[7]
Over-labeling As mentioned previously, a high degree of labeling (DOL) can cause the conjugate to aggregate. If aggregation is observed post-purification, consider reducing the dye-to-protein molar ratio in future experiments.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

A1: The primary causes of this compound aggregation are its hydrophobic nature and the tendency for π-π stacking between the cyanine dye molecules.[8] This can be exacerbated by factors such as high dye concentration, the use of aqueous solutions for a non-sulfonated dye, and suboptimal reaction or storage conditions.[9]

Q2: How can I improve the solubility of this compound?

A2: To improve solubility, consider using a sulfonated version of this compound, which is more hydrophilic.[10] For non-sulfonated Cy7.5, always dissolve it in an anhydrous organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[2][11]

Q3: What is the optimal pH for this compound conjugation?

A3: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[5] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing the hydrolysis of the maleimide group, which becomes more significant at a higher pH.[12][13]

Q4: Should I be concerned about the stability of the maleimide group?

A4: Yes, the maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[12] It is recommended to prepare the aqueous solution of the maleimide reagent immediately before use. For storage, dissolving the maleimide in an anhydrous solvent like DMSO and keeping it at -20°C, protected from moisture, is advisable.

Q5: How does temperature affect this compound aggregation?

A5: Generally, lower temperatures can promote the aggregation of cyanine dyes.[9][14] However, conjugation reactions are often performed at room temperature or 4°C.[1] It is important to find a balance that allows for an efficient reaction while minimizing aggregation. If aggregation is an issue, performing the reaction at room temperature for a shorter duration may be preferable to a longer incubation at 4°C.

Quantitative Data Summary

Table 1: Solubility of this compound Variants

Compound Solubility in Water Solubility in Organic Solvents (DMSO, DMF)
This compound (non-sulfonated)Low[2][11]Soluble[2][11]
sulfo-Cyanine7.5 maleimideGood[10]Good[10]

Table 2: Recommended Conditions for this compound Conjugation to Antibodies

Parameter Recommended Value/Range Reference
Protein Concentration 2-10 mg/mL[5][15]
Reaction Buffer pH 6.5 - 7.5[5]
Dye:Protein Molar Ratio 10:1 - 20:1 (starting point)
Reaction Temperature Room Temperature or 4°C[1]
Reaction Time 1-2 hours at room temperature, or overnight at 4°C

Key Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds with TCEP

This protocol is for antibodies that require reduction of disulfide bonds to expose free thiol groups for maleimide conjugation.

Materials:

  • Antibody solution (1-10 mg/mL in a degassed, amine-free buffer, pH 7.0-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine) solution (10 mM in degassed buffer)

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare the antibody solution to a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., phosphate buffer with EDTA).[16]

  • Add TCEP to the antibody solution to a final concentration that provides a 10-100 fold molar excess over the protein. A common starting point is a final TCEP concentration of 3.8-4.0 mM for a 10 mg/mL IgG solution.[17]

  • Incubate the reaction mixture for 20-60 minutes at room temperature.[16][17]

  • Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.

Protocol 2: this compound Conjugation to a Reduced Antibody

Materials:

  • Reduced antibody solution (from Protocol 1)

  • This compound stock solution (10 mM in anhydrous DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or free cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Immediately after preparing the reduced antibody, add the this compound stock solution to the antibody solution while gently stirring. A typical starting dye-to-antibody molar ratio is between 10:1 and 20:1.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.

  • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.

  • (Optional) Quench the reaction by adding a quenching solution to consume any unreacted maleimide groups.

  • Purify the conjugate immediately using size-exclusion chromatography or another suitable method to separate the labeled antibody from unconjugated dye and other reaction components.[4][]

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody_prep Prepare Antibody (1-10 mg/mL, pH 7.0-7.5) tcep_reduction Reduce Disulfide Bonds (TCEP, 20-60 min, RT) antibody_prep->tcep_reduction tcep_removal Remove Excess TCEP (Desalting Column) tcep_reduction->tcep_removal conjugation Conjugation Reaction (1-2h RT or overnight 4°C, protect from light) tcep_removal->conjugation dye_prep Prepare this compound (10 mM in DMSO) dye_prep->conjugation purification Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification analysis Characterize Conjugate (DOL, Spectroscopy) purification->analysis

Caption: Workflow for this compound conjugation to a reduced antibody.

aggregation_prevention cluster_dye Dye Handling cluster_reaction Reaction Conditions cluster_post Post-Conjugation center_node Preventing Cy7.5 Maleimide Aggregation use_sulfonated Use Sulfonated Cy7.5 center_node->use_sulfonated anhydrous_solvent Use Anhydrous DMSO/DMF center_node->anhydrous_solvent fresh_solution Prepare Fresh Solutions center_node->fresh_solution optimal_ph Maintain pH 6.5-7.5 center_node->optimal_ph optimize_ratio Optimize Dye:Protein Ratio center_node->optimize_ratio control_temp Control Temperature center_node->control_temp prompt_purification Immediate Purification center_node->prompt_purification proper_storage Proper Storage Conditions center_node->proper_storage

Caption: Key strategies for preventing this compound aggregate formation.

References

Technical Support Center: Optimizing Cy7.5 Maleimide to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the molar ratio of Cy7.5 maleimide to your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for conjugation?

A common starting point is a 10:1 to 20:1 molar excess of this compound to protein.[1] However, the ideal ratio is highly dependent on the specific protein and its available free thiol groups. Therefore, it is crucial to empirically determine the optimal ratio for each new protein conjugate by testing a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[2][3]

Q2: What is the ideal pH for the conjugation reaction?

The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4][5] This pH range ensures the specific and efficient reaction of the maleimide with free sulfhydryl groups while minimizing side reactions with amines and hydrolysis of the maleimide group.[4][5]

Q3: Which buffers are recommended for the conjugation reaction?

Amine-free buffers such as PBS (phosphate-buffered saline), HEPES, and MES are recommended.[1][3][6] It is critical to avoid buffers containing primary or secondary amines, like Tris or glycine, as they will compete with the protein for reaction with the maleimide.[2][7]

Q4: How do I prepare my protein for labeling if it has disulfide bonds?

If your protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols for conjugation.[5] This can be achieved by incubating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[2][3] If DTT is used, it must be completely removed before adding the maleimide reagent, for example, by using a desalting column.[1][3]

Q5: How can I determine the success of my conjugation reaction?

The success of the conjugation is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule.[8][9] This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy7.5 (approximately 750 nm).[3][8]

Q6: What can cause protein aggregation during conjugation, and how can I prevent it?

Protein aggregation can be caused by several factors, including the increased hydrophobicity of the protein after conjugation with the hydrophobic Cy7.5 dye, a high degree of labeling, and suboptimal buffer conditions.[1] To prevent aggregation, you can optimize the molar ratio to avoid over-labeling, use hydrophilic linkers if possible, and ensure the reaction buffer has an appropriate pH and ionic strength.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of the this compound to protein molar ratio.

Problem Potential Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[2][5]Maintain the reaction pH between 6.5 and 7.5.[2][4] Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[5]
Oxidized Thiols: Cysteine residues on the protein have formed disulfide bonds and are not available to react.[2]Reduce the protein's disulfide bonds using a reducing agent like TCEP or DTT prior to conjugation.[2][3] Ensure buffers are degassed to prevent re-oxidation.[2]
Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) or other thiol-containing substances (e.g., DTT) will compete with the protein for reaction.[2]Perform a buffer exchange into an amine-free and thiol-free buffer such as PBS or HEPES before the reaction.[1][2]
Protein Aggregation/Precipitation High Degree of Labeling: Attaching too many hydrophobic Cy7.5 molecules can increase the protein's surface hydrophobicity, leading to aggregation.[1]Reduce the this compound to protein molar ratio in the reaction. Perform trial conjugations with a range of lower molar ratios.
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect protein stability.Optimize the buffer conditions. Ensure the pH is within the protein's stability range, typically between 7.0 and 7.5 for maleimide conjugation.[2]
High Protein Concentration: Very high protein concentrations can increase the likelihood of aggregation.While a protein concentration of 2-10 mg/mL is recommended for efficient labeling, if aggregation is an issue, try reducing the concentration.[3]
Low Fluorescence Intensity of Conjugate Quenching: A high degree of labeling can lead to self-quenching, where adjacent Cy7.5 molecules interact and reduce the overall fluorescence.[10]Optimize the molar ratio to achieve a lower DOL. An optimal DOL for antibodies is often between 2 and 10.[3][8]
Protein Aggregation: Aggregated protein can also lead to a decrease in the fluorescence of the solution.Address the root cause of aggregation as described above.
Incomplete Removal of Unreacted Dye: Free dye in the solution can interfere with accurate quantification and assessment of the conjugate's fluorescence.Ensure thorough purification of the conjugate using methods like size-exclusion chromatography (desalting columns) or dialysis to remove all unbound dye.[11][12]

Experimental Protocols

Protocol 1: Small-Scale Trial Conjugations to Optimize Molar Ratio

This protocol describes a method for performing small-scale trial conjugations to identify the optimal this compound to protein molar ratio.

1. Protein Preparation and Reduction (if necessary): a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 2-10 mg/mL.[2][3] b. If the protein contains disulfide bonds, add a 50 to 100-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[2]

2. This compound Preparation: a. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]

3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of protein. b. Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[2] c. Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification: a. Remove the unreacted dye by passing each reaction mixture through a desalting column (size-exclusion chromatography).[1][3]

5. Characterization: a. For each purified conjugate, determine the Degree of Labeling (DOL).

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is calculated using the absorbance of the purified conjugate at 280 nm and ~750 nm.[8]

1. Spectrophotometric Measurement: a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7.5 (~750 nm, Aₘₐₓ) using a spectrophotometer.[8] b. If the absorbance is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.[11]

2. Calculation: a. Calculate the protein concentration:

  • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
  • Where:
  • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). This value is typically provided by the dye manufacturer.
  • ε_protein is the molar extinction coefficient of the protein at 280 nm.[8][11] b. Calculate the Degree of Labeling:
  • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))
  • Where:
  • ε_dye is the molar extinction coefficient of Cy7.5 at its λₘₐₓ.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis protein_prep Protein Preparation (2-10 mg/mL in amine-free buffer, pH 7.0-7.5) reduction Reduction of Disulfides (if necessary with TCEP) protein_prep->reduction reaction Set up reactions with varying molar ratios (2:1 to 40:1) reduction->reaction dye_prep This compound Prep (Fresh 10 mM stock in DMSO) dye_prep->reaction incubation Incubate 1-2h at RT or overnight at 4°C reaction->incubation purification Purification (Desalting Column) incubation->purification dol_calc DOL Calculation (A280 & A750) purification->dol_calc optimization Select Optimal Ratio dol_calc->optimization

Caption: Experimental workflow for optimizing the this compound to protein molar ratio.

maleimide_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product protein Protein-SH (Free Thiol on Cysteine) conjugate Protein-S-Cy7.5 (Stable Thioether Bond) protein->conjugate cy7_5 Cy7.5-Maleimide cy7_5->conjugate ph pH 6.5-7.5 ph->conjugate Optimal pH

Caption: Chemical reaction of this compound with a protein's free thiol group.

troubleshooting_tree start Low Labeling Efficiency? cause1 Maleimide Hydrolyzed? start->cause1 Yes end Successful Labeling start->end No cause2 Thiols Oxidized? cause1->cause2 No solution1 Use fresh dye, maintain pH 6.5-7.5 cause1->solution1 Yes cause3 Interfering Buffer? cause2->cause3 No solution2 Reduce protein with TCEP/DTT cause2->solution2 Yes solution3 Buffer exchange to PBS/HEPES cause3->solution3 Yes cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for low labeling efficiency.

References

reducing non-specific binding of Cy7.5 maleimide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of Cy7.5 maleimide conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound conjugates?

A1: Non-specific binding of this compound conjugates primarily stems from several factors:

  • Hydrophobic Interactions : Cyanine dyes, including Cy7.5, are inherently hydrophobic and can adsorb non-specifically to hydrophobic regions of proteins, cell membranes, or plastic surfaces.[1][2][3] This is often a major contributor to background signal.[4]

  • Electrostatic Interactions : Charged regions on the conjugate can interact with oppositely charged surfaces on other biomolecules or experimental vessels, leading to non-specific adsorption.[5][6]

  • Off-Target Reactions : While the maleimide group is highly selective for thiol groups (cysteines) within a pH range of 6.5-7.5, its selectivity decreases at higher pH values.[1] Above pH 7.5, maleimides can react with other nucleophilic groups, such as the primary amines on lysine residues, resulting in non-specific labeling.[1][5]

  • Excess Unreacted Dye : Insufficient purification after the conjugation reaction is a common cause of high background, as the residual free dye can bind non-specifically during an assay.[2][7][8]

  • Dye Aggregation : In aqueous solutions, cyanine dyes have a tendency to form aggregates, which can lead to altered fluorescent properties and contribute to non-specific signals.[2][8]

  • Conjugate Instability : The thioether bond formed between the maleimide and thiol can be reversible through a retro-Michael reaction, especially in environments rich in other thiols like serum.[1][9] This can lead to the transfer of the Cy7.5 dye to other molecules, causing non-specific signals.[9]

Q2: How does the reaction pH affect conjugation specificity and non-specific binding?

A2: The pH of the reaction buffer is a critical parameter for controlling specificity. The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][7] Within this range, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high specificity.[1][7]

  • Above pH 7.5 : The reactivity of maleimides towards primary amines increases, which can be a significant source of non-specific labeling on lysine residues.[1] Furthermore, the maleimide ring is more susceptible to hydrolysis at alkaline pH, which inactivates the dye.[1]

  • Below pH 6.5 : The reaction rate with thiols decreases significantly because the concentration of the reactive thiolate anion (-S⁻) is reduced.[5]

Q3: What is the role of blocking agents and how should I use them?

A3: Blocking agents are used to saturate non-specific binding sites on surfaces (like microplates) or biomolecules, thereby reducing background signal.[1]

  • Bovine Serum Albumin (BSA) : Typically used at a 1-3% concentration, BSA is an effective protein-based blocking agent that shields charged and hydrophobic surfaces.[1][5]

  • Non-ionic Surfactants (e.g., Tween-20) : Used at low concentrations (e.g., 0.05%), these detergents disrupt non-specific hydrophobic interactions.[1][5]

  • PEGylation : The attachment of polyethylene glycol (PEG) chains to your molecule can increase its hydrophilicity and sterically hinder non-specific interactions.[1]

Q4: How can I effectively remove unconjugated this compound after the reaction?

A4: Thorough purification is essential to remove excess, unreacted dye.[7] Common and effective methods include:

  • Size-Exclusion Chromatography (SEC) : This is a widely used and highly effective method that separates molecules based on size. The larger protein conjugate will elute before the smaller, unbound dye molecules.[2][5][10]

  • Dialysis/Diafiltration : These techniques are effective for removing small molecules like unreacted dye from large protein conjugates by exchanging the buffer.[5][7]

  • Hydrophobic Interaction Chromatography (HIC) : This method can be used to purify protein conjugates and is particularly useful for removing aggregates that may contribute to non-specific binding.[5][10]

Q5: My conjugate shows high background in my assay. What should I check first?

A5: High background is a common issue. A systematic approach to troubleshooting is recommended. Start by verifying the most likely causes:

  • Purity of the Conjugate : Ensure that all unreacted this compound has been removed. Consider re-purifying your conjugate if you suspect contamination.[8]

  • Blocking Step : Confirm that your blocking step is adequate. Ensure you are using an appropriate blocking agent at the correct concentration and for a sufficient duration.[1][5]

  • Washing Steps : Increase the number and duration of washing steps in your assay to more effectively remove non-specifically bound conjugates.[2][11]

  • Conjugate Concentration : Titrate your conjugate to find the optimal concentration that provides a good signal-to-noise ratio. Using too high a concentration can increase non-specific binding.[8][12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to high non-specific binding of this compound conjugates.

Data Presentation
Problem Potential Cause Recommended Solution
High Background Fluorescence 1. Excess unreacted this compound remaining after conjugation.[2][7]Improve purification of the conjugate using Size-Exclusion Chromatography (SEC) or dialysis.[5][10]
2. Hydrophobic/electrostatic interactions of the conjugate with surfaces or other proteins.[1][4][5]Incorporate blocking agents like 1-3% BSA or 0.05% Tween-20 in assay buffers. Increasing the salt concentration of the buffer can also reduce electrostatic interactions.[1][5]
3. Reaction with primary amines (e.g., lysine) due to high pH.[1]Strictly maintain the conjugation reaction pH between 6.5 and 7.5 using a non-amine buffer (e.g., PBS, HEPES).[1][5]
4. High dye-to-protein molar ratio (Degree of Labeling - DOL) increasing overall hydrophobicity.[7]Perform a titration to determine the lowest molar excess of dye that provides an adequate signal. A DOL of 2-4 is often optimal.[7]
5. Aggregation of the Cy7.5 conjugate.[2][8]Purify the conjugate using Hydrophobic Interaction Chromatography (HIC).[5] Before use, centrifuge the conjugate solution to pellet any large aggregates.
Low or No Conjugation 1. Hydrolysis of the maleimide group before or during the reaction.[1]Prepare aqueous solutions of the maleimide reagent immediately before use. Store stock solutions in an anhydrous solvent like DMSO at -20°C.[1]
2. Oxidized thiols (disulfide bonds) on the protein.[1][5]Pre-treat the protein with a reducing agent like TCEP. TCEP does not need to be removed prior to conjugation.[7] If using DTT, it must be completely removed.[1]
3. Buffer contains competing thiols (e.g., DTT, 2-mercaptoethanol) or amines (e.g., Tris).[5]Use a non-amine, thiol-free buffer like PBS or HEPES for the conjugation reaction.[1]
Unstable Conjugate (Loss of Signal) 1. Retro-Michael reaction causing dye transfer to other thiols (e.g., in serum).[1][9]After conjugation, incubate the conjugate at a slightly elevated pH (e.g., 8.5-9.0) to induce hydrolysis of the succinimide ring, which forms a more stable bond.[1] Alternatively, use modified maleimides designed for improved stability.[13][14]
Table 2: Common Blocking Agents and Their Mechanisms
Blocking Agent Recommended Concentration Mechanism of Action
Bovine Serum Albumin (BSA)1-3% (w/v)A protein-based agent that physically adsorbs to unoccupied sites on surfaces, preventing non-specific binding of the conjugate through both hydrophobic and electrostatic interactions.[1][5]
Tween-200.05-0.1% (v/v)A non-ionic detergent that disrupts weak, non-specific hydrophobic interactions.[1][5]
Normal Serum5-10% (v/v)Contains a mixture of proteins that block non-specific sites. Use serum from the same species as the secondary antibody to prevent cross-reactivity.[8]
Table 3: Comparison of Purification Methods for Cy7.5 Conjugates
Method Principle Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size.[5]Highly effective at removing small, unreacted dye molecules.[2] Relatively fast and maintains protein activity.Can result in dilution of the sample.
Dialysis / Diafiltration Separation based on diffusion across a semi-permeable membrane.[5]Simple to perform and good for buffer exchange. Effective for large proteins.[7]Can be very time-consuming (hours to days). Not suitable for small proteins or peptides.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.[5]Effective at removing aggregates and can separate proteins with different degrees of labeling.[5]Requires optimization of salt concentrations for binding and elution. May lead to protein denaturation if conditions are too harsh.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general workflow for conjugating a this compound to a protein containing free thiols.

Materials:

  • Protein with free cysteine(s)

  • This compound

  • Conjugation Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5.[15]

  • Anhydrous DMSO

  • TCEP (Tris(2-carboxyethyl)phosphine), if disulfide reduction is needed.[7]

  • Quenching Solution: L-cysteine or 2-mercaptoethanol (1 M stock).[5]

  • Desalting column (e.g., PD-10) for purification.

Procedure:

  • Protein Preparation : Dissolve the protein in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.[15][16]

  • (Optional) Disulfide Bond Reduction : If the protein's cysteines are in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[17] TCEP does not need to be removed before adding the maleimide.[1]

  • Prepare Dye Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[16] Vortex to ensure it is fully dissolved.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.[16] The optimal ratio should be determined empirically.[7]

  • Incubation : Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[16][17]

  • Quench Reaction : Stop the reaction by adding a quenching agent (e.g., L-cysteine) to a final concentration of ~10 mM to consume any excess maleimide.[7] Incubate for 15-30 minutes.

  • Purification : Purify the conjugate from excess dye and quenching agent using a size-exclusion chromatography column (see Protocol 2).[10]

Protocol 2: Purification of Cy7.5 Conjugate using Size-Exclusion Chromatography (SEC)

Materials:

  • Quenched conjugation reaction mixture

  • SEC column (e.g., Sephadex G-25)

  • Elution Buffer (e.g., PBS, pH 7.4)

  • Spectrophotometer and fraction collector

Procedure:

  • Column Equilibration : Equilibrate the SEC column with at least 5 column volumes of Elution Buffer.[10]

  • Sample Loading : Carefully load the reaction mixture onto the top of the column.[10]

  • Elution : Begin eluting the sample with the Elution Buffer.[10]

  • Fraction Collection : Collect fractions of a defined volume.

  • Monitoring : Monitor the elution profile by measuring the absorbance of the fractions at two wavelengths: 280 nm (for protein) and ~750 nm (for Cy7.5). The first peak to elute, which will have absorbance at both wavelengths, contains the purified conjugate.[10] The second peak, absorbing only at ~750 nm, contains the unbound dye and quenching agent.

  • Pooling : Pool the fractions corresponding to the first peak.

  • Concentration and Storage : Concentrate the purified conjugate if necessary and store protected from light at 4°C for short-term use or at -20°C with a cryoprotectant for long-term storage.

Protocol 3: Using Blocking Agents in a Plate-Based Assay

Materials:

  • Microplate (e.g., 96-well high-binding plate)

  • Blocking Buffer (e.g., 1% BSA in PBS with 0.05% Tween-20).[5]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Purified Cy7.5 conjugate

Procedure:

  • Coating (if applicable) : If immobilizing an antigen or antibody, coat the plate according to your standard protocol. Wash the plate 3 times with Wash Buffer.

  • Blocking : Add 200-300 µL of Blocking Buffer to each well, ensuring the entire surface is covered.

  • Incubation : Incubate for 1-2 hours at room temperature or overnight at 4°C.[1][5] This step saturates non-specific binding sites on the plastic surface.

  • Washing : Decant the blocking buffer and wash the wells 3-5 times with Wash Buffer to remove excess blocking agent.[5]

  • Incubation with Conjugate : Dilute your purified Cy7.5 conjugate in Blocking Buffer and add it to the wells.

  • Final Steps : Proceed with the remaining steps of your assay (incubation, washing, detection). The blocking step helps ensure that the detected signal is from specific binding events.

Visualizations

cluster_reactants Reactants (pH 6.5 - 7.5) Protein Protein-SH (Thiol Group) Plus + Protein->Plus Dye Cy7.5-Maleimide Complex Stable Thioether Bond (Cy7.5 Conjugate) Dye->Complex Covalent Bond Formation Plus->Dye

Caption: Thiol-Maleimide Conjugation Reaction.

cluster_workflow Experimental Workflow A 1. Protein Preparation (Optional: Thiol Reduction) C 3. Conjugation Reaction (pH 6.5-7.5, 2h - O/N) A->C B 2. Prepare this compound (Freshly in DMSO) B->C D 4. Quench Reaction (Add excess L-cysteine) C->D E 5. Purification (e.g., Size-Exclusion) D->E F 6. Characterization & Storage (Purified Conjugate) E->F

Caption: Workflow for Conjugation and Purification.

Start High Non-Specific Binding Observed in Assay Q1 Is the conjugate properly purified? Start->Q1 A1_Yes Re-purify conjugate using SEC or Dialysis Q1->A1_Yes No Q2 Was reaction pH strictly 6.5 - 7.5? Q1->Q2 Yes End Problem Solved A1_Yes->End A2_Yes Adjust pH and use non-amine buffer (PBS, HEPES) Q2->A2_Yes No Q3 Is blocking step adequate? Q2->Q3 Yes A2_Yes->End A3_Yes Increase blocking time. Use 1-3% BSA and/or 0.05% Tween-20 Q3->A3_Yes No Q4 Is conjugate concentration optimized? Q3->Q4 Yes A3_Yes->End A4_Yes Titrate conjugate to find optimal signal-to-noise ratio Q4->A4_Yes No Q4->End Yes A4_Yes->End

References

Technical Support Center: Purification of Cy7.5 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy7.5 maleimide conjugates. Find answers to common issues encountered during the purification process to ensure high-quality, stable conjugates for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low labeling efficiency. What are the possible causes and solutions?

Low labeling efficiency is a common issue that can arise from several factors related to reagents, reaction conditions, or the protein itself.

Possible Causes:

  • Insufficiently reduced protein: Cysteine residues may be present as disulfide bonds, which are unreactive with maleimides.[1][2][3]

  • Presence of interfering substances: Buffers containing primary amines (e.g., Tris, glycine) or thiol-containing reagents (e.g., DTT) can compete with the labeling reaction.[4][5][6]

  • Hydrolyzed maleimide dye: this compound is sensitive to moisture and can hydrolyze, rendering it inactive.[7][8]

  • Suboptimal reaction conditions: Incorrect pH, temperature, or a low molar ratio of dye to protein can reduce efficiency.[5][7][9]

  • Protein concentration is too low: Low protein concentrations can hinder conjugation efficiency.[6][10]

Troubleshooting Solutions:

  • Ensure complete reduction of disulfide bonds:

    • Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide dye.[7][11]

    • If using DTT (dithiothreitol), it must be completely removed prior to conjugation using methods like desalting columns or dialysis, as it will react with the maleimide.[1][7][11]

  • Use appropriate buffers:

    • Perform conjugation in a pH range of 7.0-7.5, using buffers like PBS or HEPES that are free of primary amines and thiols.[1][3][5]

    • Degas buffers to minimize oxidation of free thiols.[1][2]

  • Proper handling of this compound:

    • Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][7][12] Do not store aqueous solutions of the dye.[7]

    • Store the lyophilized dye desiccated and protected from light at -20°C.[7][13]

  • Optimize reaction conditions:

    • A typical starting molar ratio of dye to protein is 10:1 to 20:1, but this should be optimized for your specific protein.[1][5][9]

    • Incubate the reaction at room temperature for 2 hours or overnight at 2-8°C.[3][5]

  • Optimize protein concentration:

    • For optimal labeling, a final protein concentration of 2-10 mg/mL is recommended.[10][14] If your protein concentration is below 2 mg/mL, the conjugation efficiency can be significantly reduced.[10][14][15]

Q2: My protein is aggregating during or after the conjugation reaction. How can I prevent this?

Protein aggregation can lead to a low yield of functional conjugate and is often caused by changes in the protein's surface properties.[9][16]

Possible Causes:

  • High protein concentration: Can increase the likelihood of intermolecular interactions leading to aggregation.[9]

  • Over-modification: Attaching too many hydrophobic Cy7.5 molecules can alter the protein's surface, promoting aggregation.[9]

  • Inappropriate buffer conditions: Suboptimal pH or the presence of certain salts can destabilize the protein.

  • Presence of residual reducing agents: Incomplete removal of some reducing agents can lead to undesirable side reactions.[9]

Troubleshooting Solutions:

  • Optimize protein concentration: If aggregation is observed, try diluting the reaction mixture.[9]

  • Control the molar ratio: Start with a 10:1 to 20:1 molar excess of the dye and optimize to find the ratio that provides adequate labeling without causing aggregation.[9]

  • Optimize the reaction buffer:

    • Maintain a pH between 6.5 and 7.5.[9]

    • Consider using buffers known to stabilize your specific protein.

  • Careful removal of reducing agents: If using DTT, ensure its complete removal before adding the maleimide dye.[9]

  • Consider hydrophilic linkers: If possible, use maleimide reagents with hydrophilic linkers (e.g., PEG) to increase the solubility of the final conjugate.[9]

Q3: I am having difficulty removing the free, unconjugated this compound from my conjugate. What purification methods are most effective?

Effective removal of excess dye is crucial for accurate downstream applications. Several methods can be employed, with the choice depending on the scale of your experiment and the properties of your protein.

Recommended Purification Methods:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and effective method for separating the larger protein conjugate from the smaller, free dye based on molecular size.[1][17][18]

    • Use a resin with an appropriate molecular weight cutoff (MWCO) for your protein.

    • Examples of suitable columns include Sephadex G-25 or similar desalting columns.[1][4][19]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can provide high-resolution separation of the conjugate from free dye and other impurities.[5][20][21]

  • Dialysis: This method is suitable for removing impurities, but it is recommended only for water-soluble maleimides.[2] Since most cyanine dye maleimides have poor aqueous solubility, this might not be the most efficient method.[2]

Troubleshooting Poor Separation:

  • If using SEC and observing co-elution:

    • Ensure the column is properly packed and equilibrated.

    • Optimize the mobile phase; high salt concentrations can sometimes reduce non-specific interactions.[22]

    • Consider a column with a different pore size or a longer column for better resolution.[18]

  • If using HPLC and observing poor peak resolution:

    • Optimize the gradient for reverse-phase HPLC or the salt gradient for ion-exchange HPLC.[21][23]

    • Ensure the sample is fully solubilized before injection; precipitation can be an issue with hydrophobic conjugates.[20]

Q4: The purified this compound conjugate appears unstable and loses its fluorescence or the dye deconjugates over time. How can I improve its stability?

The stability of the conjugate is critical for reproducible results, especially during long-term storage.

Possible Causes of Instability:

  • Retro-Michael reaction: The thiosuccinimide bond formed between the thiol and the maleimide can be reversible, leading to deconjugation and migration of the dye to other thiol-containing molecules.[8][24]

  • Hydrolysis of the thiosuccinimide ring: The ring can open under certain conditions, though the resulting thioether is generally stable.[8]

  • Photobleaching: Cyanine dyes are sensitive to light.

  • Microbial growth or protein denaturation: Improper storage conditions can lead to degradation.[5]

Solutions for Improving Stability:

  • Promote post-conjugation hydrolysis: Incubating the purified conjugate under mildly basic conditions (e.g., pH 8.5-9.0) can help convert the thiosuccinimide to a more stable hydrolyzed form, reducing the risk of the retro-Michael reaction.[12]

  • Proper storage:

    • For short-term storage (up to 1 week), store the conjugate protected from light at 2-8°C.[1][5]

    • For long-term storage (up to a year), add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide. Alternatively, add 50% glycerol and store at -20°C, always protected from light.[1][5]

  • Minimize light exposure: Handle the dye and the conjugate in the dark whenever possible.[1][3]

Quantitative Data Summary

The following tables provide recommended parameters for the conjugation and purification of this compound conjugates.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.0 - 7.5Favors specific reaction with thiols over amines and minimizes maleimide hydrolysis.[7][8][16]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (e.g., 2 hours).[7] Reactions at 4°C can be run overnight and may be beneficial for sensitive proteins.[3][6][11]
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and should be optimized for each specific protein.[1][5][11]
Protein Concentration 2 - 10 mg/mLLower concentrations can significantly reduce labeling efficiency.[10][14][15]
Reducing Agent (if needed) TCEP or DTTTCEP is often preferred as it doesn't require removal.[11][25] If DTT is used, it must be completely removed before adding the maleimide dye.[1][7][11]
TCEP Molar Excess 10-100xSufficient to drive the reduction of disulfide bonds to completion.[2][11]
Reduction Time (TCEP) 20-30 minutesLonger times are generally not necessary.[3][11]

Table 2: Comparison of Common Purification Methods

Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size.[17][18]Gentle, preserves protein activity; effective for removing small molecules like free dye.[17]Can lead to sample dilution; resolution may be limited.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reverse-Phase) or charge (Ion-Exchange).[20][21]High resolution and purity.[20]Can be denaturing for some proteins; requires specialized equipment.
Dialysis Separation based on diffusion across a semi-permeable membrane.Simple, inexpensive.Slow; may not be efficient for poorly water-soluble dyes.[2]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Protein Preparation:

    • Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 2-10 mg/mL.[1][10][14]

    • If the protein contains disulfide bonds, add TCEP to a final concentration of 10-100-fold molar excess over the protein.[2][11]

    • Incubate for 20-30 minutes at room temperature.[3][11]

    • If using DTT, add it to a 10-fold molar excess, incubate for 30 minutes, and then completely remove the DTT using a desalting column.[7]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1][7] This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced protein solution to achieve the desired molar ratio (start with 10:1 to 20:1 dye:protein).[5][7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3][6][7]

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted thiols, a quenching reagent like cysteine or β-mercaptoethanol can be added to a final concentration of ~10 mM and incubated for 15 minutes.[6]

  • Purification:

    • Purify the conjugate using a suitable method such as a desalting column (SEC), HPLC, or dialysis to remove the free dye.[1][5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product protein_prep Protein Preparation (2-10 mg/mL in degassed buffer, pH 7.0-7.5) reduction Reduction of Disulfides (e.g., 10-100x TCEP, 20-30 min) protein_prep->reduction conjugation Conjugation Reaction (10-20x molar excess of dye, 2h @ RT or O/N @ 4°C, dark) reduction->conjugation dye_prep Dye Preparation (10 mM this compound in anhydrous DMSO/DMF) dye_prep->conjugation purification Purification of Conjugate conjugation->purification sec Size Exclusion Chromatography purification->sec hplc HPLC purification->hplc dialysis Dialysis purification->dialysis final_product Purified Cy7.5 Conjugate sec->final_product hplc->final_product dialysis->final_product troubleshooting_logic cluster_labeling Check Labeling Efficiency cluster_aggregation Check for Aggregation cluster_purification Check Purification Step start Low Yield or Poor Purity of Conjugate check_reduction Sufficient Protein Reduction? start->check_reduction check_buffer Correct Buffer pH (7.0-7.5) & No Interfering Substances? start->check_buffer check_dye Fresh, Active Dye? start->check_dye check_ratio Optimal Dye:Protein Ratio? start->check_ratio check_concentration Protein Concentration Too High? start->check_concentration check_overmodification Over-modification? start->check_overmodification check_method Appropriate Purification Method? start->check_method check_params Optimized Purification Parameters? (e.g., column, gradient) start->check_params solution1 Optimize reduction step (TCEP/DTT) check_reduction->solution1 No solution2 Use correct, degassed buffer check_buffer->solution2 No solution3 Use fresh dye stock check_dye->solution3 No solution4 Optimize molar ratio check_ratio->solution4 No solution5 Lower protein concentration check_concentration->solution5 Yes solution6 Reduce dye:protein ratio check_overmodification->solution6 Yes solution7 Select appropriate method (e.g., SEC, HPLC) check_method->solution7 No solution8 Optimize purification conditions check_params->solution8 No

References

impact of pH on Cy7.5 maleimide conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Cy7.5 maleimide for bioconjugation. It covers the critical impact of pH on conjugation efficiency, offers detailed troubleshooting advice, and provides standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule (e.g., a protein or antibody)?

The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] This range provides an excellent balance between reaction rate and specificity. Within this window, the thiol group is sufficiently nucleophilic (as a thiolate anion) to react efficiently with the maleimide, while minimizing undesirable side reactions.[3][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2][3][6]

Q2: How does pH affect the speed and efficiency of the conjugation reaction?

pH has a direct and significant impact on the reaction kinetics. Below pH 6.5, the concentration of the reactive thiolate anion form of the sulfhydryl group is reduced, which slows down the rate of conjugation.[2][5] As the pH increases towards the optimal range (6.5-7.5), the reaction rate increases. However, above pH 7.5, the efficiency can decrease due to the rapid hydrolysis of the maleimide group, which renders it inactive.[2][5]

Q3: What are the primary side reactions that can occur, and how are they influenced by pH?

There are two main pH-dependent side reactions to be aware of:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to opening via hydrolysis, a process that accelerates significantly at pH values above 7.5.[2][5][6] This reaction inactivates the this compound, making it unable to conjugate with thiols. Therefore, it is critical to prepare aqueous solutions of the maleimide immediately before use and avoid storage in aqueous buffers.[1][3][4]

  • Reaction with Amines: At pH levels above 7.5, maleimides can lose their specificity for thiols and begin to react with primary amines, such as the ε-amino group of lysine residues on a protein.[2][5][6] This non-specific conjugation can lead to a heterogeneous product and reduced yield of the desired thiol-specific conjugate.[1]

A less common side reaction, Thiazine Rearrangement , can occur when conjugating to a peptide with an N-terminal cysteine. This reaction is more prominent at neutral or higher pH and can be suppressed by performing the conjugation at a more acidic pH (e.g., 5.0).[2][7][8]

Data Presentation

Impact of pH on Maleimide Conjugation Characteristics

The following table summarizes the general effects of pH on the key parameters of the this compound-thiol conjugation reaction.

pH RangeReaction RateKey Considerations & Side ReactionsSelectivity for Thiols
< 6.5 SlowerThe concentration of the reactive thiolate anion is reduced, slowing down the reaction.[5] Thiazine rearrangement can be suppressed at pH ~5.0 for N-terminal cysteine conjugations.[2]High
6.5 - 7.5 Optimal This range balances a good reaction rate with high selectivity and minimal maleimide hydrolysis.[5]Very High (Thiol reaction is ~1000x faster than amine reaction at pH 7.0)[1][2][3][6]
> 7.5 Faster (initially), then decreasesThe rate of maleimide hydrolysis increases significantly, leading to reagent inactivation.[2][5] There is a competing reaction with primary amines (e.g., lysine), which reduces selectivity.[2][5][6]Decreased

Troubleshooting Guide

This section addresses common issues encountered during this compound conjugation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugate Formation Hydrolyzed this compound: The reagent was exposed to aqueous solution for too long before the reaction.Always prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1][3][4]
Incorrect Buffer pH: The pH is outside the optimal 6.5-7.5 range.Verify the pH of your reaction buffer and adjust it to be within the 6.5-7.5 range.[1][4] Use non-nucleophilic buffers like PBS, HEPES, or bicarbonate.[1] Avoid buffers containing primary amines (e.g., Tris) or thiols.[1]
Oxidized Thiols on Biomolecule: Free sulfhydryl groups on the protein/peptide have formed disulfide bonds.Reduce disulfide bonds using a reducing agent like TCEP before conjugation.[1][3][9] Degas all buffers to remove dissolved oxygen, which can promote thiol oxidation.[1][4]
Insufficient Molar Excess of Dye: The ratio of this compound to the biomolecule is too low.Optimize the molar ratio. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[1][9][10]
Multiple Products or Smearing on Gel/Chromatogram Reaction with Amines: The reaction pH was too high ( > 7.5), leading to non-specific labeling of lysine residues.Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiols.[1][2]
Maleimide Hydrolysis: The hydrolyzed maleimide reagent may appear as a separate species.Perform the reaction at the lower end of the optimal pH range (6.5-7.0) to minimize hydrolysis.[4] Use freshly prepared maleimide reagents.[4]
Precipitation During Reaction Poor Solubility of Reagents: The this compound or the biomolecule is not fully dissolved.Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[1] Ensure the final concentration of the organic solvent is low (typically <10% v/v) to prevent protein denaturation.[1]

Visualizations

Experimental Workflow: this compound Conjugation

G Figure 1. General workflow for this compound conjugation. cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein Solution (1-10 mg/mL in degassed pH 7.2-7.4 buffer) reduction Optional: Reduce Disulfides (Add TCEP, incubate 30 min) p_prep->reduction If needed conjugation Conjugation (Add maleimide to protein, incubate 2h RT or O/N 4°C) p_prep->conjugation d_prep Prepare this compound (10 mM stock in anhydrous DMSO) d_prep->conjugation reduction->conjugation purify Purify Conjugate (Size-exclusion chromatography or dialysis) conjugation->purify analyze Characterize Conjugate (Measure DOL via UV-Vis) purify->analyze

Caption: General workflow for this compound conjugation.

pH-Dependent Reaction Pathways

G Figure 2. pH effect on maleimide reaction pathways. cluster_optimal Optimal Path (pH 6.5-7.5) cluster_side Side Reactions (pH > 7.5) Maleimide Cy7.5-Maleimide Thiol Protein-SH Hydrolyzed Inactive Hydrolyzed Maleimide Maleimide->Hydrolyzed Hydrolysis Amine Protein-NH2 Conjugate Stable Thioether Conjugate Thiol->Conjugate Desired Reaction AmineAdduct Amine Adduct (Non-specific) Amine->AmineAdduct Side Reaction

Caption: pH effect on maleimide reaction pathways.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

This step is necessary if the cysteine residues in your protein are involved in disulfide bonds, which do not react with maleimides.[1][3]

Materials:

  • Protein solution (1-10 mg/mL)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)[1]

Procedure:

  • Dissolve the protein in the degassed conjugation buffer to the desired concentration.

  • Prepare a fresh stock solution of TCEP in the degassed buffer.

  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[9][10]

  • Incubate the mixture at room temperature for 20-60 minutes.[1][3] The reduced protein is now ready for conjugation. TCEP does not need to be removed before adding the maleimide reagent.[1][4]

Protocol 2: General this compound Conjugation

Materials:

  • Reduced protein solution (from Protocol 1) or thiol-containing protein

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Quenching reagent (optional, e.g., cysteine or 2-mercaptoethanol)

Procedure:

  • Prepare this compound Stock: Allow the vial of this compound powder to warm to room temperature. Add the required volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9][11] Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[1][3][4]

  • Perform Conjugation: While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[1][3][9]

  • Incubate: Protect the reaction mixture from light. Incubate at room temperature for 2 hours or at 4°C overnight.[3][4][9]

  • Quench Reaction (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine to the mixture and incubate for an additional 15-30 minutes.[4]

  • Purify: Remove unreacted this compound and byproducts from the labeled protein conjugate using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.[11]

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Cy7.5 (approx. 750 nm, Amax).

  • Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 – (Amax × CF280)] / εprot

      • CF280 is the correction factor for the dye at 280 nm (provided by the manufacturer).

      • εprot is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Amax / εdye

      • εdye is the molar extinction coefficient of Cy7.5 at its Amax.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

References

dealing with hydrolysis of Cy7.5 maleimide during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of Cy7.5 maleimide during bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation during a conjugation reaction?

The primary cause of this compound inactivation is the hydrolysis of the maleimide ring.[1][2] In aqueous solutions, the maleimide group can react with water, leading to the opening of the ring to form a non-reactive maleamic acid.[2][3] This hydrolysis reaction is significantly accelerated at alkaline pH (above 7.5).[2][3][4] Once hydrolyzed, the Cy7.5 dye can no longer react with the thiol groups on proteins or other biomolecules, resulting in low or no conjugation efficiency.[3][4]

Q2: What is the optimal pH range for a this compound conjugation reaction?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4][5][6] This range provides a good balance between the reaction rate of the maleimide with thiols and its stability against hydrolysis.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][4][6]

Q3: How should I prepare and store this compound stock solutions?

To minimize hydrolysis, this compound stock solutions should be prepared in a dry, anhydrous, and water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][2][6] Aqueous solutions of maleimides are not recommended for long-term storage and should be prepared immediately before use.[1][6][7] If short-term storage in an aqueous buffer is unavoidable, a slightly acidic pH of 6.0-6.5 at 4°C is the best option.[3][4] Unused stock solutions in anhydrous solvent can be stored at -20°C for up to a month, protected from light and moisture.[3][7][8]

Q4: Besides hydrolysis, what are other potential side reactions with this compound?

Other potential side reactions include:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues.[1][4][6]

  • Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[4][9][10] This is more prominent at physiological or higher pH.[4]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible, especially in a thiol-rich environment like the in vivo milieu with glutathione.[1][2] This can lead to the transfer of the Cy7.5 dye to other molecules.[1]

Q5: How can I improve the stability of the final Cy7.5-protein conjugate?

The stability of the thiosuccinimide linkage can be enhanced by post-conjugation hydrolysis of the succinimide ring.[2] After the initial conjugation reaction, adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C can promote the opening of the thiosuccinimide ring to form a stable succinamic acid thioether, which is less susceptible to the retro-Michael reaction.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of this compound: The maleimide group has been inactivated by reaction with water.[1][2]- Prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use.[1][11] - Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[11] - Avoid prolonged storage of the maleimide reagent in aqueous solutions.[11]
Oxidized or Inaccessible Thiols: The cysteine residues on the protein are forming disulfide bonds or are sterically hindered. Disulfides do not react with maleimides.[1][8][12]- Pre-reduce the protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.[1][8][13] - If using DTT, it must be removed before adding the maleimide dye.[14][13] - Perform the reaction in degassed buffers to minimize re-oxidation of thiols.[11][12]
Incorrect Reaction pH: The pH of the buffer is outside the optimal 6.5-7.5 range.[1]- Verify and adjust the pH of the reaction buffer to be within the 6.5-7.5 range.[4]
Heterogeneous Product Reaction with Amines: The reaction pH was too high (>7.5), leading to conjugation at lysine residues.[1][4]- Lower the reaction pH to within the 6.5-7.5 range to maximize selectivity for thiols.[2]
Incomplete Reaction or Purification: Unreacted dye and byproducts are present in the final sample.- Optimize the molar ratio of this compound to the protein (a 10-20 fold molar excess of the dye is a good starting point).[1][13] - Purify the conjugate promptly after the reaction using size-exclusion chromatography, dialysis, or ultrafiltration to remove unreacted reagents.[3][8]
Conjugate Instability Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage is reversing, leading to loss of the Cy7.5 label.[1][2]- After the initial conjugation, incubate the conjugate at a slightly higher pH (e.g., 8.5-9.0) to promote hydrolysis of the succinimide ring, which stabilizes the linkage.[2]

Data Presentation

Table 1: Impact of pH on Maleimide-Thiol Conjugation

pH Range Reaction Rate with Thiols Key Side Reactions Selectivity for Thiols
< 6.5SlowThiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[4]High for thiols over amines.
6.5 - 7.5 Optimal Minimal hydrolysis and reaction with amines. [1][4]Very High
> 7.5FastIncreased rate of maleimide hydrolysis.[4] Competitive reaction with primary amines (e.g., lysine).[1][4]Decreased selectivity for thiols.

Table 2: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Solvent Key Considerations
Solid-20°CUp to 24 months[15][16]N/ADesiccated, protected from light.
Stock Solution-20°CUp to 1 month[3][7][8]Anhydrous DMSO or DMF[1][2][6]Protected from light and moisture. Equilibrate to room temperature before opening to prevent condensation.[3]
Aqueous Solution4°CNot recommended; use immediately.[3][6][7]Buffer pH 6.0-6.5 for very short periods.[3][4]Highly susceptible to hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein with free thiol groups (1-10 mg/mL)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Degassed PBS or HEPES, pH 7.0-7.5

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer.

    • (Optional) If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfides to free thiols.[1][8][13]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[7][8]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][17]

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine.[11]

  • Purification:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.[8][18]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Cy7.5 (around 750 nm).[8]

Visualizations

cluster_reaction Thiol-Maleimide Conjugation cluster_hydrolysis Competing Hydrolysis Protein_SH Protein-SH (Thiol Group) Conjugate Protein-S-Cy7.5 (Stable Thioether Linkage) Protein_SH->Conjugate Michael Addition (pH 6.5-7.5) Cy7_5_Maleimide Cy7.5-Maleimide Cy7_5_Maleimide->Conjugate Cy7_5_Maleimide_H2O Cy7.5-Maleimide Inactive_Product Inactive Cy7.5-Maleamic Acid Cy7_5_Maleimide_H2O->Inactive_Product Hydrolysis (accelerated at pH > 7.5) H2O H₂O H2O->Inactive_Product

Caption: Reaction pathway of this compound conjugation and the competing hydrolysis side reaction.

Start Start: Low Conjugation Yield Check_Maleimide Is this compound Reagent Freshly Prepared in Anhydrous Solvent? Start->Check_Maleimide Check_pH Is Reaction pH between 6.5 and 7.5? Check_Maleimide->Check_pH Yes Prepare_New Prepare Fresh This compound Solution Check_Maleimide->Prepare_New No Check_Thiols Are Protein Thiols Reduced and Available? Check_pH->Check_Thiols Yes Adjust_pH Adjust Buffer pH to 6.5-7.5 Check_pH->Adjust_pH No Reduce_Protein Reduce Protein with TCEP Check_Thiols->Reduce_Protein No Optimize_Ratio Optimize Molar Ratio of Dye to Protein Check_Thiols->Optimize_Ratio Yes Prepare_New->Check_pH Adjust_pH->Check_Thiols Reduce_Protein->Optimize_Ratio Success Successful Conjugation Optimize_Ratio->Success

Caption: Troubleshooting workflow for low this compound conjugation yield.

References

proper storage and handling to maintain Cy7.5 maleimide stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7.5 maleimide. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage, handling, and conjugation of this near-infrared dye.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

This compound is sensitive to light and moisture.[1] Upon receipt, it should be stored at -20°C in the dark and desiccated.[2][3][4][5] Under these conditions, the product is stable for up to 24 months.[2][4][5]

Q2: How should I prepare and store this compound stock solutions?

It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7] Stock solutions should be prepared fresh for immediate use.[1][8] If necessary, unused stock solution can be stored in the dark at -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles and long-term storage of solutions, as the dye's activity may be reduced.[5][9]

Q3: What is the optimal pH for the conjugation reaction?

The maleimide group specifically reacts with sulfhydryl groups (thiols) at a pH range of 6.5 to 7.5.[10] Maintaining the pH within this range is crucial for efficient and specific conjugation to cysteine residues in proteins.[6][8]

Q4: My protein doesn't have free sulfhydryl groups. Can I still label it with this compound?

Yes. If your protein has disulfide bonds, these can be reduced to generate free thiol groups for labeling. Common reducing agents include tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT).[1][6][7] TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide dye.[1] If DTT is used, it must be completely removed prior to conjugation, as it will compete with the protein's thiols for reaction with the maleimide.[1]

Storage and Handling Quick Guide

ParameterRecommendationSource(s)
Storage Temperature (Powder) -20°C[2][3][4][5]
Storage Conditions (Powder) In the dark, desiccated[1][2][3][4][5]
Shelf Life (Powder) Up to 24 months[2][4][5]
Stock Solution Solvent Anhydrous DMSO or DMF[6][7]
Stock Solution Storage -20°C, in the dark, for up to 1 month[6]
Conjugated Protein Storage 2-8°C for up to 1 week; -20°C with 50% glycerol for up to 1 year[6]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Possible CauseSuggested SolutionSource(s)
Insufficient free sulfhydryl groups on the protein. Reduce disulfide bonds using TCEP or DTT. Ensure complete removal of DTT if used.[1][6][7]
Hydrolyzed maleimide dye. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[1]
Incorrect reaction pH. Ensure the reaction buffer is maintained between pH 6.5 and 7.5 for optimal thiol reactivity.[6]
Presence of thiol-containing substances in the buffer. Use buffers that do not contain thiols, such as PBS, Tris, or HEPES.[6][7]
Low protein concentration. For optimal labeling, the recommended final protein concentration is between 2-10 mg/mL.[9][11]

Problem: Dye Precipitation During Labeling Reaction

Possible CauseSuggested SolutionSource(s)
Poor water solubility of non-sulfonated this compound. If precipitation occurs, consider adding more organic co-solvent (DMSO or DMF) to the reaction mixture. For future experiments, consider using a sulfonated version of the dye for improved water solubility.[7][8]

Experimental Protocols

Protocol 1: Protein Thiol Reduction (Optional)

This protocol is for proteins with disulfide bonds that need to be reduced to generate free sulfhydryl groups.

  • Dissolve the protein in a degassed buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[7]

  • To reduce disulfide bonds, add a 10-100-fold molar excess of TCEP to the protein solution.[6][7]

  • Incubate the mixture for 20-30 minutes at room temperature.[6]

  • If using DTT, it must be removed by dialysis or a desalting column before proceeding to the conjugation step.[1][6]

Protocol 2: this compound Conjugation to a Protein
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6] Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.[1]

  • Add the this compound stock solution to the (reduced) protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[6][8] This ratio may need to be optimized for your specific protein.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), close it tightly, and protect it from light.[6][7]

  • Incubate the reaction at room temperature for 2 hours or overnight at 2-8°C, with gentle stirring or rotation.[6]

  • Purify the conjugate to remove unreacted dye using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or other suitable methods.[7][12]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage protein_prep Prepare Protein Solution (1-10 mg/mL, pH 7.0-7.5) reduction Reduce Disulfide Bonds (Optional, with TCEP) protein_prep->reduction conjugation Mix Protein and Dye (10:1 to 20:1 molar ratio) reduction->conjugation dye_prep Prepare Fresh 10 mM This compound in DMSO incubation Incubate (2h @ RT or O/N @ 4°C, in dark) conjugation->incubation purification Purify Conjugate (e.g., Size-Exclusion Chromatography) incubation->purification storage Store Conjugate (-20°C or 4°C) purification->storage

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_workflow start Low Labeling Efficiency check_thiols Sufficient free thiols? start->check_thiols check_dye Is dye active? check_thiols->check_dye Yes solution_reduce Reduce disulfide bonds with TCEP/DTT check_thiols->solution_reduce No check_ph Correct pH (6.5-7.5)? check_dye->check_ph Yes solution_fresh_dye Prepare fresh dye solution in anhydrous DMSO check_dye->solution_fresh_dye No solution_adjust_ph Adjust buffer pH check_ph->solution_adjust_ph No end Successful Labeling check_ph->end Yes solution_reduce->check_dye solution_fresh_dye->check_ph solution_adjust_ph->end

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Minimizing Background Fluorescence in Cy7.5 In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Cy7.5 in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to high background fluorescence, ensuring high-quality and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in Cy7.5 in vivo imaging?

High background fluorescence in Cy7.5 in vivo imaging can originate from several sources, which can be broadly categorized as intrinsic, extrinsic, and instrumental factors.

  • Intrinsic Factors (Autofluorescence): This is the natural fluorescence emitted by biological tissues.[1] Endogenous molecules such as collagen, elastin, and flavins are major contributors to autofluorescence.[1] While Cy7.5 operates in the near-infrared (NIR) spectrum to minimize this issue, some level of autofluorescence can still interfere with imaging, particularly in the NIR-I window (700-900 nm).[1][2][3]

  • Extrinsic Factors (Probe-Related): These are issues related to the fluorescent probe itself.

    • Non-Specific Binding: Cy7.5-conjugated molecules can bind non-specifically to tissues or cellular components, leading to a generalized high background.[1][4]

    • Unbound Fluorophores: Incomplete purification after conjugation results in excess, unbound Cy7.5 that circulates and accumulates non-specifically.[1]

    • Dye Aggregation: Cyanine dyes like Cy7.5 can form aggregates in aqueous solutions, which may cause quenching or non-specific signals.[1]

  • Instrumental Factors: The imaging system itself can contribute to background noise.

    • Excitation Light Leakage: Improper filtering can allow excitation light to bleed into the detection channel.[1]

    • Camera Noise: Electronic noise from the imaging system's camera can add to the background signal.[1]

Q2: How does the animal's diet impact background fluorescence?

An animal's diet can significantly contribute to background fluorescence. Standard rodent chow often contains chlorophyll, which exhibits strong autofluorescence in the 650-700 nm range.[1][5] To mitigate this, it is highly recommended to switch the animals to an alfalfa-free or purified diet for at least one week before imaging.[1][6] This can reduce background autofluorescence by more than two orders of magnitude.[6]

Q3: What are the optimal spectral properties for Cy7.5 imaging?

To maximize the signal-to-noise ratio, it is crucial to use the correct excitation and emission filters for Cy7.5.

PropertyWavelength (nm)Reference
Maximum Excitation (λex)~785 - 788 nm[7][8][9]
Maximum Emission (λem)~801 - 808 nm[7][8][9]

Q4: Can I use spectral unmixing to reduce background fluorescence?

Yes, spectral unmixing is a computational technique that can help differentiate the specific signal from your Cy7.5 probe from the background autofluorescence.[10] This method relies on the distinct spectral signatures of the fluorophore and the background components.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving high background fluorescence in your Cy7.5 in vivo imaging experiments.

Issue 1: High Background Signal Across the Entire Image

If you observe a high, diffuse background signal across the entire image, it could be due to several factors.

Troubleshooting Workflow:

start High Background Signal check_unstained Image Unstained Control Animal start->check_unstained unstained_high Is Signal High in Unstained Control? check_unstained->unstained_high autofluorescence Source: Autofluorescence unstained_high->autofluorescence Yes probe_issue Source: Probe-Related Issue unstained_high->probe_issue No diet Switch to Alfalfa-Free Diet autofluorescence->diet check_purification Verify Probe Purification probe_issue->check_purification spectral Optimize Excitation/Emission Filters diet->spectral unmixing Use Spectral Unmixing spectral->unmixing unbound_dye Issue: Unbound Dye check_purification->unbound_dye Impure titrate Titrate Probe Concentration check_purification->titrate Pure purify Action: Re-purify Conjugate unbound_dye->purify optimize_blocking Optimize Blocking Steps (ex vivo) titrate->optimize_blocking start Localized High Background check_biodistribution Review Expected Biodistribution start->check_biodistribution is_expected Is Signal in Organs of Clearance? check_biodistribution->is_expected expected_accumulation Likely Probe Clearance is_expected->expected_accumulation Yes unexpected_accumulation Unexpected Accumulation is_expected->unexpected_accumulation No optimize_timing Optimize Imaging Time Point Post-Injection expected_accumulation->optimize_timing check_probe_stability Assess Probe Stability In Vivo unexpected_accumulation->check_probe_stability modify_probe Modify Probe to Alter Biodistribution check_probe_stability->modify_probe start Start probe_prep Probe Preparation (Cy7.5 Conjugation & Purification) start->probe_prep animal_prep Animal Preparation (Anesthesia, Positioning) probe_prep->animal_prep probe_admin Probe Administration (e.g., Tail Vein Injection) animal_prep->probe_admin image_acq In Vivo Image Acquisition (Multiple Time Points) probe_admin->image_acq data_analysis Data Analysis (Signal Quantification, ROI) image_acq->data_analysis ex_vivo Ex Vivo Analysis (Optional) (Organ Dissection & Imaging) data_analysis->ex_vivo end End ex_vivo->end

References

Technical Support Center: Purification of Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for removing unreacted Cy7.5 maleimide from your antibody or protein sample after the labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after labeling?

Removing excess, unreacted dye is critical for several reasons. Firstly, free dye in the solution can lead to high background fluorescence, which can obscure the specific signal in imaging applications and reduce the signal-to-noise ratio. Secondly, its presence will interfere with the accurate determination of the degree of labeling (DOL), also known as the fluorophore-to-protein (F:P) ratio, leading to an overestimation of labeling efficiency.[1][2] Finally, for in vivo applications, unreacted dye molecules can have different pharmacokinetic properties and biodistribution, potentially leading to misleading results.

Q2: Is it necessary to stop the conjugation reaction before purification?

Yes, it is highly advisable to quench the reaction before purification.[3] This step deactivates any remaining maleimide groups, preventing them from reacting with other molecules. Quenching is typically achieved by adding a molar excess of a small molecule containing a free thiol, such as L-cysteine, 2-Mercaptoethanol (BME), or Dithiothreitol (DTT).[3] This consumes the excess maleimide dye and ensures the stability of the conjugate.[3]

Q3: How do I choose the best purification method for my experiment?

The ideal method depends on factors like your sample volume, the stability of your protein, the required level of purity, and the equipment available in your lab.[3] Common methods include Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), Dialysis, and Spin Desalting Columns.[1][3] See the table below for a detailed comparison.

Q4: My labeled antibody has precipitated after purification. What went wrong?

Protein precipitation or aggregation after labeling can be caused by several factors:

  • Over-labeling: A high degree of labeling can increase the hydrophobicity of the antibody, leading to aggregation.[3] Consider reducing the molar ratio of dye to protein in your next reaction.

  • Buffer Conditions: The pH or ionic strength of the purification buffer may not be optimal for your specific antibody's stability.

  • Harsh Purification Method: Some methods can be harsh on sensitive proteins. If you suspect this, consider a gentler method like dialysis.

Q5: How can I confirm that the free dye has been successfully removed?

Successful removal of free dye can be verified using methods like SDS-PAGE, where the free dye will run separately from the labeled antibody.[4] Another common method is Size Exclusion Chromatography (SEC) with a UV-Vis or fluorescence detector; a clean separation should show a high molecular weight peak for the antibody-dye conjugate and the absence of a low molecular weight peak corresponding to the free dye.[5][6]

Comparison of Purification Methods

The following table summarizes the key characteristics of common methods used to separate antibody-dye conjugates from unreacted dye.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)Spin Desalting Columns
Principle Separates molecules based on size; larger conjugates elute faster than smaller free dye.[3][7]Passive diffusion of small molecules (free dye) across a semi-permeable membrane.[3]Sample flows parallel to a filter membrane; larger conjugates are retained while smaller free dye passes through.[3]A form of SEC where centrifugation forces the sample through a resin bed, retaining small molecules.[3][8]
Typical Sample Volume 100 µL - several mL100 µL - 100+ mL10 mL - several Liters[3]30 µL - 4 mL
Processing Time 30 - 90 minutes6 hours to overnight (requires multiple buffer changes)[3]30 - 120 minutes5 - 10 minutes[9]
Dye Removal Efficiency Very High (>99%)[10]High (dependent on buffer changes & time)Very High (>99.8%)[10][11]High (>95%)
Product Recovery Good to High (~94%)[10]High (>95%)Very High (>90%)[12]High (>90%)
Key Advantage High-resolution separation.[5]Gentle, simple setup, suitable for large volume ranges.Fast, scalable, and efficient for large volumes.[13]Very fast, convenient, and easy to use for small samples.[9]
Key Disadvantage Can lead to sample dilution.Very slow.[3]Requires specialized equipment (pump and TFF cassette).Limited to smaller sample volumes.

Experimental Protocols & Workflows

Protocol 1: Quenching the Maleimide Reaction

This step should be performed before any purification method.

  • After the desired incubation time for the antibody-dye conjugation (e.g., 2 hours at room temperature), prepare a quenching solution.

  • The quenching agent should be a small molecule with a free thiol, such as L-cysteine or 2-Mercaptoethanol (BME).[3]

  • Add the quenching agent to the reaction mixture to a final concentration of 10-20 mM. This represents a significant molar excess over the initial amount of maleimide dye.[3]

  • Incubate for an additional 15-30 minutes at room temperature to allow the quencher to react with any remaining unreacted this compound.[3]

Protocol 2: Purification Using Size Exclusion Chromatography (SEC)

This method, also known as gel filtration, is ideal for achieving high purity.[14]

  • Column Preparation: Select an SEC column (e.g., Sephadex G-25) with a resin appropriate for separating your antibody conjugate (~150 kDa) from the small dye molecule (~1 kDa).[15][16]

  • Equilibration: Equilibrate the column with at least 2-3 column volumes of your desired final buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Carefully load your quenched reaction mixture onto the top of the column. Allow the sample to fully enter the resin bed.[16]

  • Elution: Begin eluting the sample with the equilibration buffer. The larger antibody-dye conjugate will travel faster through the column and elute first.[7] The smaller, unreacted dye will be retained longer and elute in later fractions.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for the antibody) and ~750 nm (for Cy7.5). Pool the fractions containing the first peak, which corresponds to your purified conjugate.

SEC_Workflow start Quenched Reaction Mixture prep_col Equilibrate SEC Column (e.g., G-25) start->prep_col load_sample Load Sample onto Column prep_col->load_sample elute Elute with Buffer & Collect Fractions load_sample->elute monitor Monitor A280 & A750 elute->monitor pool Pool Fractions of First Peak monitor->pool First Peak (High MW) waste Free Dye Fractions (Discard) monitor->waste Second Peak (Low MW) end_product Purified Antibody-Dye Conjugate pool->end_product

Workflow for Size Exclusion Chromatography (SEC).
Protocol 3: Purification Using a Spin Desalting Column

This is a rapid method ideal for small sample volumes.[8][17]

  • Column Preparation: Select a spin column with an appropriate molecular weight cut-off (MWCO), for example, 40K. Twist off the column's bottom closure and loosen the cap. Place the column into a collection tube.

  • Resin Equilibration: Centrifuge the column for 1-2 minutes at 1,500 x g to remove the storage buffer. Discard the buffer. Add your desired final buffer to the column and centrifuge again. Repeat this wash step 2-3 times.[3]

  • Sample Loading: Place the column in a new, clean collection tube. Carefully apply your quenched reaction mixture to the center of the compact resin bed.

  • Purification: Centrifuge the column for 2 minutes at 1,500 x g.[3][17]

  • Collection: The purified antibody-dye conjugate is now in the collection tube. The unreacted dye and other small molecules are retained in the resin. Discard the used column.[3]

Spin_Column_Workflow start Quenched Reaction Mixture prep_col Prepare Spin Column (Remove Storage Buffer) start->prep_col equil_col Equilibrate Resin with Final Buffer prep_col->equil_col load_sample Load Sample onto Resin equil_col->load_sample centrifuge Centrifuge at 1,500 x g for 2 min load_sample->centrifuge collect Collect Eluate centrifuge->collect end_product Purified Antibody-Dye Conjugate collect->end_product

Workflow for Spin Desalting Column Purification.
Protocol 4: Purification Using Dialysis

This is a gentle but time-consuming method suitable for a wide range of sample volumes.

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10-20 kDa) that will retain your antibody (~150 kDa) but allow the small dye molecule to pass through. Prepare the membrane according to the manufacturer's instructions.

  • Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette and seal securely.

  • Dialysis: Immerse the sealed sample in a large volume of stirring dialysis buffer (e.g., PBS, pH 7.4). The volume of the dialysis buffer (dialysate) should be at least 200 times the sample volume.[3] Perform the dialysis at 4°C to maintain protein stability.[3]

  • Buffer Changes: Change the dialysate after 2-4 hours. Repeat the buffer change at least two more times. For complete removal, the final buffer change can be left to proceed overnight.[3]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified antibody-dye conjugate.

Dialysis_Workflow start Quenched Reaction Mixture load_sample Load Sample into Dialysis Device (10-20K MWCO) start->load_sample immerse Immerse in Stirring Buffer (>200x Volume) load_sample->immerse wait Dialyze for 2-4 hours at 4°C immerse->wait change_buffer Change Dialysis Buffer wait->change_buffer change_buffer->immerse Repeat 2-3x recover Recover Purified Sample change_buffer->recover Final end_product Purified Antibody-Dye Conjugate recover->end_product

Workflow for Purification by Dialysis.
Protocol 5: Purification Using Tangential Flow Filtration (TFF)

TFF is an efficient and scalable method for concentrating and purifying antibody conjugates.[11][13]

  • System Preparation: Select an ultrafiltration (UF) membrane with an appropriate MWCO (e.g., 30-50 kDa). Prepare and equilibrate the TFF system and membrane with your final buffer according to the manufacturer's protocol.

  • Diafiltration: Load the quenched reaction mixture into the system reservoir. Begin the diafiltration process in a constant-volume mode, where diafiltration buffer is added to the retentate at the same rate as the filtrate (permeate) is being removed. The smaller, unreacted dye molecules will pass through the membrane into the permeate, while the larger antibody conjugate is retained in the retentate.

  • Buffer Exchange: Continue the diafiltration process for 5-7 diavolumes to ensure efficient removal of the free dye.

  • Concentration (Optional): After diafiltration, the purified conjugate can be concentrated to the desired final volume by stopping the addition of buffer and allowing the permeate to be removed.

  • Sample Recovery: Recover the purified, concentrated antibody-dye conjugate from the system's retentate side.

TFF_Workflow start Quenched Reaction Mixture setup Equilibrate TFF System (30-50K MWCO Membrane) start->setup diafiltration Perform Diafiltration (5-7 Diavolumes) setup->diafiltration permeate Free Dye Removed in Permeate diafiltration->permeate concentrate Concentrate Retentate (Optional) diafiltration->concentrate recover Recover Purified Retentate concentrate->recover end_product Purified Antibody-Dye Conjugate recover->end_product

Workflow for Tangential Flow Filtration (TFF).

References

Technical Support Center: Solving Protein Precipitation Issues During Cy7.5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to protein precipitation during and after conjugation with the near-infrared fluorescent dye, Cy7.5.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation during Cy7.5 conjugation?

Protein precipitation during labeling with Cy7.5 is most often caused by an increase in the overall hydrophobicity of the protein.[1] Cy7.5, like many cyanine dyes, is a hydrophobic molecule.[2][3] Covalently attaching multiple Cy7.5 molecules to the protein surface can lead to aggregation as the proteins self-associate to minimize contact with the aqueous buffer.[1][4]

Other significant factors include:

  • Over-labeling: A high dye-to-protein molar ratio is a frequent cause of precipitation.[2][3]

  • Suboptimal Buffer Conditions: The reaction buffer's pH and ionic strength can significantly impact protein stability.[5] Proteins are least soluble at their isoelectric point (pI).[5]

  • Use of Organic Solvents: Solvents like DMSO or DMF, used to dissolve the Cy7.5 NHS ester, can denature some proteins, leading to precipitation.[2][5]

  • Inherent Protein Instability: The protein itself may be unstable under the necessary reaction conditions (e.g., pH, temperature).[2]

  • High Protein Concentration: At high concentrations, the proximity of protein molecules increases the likelihood of aggregation.[4]

Q2: My protein precipitated immediately after adding the dissolved Cy7.5 dye. What happened?

This is a common issue that can point to several problems occurring simultaneously:

  • High Dye-to-Protein Ratio: Using too much dye is a primary suspect. The increased surface hydrophobicity can cause rapid aggregation.[2][5]

  • Organic Solvent Shock: The sudden introduction of DMSO or DMF, even in small volumes, can cause localized protein denaturation and precipitation.[2][5]

  • Inappropriate Buffer pH: If the reaction buffer pH is near the protein's isoelectric point (pI), its solubility will be at a minimum, making it highly susceptible to precipitation upon any perturbation.[3]

Q3: Can the choice of Cy7.5 dye influence aggregation?

Yes. While Cy7.5 is inherently hydrophobic, different formulations exist. For instance, sulfonated versions of cyanine dyes are more water-soluble and can reduce the tendency for the dye to aggregate in aqueous buffers, which may lead to better stability of the conjugate.[6] When possible, opting for a more hydrophilic variant of a dye can be beneficial.

Q4: How do I remove aggregates that have already formed?

After the conjugation reaction, it is crucial to purify the conjugate. Size-exclusion chromatography (SEC) is an effective method to separate the labeled protein from unreacted free dye and any small, soluble aggregates that may have formed.[1][4] For larger, visible precipitates, centrifugation can pellet the aggregated protein, but this represents a loss of valuable material. The focus should be on prevention.

Troubleshooting Guides

Issue 1: Visible Precipitation During the Labeling Reaction

If you observe cloudiness or visible precipitate forming as you add the Cy7.5 dye or during the incubation period, follow this troubleshooting workflow.

G start Precipitation Observed During Reaction q1 Is Dye:Protein Ratio > 10:1? start->q1 a1_yes Reduce Molar Ratio (e.g., 3:1, 5:1, 8:1) q1->a1_yes Yes q2 Is Organic Solvent >10% of Reaction Volume? q1->q2 No a1_yes->q2 a2_yes Minimize Solvent Volume. Add Dye Slowly While Stirring. q2->a2_yes Yes q3 Is Buffer pH Near Protein's pI? q2->q3 No a2_yes->q3 a3_yes Adjust pH 1-2 Units Away from pI. (e.g., use Borate or Bicarbonate buffer at pH 8.3-9.0) q3->a3_yes Yes q4 Is Reaction at Room Temperature? q3->q4 No a3_yes->q4 a4_yes Perform Reaction at 4°C for a Longer Duration q4->a4_yes Yes end_node Re-run Optimized Conjugation q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for precipitation during conjugation.

Issue 2: Labeled Protein Precipitates After Purification or During Storage

Precipitation that occurs after the initial reaction is typically a sign of long-term instability of the conjugate.

G start Precipitation Observed Post-Purification / During Storage q1 Was Degree of Labeling (DOL) Determined and Optimized? start->q1 a1_no High DOL is likely the cause. Reduce Dye:Protein Ratio in future conjugations. q1->a1_no No q2 Are you performing repeated freeze-thaw cycles? q1->q2 Yes a1_no->q2 a2_yes Aliquot into single-use volumes. Store at recommended temperature. q2->a2_yes Yes q3 Does storage buffer contain stabilizers? q2->q3 No a2_yes->q3 a3_no Add Stabilizing Excipients (e.g., Glycerol, Arginine, Polysorbate 20) to buffer. q3->a3_no Yes end_node Implement Optimized Storage Protocol q3->end_node No a3_no->end_node

Caption: Troubleshooting workflow for post-purification instability.

Data Presentation: Recommended Starting Conditions

The optimal conditions are protein-dependent and require empirical determination. Use these tables as a starting point for your optimization experiments.

Table 1: Reaction Condition Optimization

ParameterRecommended Starting RangeRationale
Dye:Protein Molar Ratio 5:1 to 20:1 (start low, e.g., 5:1)[1][2]A lower ratio minimizes the increase in protein hydrophobicity, reducing the risk of precipitation.[2][3]
Protein Concentration 1 - 10 mg/mL[3]Higher concentrations can improve labeling efficiency, but lower concentrations may reduce aggregation risk.[3][4]
Reaction Buffer Amine-free (e.g., PBS, Bicarbonate, Borate)[3]Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for the dye.
Reaction pH 8.0 - 9.0[7]Optimal for the reaction between NHS esters and primary amines on the protein.[7]
Organic Solvent (DMSO/DMF) < 10% of total reaction volume[2][8]Minimizes the risk of protein denaturation.[2]
Reaction Temperature 4°C to Room Temperature[3][5]Lower temperatures (e.g., 4°C for overnight) can enhance protein stability during the reaction.[5]
Reaction Time 1 - 2 hours (at RT) to Overnight (at 4°C)[1][3]Depends on temperature and desired degree of labeling.

Table 2: Buffer Additives for Enhancing Protein Stability

Additive (Excipient)Recommended ConcentrationMechanism of Action
Glycerol 5 - 20% (v/v)[1][5]Increases solvent viscosity and stabilizes the protein's hydration shell.[1]
L-Arginine 50 - 100 mM[1]Suppresses aggregation by interacting with hydrophobic patches on the protein surface.[1]
Sucrose 0.25 - 1 M[1]Stabilizes protein structure through preferential exclusion.[1]
Polysorbate 20 (Tween-20) 0.01 - 0.1% (v/v)[1]A non-ionic detergent that prevents surface-induced aggregation.[1]
Sodium Chloride (NaCl) 50 - 150 mM[1]Shields surface charges to prevent electrostatic aggregation. High concentrations can cause "salting out".[1]

Experimental Protocols

Protocol 1: General Amine-Reactive Cy7.5 Labeling

This protocol is a starting point for conjugating a Cy7.5 NHS ester to a protein (e.g., an antibody).

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p1 1. Buffer Exchange Protein into amine-free buffer (e.g., PBS, pH 8.0-8.5) p2 2. Prepare Dye Dissolve Cy7.5 NHS ester in anhydrous DMSO or DMF immediately before use p1->p2 r1 3. Initiate Conjugation Slowly add dye solution to protein solution while stirring p2->r1 r2 4. Incubate 1-2 hours at RT or overnight at 4°C, protected from light r1->r2 pu1 5. Purify Conjugate Remove unreacted dye via Size-Exclusion Chromatography (SEC) r2->pu1 pu2 6. Characterize Calculate Degree of Labeling (DOL) and protein concentration via UV-Vis spectrophotometry pu1->pu2

Caption: Standard workflow for Cy7.5 conjugation to proteins.

Methodology:

  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 8.0-8.5) at a concentration of 1-10 mg/mL.[3] If the buffer contains Tris or glycine, perform a buffer exchange using a spin filter or dialysis.[1]

  • Dye Preparation: Allow the vial of Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[3] Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh and used immediately.

  • Conjugation Reaction: Calculate the volume of dye solution needed to achieve the desired dye-to-protein molar ratio (e.g., start with 5:1). While gently stirring the protein solution, slowly add the calculated volume of dye.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light at all times.[1][3]

  • Purification: Remove unreacted dye and purify the conjugate using a size-exclusion chromatography (SEC) or desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS with stabilizers).[1] The first colored fraction to elute is the labeled protein.[1]

  • Characterization: Determine the final protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7.5).

Protocol 2: Buffer Exchange Using a Spin Filter

This protocol is for removing interfering substances from your protein sample and exchanging it into a compatible labeling buffer.

Methodology:

  • Select Filter: Choose a centrifugal spin filter with a Molecular Weight Cut-Off (MWCO) that is at least 3 times smaller than the molecular weight of your protein.[1]

  • Add Sample: Add your protein sample to the filter unit, not exceeding the maximum volume.

  • First Spin: Centrifuge according to the manufacturer's instructions until the sample volume is reduced to the desired minimum. Discard the flow-through.

  • Dilute: Add the target labeling buffer to the concentrated sample in the filter unit, bringing the volume back to the original starting volume.

  • Repeat: Repeat the centrifugation and dilution steps 2-3 more times to ensure complete buffer exchange.

  • Recover Sample: After the final spin, recover the concentrated, buffer-exchanged protein from the filter unit. Adjust the final concentration as needed with fresh labeling buffer.

References

Technical Support Center: Optimizing Signal-to-Noise with Cy7.5 Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing Cy7.5 labeled probes.

Troubleshooting Guide

Low signal-to-noise ratio is a common challenge in fluorescence imaging. This guide addresses specific issues you may encounter with Cy7.5 labeled probes and offers solutions to enhance your experimental results.

Issue 1: High Background Fluorescence

High background can obscure your signal and is often caused by several factors.

Question: I am observing high background across my entire image. What are the potential causes and how can I fix it?

Answer: Generalized high background can stem from intrinsic sample properties, issues with the probe itself, or procedural missteps.

  • Autofluorescence: Biological samples naturally emit some fluorescence (autofluorescence), which is a source of background noise.[1] While Cy7.5 operates in the near-infrared (NIR) spectrum to minimize this, some residual autofluorescence can persist.[1][2]

    • Solution: Always include an unstained control sample to determine the baseline autofluorescence level.

  • Excessive Probe Concentration: Using too much of the Cy7.5 labeled probe can lead to increased non-specific binding.[1][3]

    • Solution: Perform a titration experiment to identify the optimal probe concentration that provides a strong signal without elevating the background.

  • Inadequate Washing: Insufficient washing after probe incubation will leave unbound probes that contribute to background fluorescence.[1][4]

    • Solution: Increase the number and duration of your wash steps. Consider adding a mild detergent like Tween-20 to the wash buffer to help remove non-specifically bound probes.[4]

  • Dye Aggregation: Cyanine dyes like Cy7.5 can form aggregates in aqueous solutions, which may lead to non-specific signals.[1]

    • Solution: Ensure your probe is fully solubilized. For non-sulfonated dyes that are prone to aggregation in water, conjugation to a larger molecule like a protein can help prevent this.[5] Using sulfonated Cy7.5 derivatives can also improve water solubility and reduce aggregation.[5]

Question: My background signal is localized to specific, non-target structures. What could be causing this?

Answer: This pattern often points to non-specific binding of the probe to certain cellular or tissue components.

  • Cross-Reactivity: If you are using an antibody-based probe, the antibody may be cross-reacting with unintended targets.

    • Solution: Validate the specificity of your primary antibody for your application. Run a control with only the secondary antibody (if applicable) to ensure it is not the source of non-specific staining.

  • Charge-Based Interactions: The dye itself may be interacting non-specifically with charged molecules in your sample.

    • Solution: Optimize your blocking steps. Use a blocking buffer appropriate for your sample type, such as bovine serum albumin (BSA) or normal serum.[4]

Issue 2: Weak or No Signal

A faint or absent signal can be equally frustrating. The root cause can range from the labeling reaction to the imaging setup.

Question: I am not detecting any signal from my Cy7.5 labeled probe. What should I check first?

Answer: When no signal is detected, it's essential to systematically check your instrument settings, the probe itself, and your experimental protocol.

  • Incorrect Instrument Settings: Your fluorometer or imaging system may not be configured correctly for Cy7.5.

    • Solution: Verify that you are using the correct excitation and emission wavelengths for Cy7.5 (typically around 750 nm for excitation and 779 nm for emission).[5][6] Ensure your instrument is equipped with a near-infrared (NIR) sensitive detector, as some systems require specific photomultiplier tubes (PMTs) for this spectral range.[5]

  • Suboptimal Labeling Reaction: The efficiency of your probe labeling can significantly impact signal strength.

    • Solution: For NHS ester chemistry, ensure the pH of your labeling reaction is between 8.3 and 8.5.[4][7] Use fresh, anhydrous DMSO or DMF to dissolve the dye before labeling.[4]

  • Low Target Abundance: The molecule you are trying to detect may be present at very low levels in your sample.

    • Solution: If possible, increase the amount of sample you are using. Alternatively, consider using a signal amplification strategy.[4]

Question: My signal is very weak and fades quickly during imaging. What is happening?

Answer: This is a classic sign of photobleaching, which is the irreversible degradation of the fluorophore upon exposure to excitation light.[1]

  • Photobleaching: Cy7.5, like many fluorophores, is susceptible to photobleaching.[1][8]

    • Solution:

      • Minimize Light Exposure: Use the lowest possible laser power and shortest exposure time that still provides a detectable signal.[6][9]

      • Use Antifade Reagents: Mount your sample in a medium containing an antifade reagent to help preserve the signal.[4]

      • Imaging Sequence: If you are performing multicolor imaging, acquire the signal from the most photolabile dye (which can be Cy7.5) first.[1]

Experimental Protocols

General Protocol for Labeling Proteins with Cy7.5 NHS Ester

This protocol provides a general workflow for conjugating Cy7.5 NHS ester to a protein of interest.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[10]

    • Ensure the pH of the protein solution is between 8.3 and 8.5. If necessary, adjust with 1 M sodium bicarbonate.[7][10]

    • The buffer must not contain primary amines (e.g., Tris) or ammonium ions, as these will compete with the protein for reaction with the NHS ester.[10]

  • Dye Preparation:

    • Dissolve the Cy7.5 NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[7]

  • Conjugation Reaction:

    • Add the dissolved Cy7.5 NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point is often between 5:1 and 15:1.

    • Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification:

    • Remove unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).[10]

    • Elute with an appropriate buffer (e.g., PBS pH 7.2-7.4) and collect the fractions containing the labeled protein.[10]

  • Storage:

    • Store the purified Cy7.5-labeled protein at -20°C in the dark.[1]

Data Presentation

Table 1: Troubleshooting Summary for Common Cy7.5 Issues
IssuePotential CauseRecommended Solution
High Background Excessive probe concentrationPerform a titration to find the optimal concentration.[3]
Inadequate washingIncrease the number and duration of wash steps; add a mild detergent to the wash buffer.[4]
Dye aggregationUse sulfonated dyes for better water solubility or conjugate to a larger molecule.[5]
AutofluorescenceImage an unstained control to assess baseline fluorescence.[4]
Weak or No Signal Incorrect instrument settingsVerify excitation/emission wavelengths and ensure NIR detector compatibility.[5]
Suboptimal labeling reactionEnsure correct pH (8.3-8.5 for NHS esters) and use fresh anhydrous solvent for the dye.[4]
Low target abundanceIncrease the amount of sample or use a signal amplification strategy.[4]
Signal Fades Quickly PhotobleachingMinimize exposure to excitation light, use lower laser power, and use an antifade mounting medium.[6]
Table 2: Spectral Properties of Cy7.5
PropertyWavelength (nm)Reference
Excitation Maximum ~750 - 788[5][11]
Emission Maximum ~779 - 808[5][11]

Visualizations

Experimental_Workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Probe_Design Probe Design & Synthesis Labeling Labeling with Cy7.5 Probe_Design->Labeling Purification Purification of Labeled Probe Labeling->Purification Incubation Incubation with Cy7.5 Probe Purification->Incubation Sample_Prep Sample Preparation (Cells/Tissue) Blocking Blocking Non-Specific Sites Sample_Prep->Blocking Blocking->Incubation Washing Washing to Remove Unbound Probe Incubation->Washing Imaging Fluorescence Imaging (NIR) Washing->Imaging Analysis Image Analysis (Signal-to-Noise) Imaging->Analysis

Experimental workflow for using Cy7.5 labeled probes.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio High_BG High Background? Start->High_BG Weak_Signal Weak/No Signal? High_BG->Weak_Signal No Titrate_Probe Titrate Probe Concentration High_BG->Titrate_Probe Yes Check_Filters Check Instrument Filters/Detector Weak_Signal->Check_Filters Yes End Optimized Signal Weak_Signal->End No Increase_Washes Increase Wash Steps Titrate_Probe->Increase_Washes Check_Blocking Optimize Blocking Step Increase_Washes->Check_Blocking Unstained_Control Image Unstained Control Check_Blocking->Unstained_Control Unstained_Control->End Check_Labeling Verify Labeling Efficiency Check_Filters->Check_Labeling Increase_Exposure Increase Exposure/Gain (Carefully) Check_Labeling->Increase_Exposure Use_Antifade Use Antifade Reagent Increase_Exposure->Use_Antifade Use_Antifade->End

Troubleshooting workflow for low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Cy7.5 over fluorophores that emit in the visible range? A1: Cy7.5 is a near-infrared (NIR) dye, which offers several key advantages for in vivo and deep-tissue imaging.[2] The longer wavelengths of NIR light experience less scattering and absorption by biological tissues, allowing for deeper tissue penetration.[12][13] Additionally, endogenous autofluorescence is significantly lower in the NIR spectrum, which leads to a much-improved signal-to-noise ratio.[2][14]

Q2: Can the animal's diet affect background fluorescence in in vivo imaging with Cy7.5? A2: Yes, diet can be a significant factor. Standard rodent chow often contains chlorophyll, which has strong autofluorescence in the 650-700 nm range.[1] While Cy7.5 emits further into the NIR, significant chlorophyll signal can still contribute to background. To minimize this, it is recommended to switch animals to a chlorophyll-free diet for at least one week before imaging.

Q3: How should I store my Cy7.5 dye and labeled probes? A3: Cy7.5 and its conjugates should be stored at -20°C in a dark, dry environment.[1][15] It is crucial to protect them from light to prevent photobleaching.[1] When handling, use low-light conditions whenever possible.

Q4: My non-sulfonated Cy7.5 probe works well in ethanol but not in water. Why? A4: This is likely due to aggregation-induced quenching.[5] Non-sulfonated cyanine dyes are less water-soluble and tend to aggregate in aqueous solutions, which can quench their fluorescence. In organic solvents like ethanol or DMF, they remain solvated and fluorescent. To use them in aqueous buffers, consider conjugating the dye to a large, soluble molecule like a protein, or switch to a sulfonated version of Cy7.5, which has improved water solubility.[5]

Q5: What is the difference between Cy7 and Cy7.5? A5: Cy7.5 is structurally similar to Cy7 but has modifications that result in a longer wavelength emission, pushing it further into the near-infrared spectrum.[11] This can be advantageous for reducing background from sources that fluoresce in the lower end of the NIR range. Additionally, some modifications in Cy7.5 can lead to a better quantum yield compared to other similar dyes like ICG.[11]

References

effect of reducing agents on Cy7.5 maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the use of reducing agents in Cy7.5 maleimide labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why are reducing agents necessary for maleimide labeling of proteins?

A1: Maleimide groups selectively react with free sulfhydryl (thiol) groups (-SH) on cysteine residues to form a stable covalent thioether bond.[1] In many proteins, particularly antibodies, cysteine residues exist as oxidized disulfide bonds (-S-S-), which do not react with maleimides.[1][2] Reducing agents are required to break these disulfide bonds, exposing the free thiols for labeling.[3]

Q2: Which reducing agent should I choose for my this compound labeling experiment: TCEP or DTT?

A2: Tris(2-carboxyethyl)phosphine (TCEP) is strongly recommended for most maleimide labeling applications.[4][5] TCEP is a non-thiol-based reducing agent, meaning it effectively reduces disulfide bonds without containing a thiol group itself.[4][6] This prevents it from competing with your target molecule for the maleimide dye.[7]

Dithiothreitol (DTT), while a powerful reducing agent, contains thiol groups and will react with the maleimide dye.[3][6] If DTT is used, it is critical to completely remove it from the protein solution before adding the this compound, typically via dialysis or size-exclusion chromatography.[1][3][7]

Q3: Can the reducing agent TCEP affect my Cy7.5 dye's fluorescence?

A3: Yes. Studies have shown that TCEP can reversibly quench the fluorescence of cyanine dyes, including Cy5 and its relatives like Cy7.5.[8][9] The quenching occurs through the formation of a non-fluorescent covalent adduct between TCEP and the dye's polymethine bridge.[8] This effect is concentration-dependent.[8] While this is a known interaction, TCEP is still preferred over DTT because its interference is predictable and manageable, whereas DTT's direct reaction with the maleimide is irreversible and leads to reagent loss.[6]

Q4: What is the optimal pH for a this compound labeling reaction?

A4: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][10][11] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[11] At pH above 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with amines (e.g., on lysine residues) can increase.[11]

Q5: My labeling efficiency is low. What are the common causes?

A5: Low labeling efficiency can stem from several factors:

  • Incomplete Reduction of Disulfides: Ensure you are using a sufficient molar excess of TCEP (typically 10-100x over the protein) and incubating for an adequate time (20-60 minutes) to fully reduce all disulfide bonds.[5]

  • Re-oxidation of Thiols: Thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. It is best practice to use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Hydrolysis of Maleimide: The maleimide group on the Cy7.5 dye is sensitive to moisture. Always use anhydrous DMSO or DMF to prepare fresh stock solutions immediately before use.[7][12] Do not store maleimide dyes in aqueous solutions.[12]

  • Presence of Competing Thiols: If using a thiol-based reducing agent like DTT, incomplete removal will cause the DTT to react with the this compound, reducing the amount available for your protein.[7]

  • Incorrect Buffer Composition: Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris), as they can interfere with the reaction.[11] Use buffers like PBS, HEPES, or phosphate.[1][2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Fluorescent Signal Failed Conjugation: Incomplete reduction, maleimide hydrolysis, or incorrect pH.Verify reduction with Ellman's reagent. Use fresh, anhydrous DMSO for dye stock. Ensure reaction pH is 7.0-7.5.[7][11]
TCEP-induced Quenching: Excess TCEP remaining in the final conjugate solution.Purify the conjugate thoroughly using size-exclusion chromatography or dialysis to remove excess TCEP.[13]
Precipitation During Reaction High Degree of Labeling (DOL): Over-labeling can decrease the solubility of the protein conjugate.[13]Reduce the molar ratio of this compound to protein in the reaction. A 10-20x molar excess of dye is a common starting point.[1][5]
Poor Dye Solubility: The maleimide dye has precipitated out of the aqueous buffer.First, dissolve the dye in a minimal amount of anhydrous DMSO/DMF before adding it to the protein solution. Keep the final organic solvent concentration below 10%.
Loss of Protein Function (e.g., Antibody Binding) Labeling of Critical Residues: Cysteine residues essential for protein structure or function have been labeled.Consider site-specific mutagenesis to introduce cysteine residues in non-critical regions. If labeling an antibody, alternative methods targeting other residues away from the antigen-binding site may be necessary.[13]
Inconsistent Results Batch-to-Batch Re-oxidation of Thiols: Variability in oxygen exposure between experiments.Standardize the use of degassed buffers and consider working in an inert atmosphere (e.g., a glove box with nitrogen or argon gas).[2][11]
Maleimide Instability: Age or improper storage of the this compound reagent.Store the solid dye desiccated and protected from light at -20°C.[7] Prepare stock solutions fresh for each experiment and do not store them for later use.[12][14]

Data Summary

Comparison of Common Reducing Agents for Maleimide Labeling
FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Chemical Nature Non-thiol, phosphine-based reductant.[6]Thiol-based reductant.[6]
Reactivity with Maleimides Does not directly react with maleimides.[4][6]Directly and irreversibly reacts with maleimides via its thiol groups.[3][6]
Effect on Cyanine Dyes Can cause reversible fluorescence quenching.[8][9]No direct quenching effect reported, but its reaction with the maleimide prevents labeling.
Effective pH Range Wide range (1.5 - 8.5).[4]Limited to pH > 7.[4]
Removal Required Before Labeling? No, typically not required.[4][15]Yes, must be completely removed.[1][16]
Stability More stable against air oxidation. Unstable in phosphate buffers at neutral pH.[4][6]Prone to air oxidation. Rapidly degrades in the presence of certain metal ions.[4][6]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare Protein Solution: Dissolve the protein (e.g., antibody) in a degassed conjugation buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1][2]

  • Add TCEP: Prepare a fresh stock solution of TCEP. Add a 10-100 fold molar excess of TCEP to the protein solution.[5]

  • Incubation: Flush the vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 20-60 minutes at room temperature to allow for complete reduction of the disulfide bonds.[5][17] The protein is now ready for the labeling reaction.

Protocol 2: Labeling of Reduced Protein with this compound
  • Prepare Dye Stock Solution: Immediately before use, allow the vial of solid this compound to warm to room temperature. Add a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex to dissolve fully.[1][12]

  • Perform Conjugation: While gently stirring the reduced protein solution, add a 10-20 fold molar excess of the this compound stock solution.[1][5]

  • Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate at room temperature for 2 hours or at 4°C overnight.[2][5]

  • Purification: Separate the labeled protein conjugate from unreacted dye and excess TCEP using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[13]

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).[12][18]

Visualizations

This compound conjugation with a protein thiol group.

Troubleshooting_Workflow Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Observed Check_Reduction 1. Verify Protein Reduction (e.g., Ellman's Reagent) Start->Check_Reduction Check_Dye 2. Check Maleimide Activity Check_Reduction->Check_Dye Complete Solution_Reduce Increase TCEP concentration or incubation time. Check_Reduction->Solution_Reduce Incomplete Check_Conditions 3. Review Reaction Conditions Check_Dye->Check_Conditions Active Solution_Dye Use fresh, anhydrous DMSO/DMF. Store dye properly. Check_Dye->Solution_Dye Inactive/Hydrolyzed Solution_Conditions Check pH (6.5-7.5). Use degassed, non-amine, non-thiol buffers. Check_Conditions->Solution_Conditions Suboptimal End Optimized Labeling Check_Conditions->End Optimal Solution_Reduce->End Solution_Dye->End Reductant_Choice Choosing a Reducing Agent Start Need to reduce protein disulfide bonds? Use_TCEP Use TCEP (Tris(2-carboxyethyl)phosphine) Start->Use_TCEP Yes Use_DTT Use DTT (Dithiothreitol) Start->Use_DTT Yes No_Reduction No reduction needed. (Protein has free thiols) Start->No_Reduction No Proceed_TCEP Proceed directly to maleimide labeling. Use_TCEP->Proceed_TCEP Remove_DTT CRITICAL: Completely remove DTT before adding Maleimide dye. Use_DTT->Remove_DTT

References

Cy7.5 Maleimide Conjugates: A Technical Guide to Ensuring Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cy7.5 maleimide conjugates, ensuring the stability of these fluorescent probes is paramount for reliable and reproducible experimental outcomes. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions to help you optimize your conjugation and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound conjugates?

The stability of this compound conjugates is influenced by several factors, including:

  • pH: The thiosuccinimide linkage formed between the maleimide and a thiol group is susceptible to hydrolysis at both acidic and basic pH. The optimal pH for the conjugation reaction and for maintaining stability is typically between 6.5 and 7.5.[1]

  • Temperature: Elevated temperatures can accelerate both the hydrolysis of the succinimide ring and the degradation of the cyanine dye itself. For long-term storage, temperatures of -20°C or lower are recommended.[2][3][4]

  • Light Exposure: Cyanine dyes, including Cy7.5, are susceptible to photobleaching upon prolonged exposure to light.[5][6] It is crucial to protect the dye and its conjugates from light whenever possible.

  • Presence of Thiols: The maleimide-thiol bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiol-containing molecules like glutathione.[7][8]

  • Hydrolysis of the Succinimide Ring: While the initial thiosuccinimide linkage can be unstable, hydrolysis of the succinimide ring can form a more stable succinamic acid thioether.[7][9][10] Some strategies intentionally promote this hydrolysis to improve long-term stability.[11][12]

Q2: How should I store my this compound dye and its conjugates?

Proper storage is critical for maintaining the integrity of your this compound reagents and conjugates.

ReagentStorage ConditionDurationNotes
This compound (unconjugated) -20°C in the dark, desiccated12-24 monthsAvoid repeated freeze-thaw cycles.[2][3][4]
This compound Stock Solution (in DMSO/DMF) -20°C in the darkUp to 1 monthPrepare fresh for best results.[1][13]
This compound Conjugates -20°C or -80°C in the darkVaries depending on the conjugated molecule and bufferAliquot to avoid repeated freeze-thaw cycles. The stability of the conjugate is highly dependent on the biomolecule it is attached to.

Q3: My conjugation yield is low. What are the possible causes and solutions?

Low conjugation yield is a common issue that can be addressed by systematically evaluating several factors.

Troubleshooting Guide: Low Conjugation Yield

Potential Cause Troubleshooting Steps
Inactive Maleimide Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.[1][13] Ensure the powdered dye has been stored correctly.
Insufficient Free Thiols If your protein has disulfide bonds, reduce them using a reagent like TCEP.[1] Quantify the number of free thiols before conjugation using Ellman's reagent.[1]
Suboptimal Reaction pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1] At this pH, the reaction with thiols is significantly faster than with amines.[1]
Incorrect Molar Ratio Optimize the molar ratio of maleimide to protein. A 10-20 fold molar excess of the dye is a good starting point.[1][13]
Presence of Thiols in Buffer Ensure your buffers do not contain any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol) that would compete with your target molecule.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general procedure for conjugating this compound to a thiol-containing protein.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, pH 7.0-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the degassed Reaction Buffer. If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[13]

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[1][13]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purification: Remove excess, unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

Protocol 2: Assessment of Conjugate Stability via HPLC

This protocol outlines a method to assess the stability of a this compound conjugate over time.

Materials:

  • This compound conjugate solution

  • Incubation buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detectors (UV-Vis and fluorescence)

Procedure:

  • Sample Preparation: Aliquot the purified this compound conjugate into different incubation buffers.

  • Incubation: Incubate the aliquots at a specific temperature (e.g., 4°C, 25°C, or 37°C), protected from light.

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), inject a sample from each condition onto the HPLC system.

  • Data Analysis: Monitor the chromatograms for the appearance of new peaks (indicating degradation products or deconjugation) and a decrease in the area of the main conjugate peak. The percentage of intact conjugate can be calculated over time to determine its stability under different conditions.

Visualizing Key Processes

To further aid in understanding the chemical processes involved in this compound conjugation and stability, the following diagrams illustrate the key workflows and reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage p Protein Solution (pH 7.0-7.5) c Incubate (RT, 2h or 4°C, overnight) Protected from light p->c Add Dye d This compound Stock Solution (DMSO) d->c pu Size-Exclusion Chromatography c->pu Remove excess dye a Characterization (Spectroscopy, HPLC) pu->a s Store at -20°C or -80°C a->s

Figure 1: Experimental workflow for this compound conjugation.

signaling_pathway cluster_reaction Thiol-Maleimide Reaction cluster_instability Instability Pathways cluster_stabilization Stabilization Protein_SH Protein-SH Thiosuccinimide Thiosuccinimide Linkage Protein_SH->Thiosuccinimide Cy75_Mal Cy7.5-Maleimide Cy75_Mal->Thiosuccinimide Retro_Michael Retro-Michael (Deconjugation) Thiosuccinimide->Retro_Michael Thiol Exchange Hydrolysis Succinimide Ring Hydrolysis Thiosuccinimide->Hydrolysis H₂O Stable_Conjugate Stable Succinamic Acid Thioether Hydrolysis->Stable_Conjugate

Figure 2: Chemical pathways of this compound conjugation and stability.

References

Validation & Comparative

A Head-to-Head Comparison: Cy7.5 Maleimide vs. Alexa Fluor 750 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental outcomes. Among the myriad of choices, Cyanine7.5 (Cy7.5) maleimide and Alexa Fluor 750 maleimide have emerged as two prominent dyes for applications requiring deep tissue penetration and high signal-to-noise ratios. This guide provides an objective, data-driven comparison of their performance characteristics to aid in the selection of the optimal dye for your specific research needs.

This comprehensive analysis delves into the spectral properties, relative brightness, and photostability of Cy7.5 and Alexa Fluor 750. Furthermore, it presents detailed experimental protocols for antibody conjugation and a general workflow for in vivo near-infrared imaging, providing a practical framework for the application of these powerful research tools.

Photophysical Properties: A Quantitative Overview

The fundamental characteristics of a fluorophore are dictated by its spectral and photophysical properties. These parameters, including excitation and emission maxima, molar extinction coefficient, and quantum yield, determine the dye's brightness and suitability for specific imaging systems.

PropertyCy7.5Alexa Fluor 750
Maximum Excitation (nm) ~750 - 756[1][2]749 - 753[1][3]
Maximum Emission (nm) ~773 - 800[1][2]775 - 783[1][3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~199,000 - 250,000[1][2]~240,000 - 290,000[1][3]
Quantum Yield (Φ) ~0.12 - 0.3[1][2]0.12[1][4]

Key Insights: Both Cy7.5 and Alexa Fluor 750 exhibit highly similar spectral profiles, making them compatible with instrumentation equipped with laser lines in the 730-750 nm range and appropriate emission filters.[1] While both dyes have high molar extinction coefficients, indicating efficient light absorption, some sources suggest Alexa Fluor 750 may have a slight advantage.[1] The quantum yield, a measure of the efficiency of converting absorbed light into emitted fluorescence, is comparable between the two dyes.[1]

Performance Characteristics: Brightness and Photostability

Beyond the fundamental spectral properties, the practical performance of a fluorophore in an experimental setting is paramount. Brightness, a function of both the molar extinction coefficient and quantum yield, and photostability, the dye's resistance to degradation upon exposure to light, are critical determinants of imaging quality.

Experimental Protocols

To provide a practical context for the use of these dyes, the following sections detail standardized protocols for antibody conjugation and a general workflow for in vivo near-infrared imaging.

Antibody Conjugation with Maleimide Dyes

This protocol describes the conjugation of a thiol-reactive maleimide dye to an antibody.

Materials:

  • Antibody or protein with available thiol groups

  • Cy7.5 maleimide or Alexa Fluor 750 maleimide

  • Anhydrous dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 10-100 mM phosphate, Tris, or HEPES at pH 7.0-7.5)[3]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the antibody or protein in the reaction buffer at a concentration of 50-100 µM.[3]

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in DMSO to a concentration of 1-10 mM.[3]

  • Reaction: Add the dissolved dye to the protein solution dropwise while stirring. A typical molar ratio is 10-20 moles of dye per mole of protein.[3]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Purification: Separate the labeled antibody from unreacted dye using a purification column.

G cluster_workflow Antibody Conjugation Workflow prep_protein Prepare Antibody in Reaction Buffer reaction Mix Antibody and Dye (10-20 fold molar excess of dye) prep_protein->reaction prep_dye Dissolve Maleimide Dye in DMSO prep_dye->reaction incubation Incubate (2h at RT or overnight at 4°C) reaction->incubation purification Purify Labeled Antibody incubation->purification

Antibody Conjugation Workflow
General In Vivo Near-Infrared Imaging Workflow

This protocol outlines a general procedure for in vivo imaging using a NIR-labeled targeting agent.

Materials:

  • NIR-labeled targeting agent (e.g., antibody-dye conjugate)

  • Animal model (e.g., mouse with a subcutaneous tumor)

  • Anesthesia (e.g., isoflurane)[6]

  • In vivo imaging system with appropriate excitation and emission filters (~740 nm excitation, ~790 nm emission)[1]

Procedure:

  • Probe Administration: Inject the NIR-labeled targeting agent into the animal model, typically via intravenous injection.

  • Incubation Period: Allow the probe to circulate and accumulate at the target site. The optimal time will vary depending on the targeting agent.

  • Animal Preparation: Anesthetize the animal and place it in the imaging chamber.

  • Image Acquisition: Acquire fluorescence images using the in vivo imaging system.[1]

  • Data Analysis: Quantify the fluorescence signal in regions of interest to assess probe accumulation and target engagement.[1]

G cluster_workflow In Vivo Imaging Workflow injection Administer NIR-Labeled Probe circulation Allow for Circulation and Target Accumulation injection->circulation anesthesia Anesthetize Animal circulation->anesthesia imaging Acquire Images with In Vivo System anesthesia->imaging analysis Analyze and Quantify Signal imaging->analysis

In Vivo Imaging Workflow

Chemical Reactivity of Maleimide Dyes

The maleimide functional group is widely used for conjugating fluorophores to biomolecules due to its high reactivity and specificity towards thiol groups found in cysteine residues of proteins.

G cluster_reaction Maleimide-Thiol Reaction dye_maleimide Dye-Maleimide product Dye-S-Protein (Stable Thioether Bond) dye_maleimide->product + protein_thiol Protein-SH protein_thiol->product

Maleimide-Thiol Conjugation

Conclusion

Both this compound and Alexa Fluor 750 maleimide are powerful tools for near-infrared in vivo imaging, offering the deep tissue penetration and low autofluorescence necessary for sensitive applications.[1] While their core spectral properties are similar, the available evidence suggests that Alexa Fluor 750 offers significant advantages in terms of brightness and photostability.[1] This can lead to improved image quality and more robust experimental outcomes.

The selection of the optimal dye will ultimately depend on the specific requirements of the experiment, including the expression level of the target, the required imaging duration, and budget constraints.[1] The provided experimental protocols offer a solid foundation for the successful implementation of either of these valuable near-infrared fluorophores in your research.

References

A Comparative Guide to Alternative Chemistries for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the conjugation of molecules to proteins via the Michael addition reaction between a maleimide and a cysteine thiol has been a cornerstone of bioconjugation.[1] Its rapid reaction rates and high specificity for thiols under physiological conditions have made it invaluable for creating antibody-drug conjugates (ADCs), fluorescent probes, and PEGylated proteins.[1] However, the stability of the resulting succinimidyl thioether bond is a significant concern. This linkage is prone to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, which can lead to payload exchange and off-target effects.[2][3][4] Furthermore, the maleimide ring can undergo hydrolysis, rendering it non-reactive.[1]

These stability issues have spurred the development of a new generation of protein labeling technologies that form more robust and permanent linkages. This guide provides an objective comparison of these alternatives to maleimide chemistry, offering quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal strategy for their specific needs.

Quantitative Performance of Protein Labeling Chemistries

The choice of a labeling strategy depends on factors like desired specificity, linkage stability, and the context of the experiment (in vitro vs. in vivo). The following tables summarize key performance metrics for maleimide chemistry and its leading alternatives.

Table 1: Performance Metrics of Protein Labeling Chemistries

ChemistryTarget Residue(s)Reaction TypeKey AdvantagesKey Disadvantages
Maleimide CysteineMichael AdditionHigh reactivity and selectivity for thiols at neutral pH.[5]Linkage susceptible to retro-Michael reaction and hydrolysis.[2][5] Potential for off-target reactions at higher pH.[5]
Vinyl Sulfone CysteineMichael AdditionForms a stable, irreversible thioether bond.[1][6]Slower reaction kinetics compared to maleimides.
Methylsulfonyl Phenyloxadiazole CysteineJulia-Kocienski-likeForms highly stable linkage; superior stability in human plasma compared to maleimide conjugates.[2][4] Rapid and specific reaction.[4]Newer chemistry with less extensive commercial availability of reagents.
Perfluoroaryl-Cysteine CysteineNucleophilic Aromatic Substitution (SNAr)Forms a stable aryl thioether bond at room temperature.[7][8]Requires activated perfluoroaromatic reagents.
Click Chemistry (CuAAC) Azide/Alkyne (via UAA)CycloadditionBioorthogonal, highly efficient, and forms a very stable triazole linkage.[9][10] Mild reaction conditions.[9]Requires introduction of azide or alkyne handle; copper catalyst can be toxic to cells (though copper-free alternatives exist).
Sortase-Mediated Ligation (SML) C-terminal LPXTG motif & N-terminal GlycineEnzymatic TranspeptidationAbsolute site-specificity at N- or C-terminus.[11][12] Forms a native peptide bond.[11]Requires genetic engineering of the protein and an oligoglycine nucleophile.[11][13] Slower kinetics for wild-type enzyme.[13]
Aldehyde Tagging Aldehyde (via UAA or enzymatic modification)Oxime/Hydrazone LigationBioorthogonal and highly specific reaction.[14] Rapid labeling kinetics, especially with aniline catalyst.[14]Requires genetic engineering or enzymatic pre-modification to introduce the aldehyde tag.[14][15]

*UAA: Unnatural Amino Acid

Table 2: Comparative Stability of Bioconjugate Linkages

Linkage ChemistryModel SystemIncubation ConditionsStability Measurement (Half-life or % Intact)
Maleimide-Thiol ADC mimic in human plasma37°C~7 days[16]
Maleimide-Thiol Peptide-Oligonucleotide37°C, 10 mM Glutathione (GSH)~2 hours[16]
Hydrolyzed Maleimide-Thiol In vitro hydrolyzed conjugateN/AHalf-life > 2 years[2]
Thiazine Linker (from N-terminal Cys-Maleimide) Peptide conjugateIn presence of glutathione>20 times less susceptible to GSH adduct formation than standard thioether.[2][17]
Methylsulfonyl Phenyloxadiazole Protein conjugates in human plasma37°CSuperior stability compared to maleimide conjugates.[2][4]
Thiol-yne (Thiol-to-Alkyne) Peptide-Oligonucleotide37°C, 10 mM GSH>24 hours[16]

Next-Generation Thiol-Reactive Chemistries

These methods target cysteine residues, like maleimides, but are engineered to form more stable covalent bonds, directly addressing the primary drawback of maleimide chemistry.

Maleimide-Thiol Reaction and Instability

The reaction of a maleimide with a cysteine thiol proceeds rapidly to form a succinimidyl thioether. However, this product can undergo a stability-enhancing ring hydrolysis or a detrimental retro-Michael reaction, leading to thiol exchange.

G Protein_SH Protein-SH (Cysteine) Thioether Succinimidyl Thioether (Initial Adduct) Protein_SH->Thioether Michael Addition Maleimide_R Maleimide-R Maleimide_R->Thioether Hydrolyzed Stable Ring-Opened Product (Hydrolysis) Thioether->Hydrolyzed Irreversible (Desired) Reversed Retro-Michael Reaction Thioether->Reversed Reversible (Undesired) Thiol_Exchange Thiol Exchange Product (e.g., with Glutathione) Reversed->Thiol_Exchange

Caption: Maleimide-thiol reaction and subsequent stability pathways.

Vinyl Sulfones

Vinyl sulfones react with thiols via a Michael addition to form a stable thioether linkage that is resistant to the retro-Michael reaction.[1][6] While the reaction is slower than with maleimides, the resulting conjugate exhibits significantly enhanced stability.

This protocol provides a general guideline for conjugating a thiol-containing protein with a vinyl sulfone-functionalized molecule.[1]

  • Materials:

    • Thiol-containing protein (1-10 mg/mL)

    • Vinyl sulfone-functionalized molecule (10 mM stock in DMSO or DMF)

    • Conjugation Buffer: 1x PBS or 100 mM HEPES, pH 7.5-8.5, degassed.

    • Quenching Reagent (optional): 100 mM β-mercaptoethanol or DTT.

    • Purification column (e.g., size-exclusion chromatography).

  • Procedure:

    • Dissolve the protein in the degassed conjugation buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove it.

    • Add a 10- to 20-fold molar excess of the vinyl sulfone stock solution to the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

    • (Optional) Quench any unreacted vinyl sulfone by adding a quenching reagent and incubating for 30 minutes.

    • Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.

    • Characterize the final conjugate using SDS-PAGE and mass spectrometry to determine the degree of labeling.

G start Prepare Protein (1-10 mg/mL in pH 7.5-8.5 buffer) add_reagent Add 10-20x molar excess of Vinyl Sulfone Reagent start->add_reagent incubate Incubate (2-4h at RT or overnight at 4°C) add_reagent->incubate quench Optional: Quench with β-mercaptoethanol incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Characterize (SDS-PAGE, Mass Spectrometry) purify->analyze

Caption: General workflow for protein labeling using vinyl sulfones.

Bioorthogonal and Enzymatic Methods

These advanced strategies provide exceptional specificity by utilizing chemical handles or enzyme recognition sites that are not naturally present in proteins, thus avoiding off-target reactions.

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry refers to reactions that are bioorthogonal, high-yielding, and proceed under mild, aqueous conditions.[9][18] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole linkage.[10][19] This requires the protein to be pre-functionalized with either an azide or an alkyne group, typically by incorporating an unnatural amino acid.

This protocol is for labeling a protein that has been pre-functionalized with an alkyne or azide group.[1]

  • Materials:

    • Azide- or alkyne-modified protein (1 mg/mL in PBS).

    • Complementary alkyne- or azide-functionalized probe (e.g., a fluorophore).

    • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water).

    • Reducing Agent: Freshly prepared 50 mM Sodium Ascorbate solution.

    • Copper Ligand (optional but recommended): e.g., 50 mM TBTA in DMSO.

    • Purification column (e.g., size-exclusion chromatography).

  • Procedure:

    • In a microcentrifuge tube, combine the modified protein, buffer, and the probe stock solution (use a 5- to 10-fold molar excess of the probe).

    • (Optional) Add the copper ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO₄ followed immediately by the sodium ascorbate solution. A typical final concentration is 1 mM copper and 5 mM ascorbate.

    • Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent probe.

    • Purify the labeled protein from excess reagents and catalyst using size-exclusion chromatography.

    • Confirm conjugation via SDS-PAGE (e.g., by in-gel fluorescence) and mass spectrometry.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sortase-Mediated Ligation (SML)

Sortase A (SrtA) is a bacterial transpeptidase that recognizes a specific peptide motif (LPXTG) and cleaves the bond between threonine (T) and glycine (G).[13] The enzyme forms a covalent intermediate which is then resolved by a nucleophile, typically an oligoglycine (Gly)n motif.[11][20] By engineering a protein to have a C-terminal LPXTG tag and reacting it with a probe containing an N-terminal (Gly)n tag, a site-specific, native peptide bond can be formed.[11]

  • Materials:

    • Target protein with a C-terminal LPXTG tag (e.g., LPETG).

    • Oligoglycine probe (e.g., GGG-Fluorophore), synthesized by solid-phase peptide synthesis.

    • Sortase A enzyme (pentamutant variants are recommended for improved kinetics).[13]

    • SML Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.

    • Purification resin (e.g., Ni-NTA if the target protein has a His-tag before the sortase motif).

  • Procedure:

    • Combine the target protein (e.g., 20 µM), the oligoglycine probe (e.g., 200 µM, 10-fold excess), and Sortase A (e.g., 10 µM) in the SML buffer.

    • Incubate the reaction at a suitable temperature (e.g., 25-37°C) for 1-4 hours.

    • Monitor the reaction progress by SDS-PAGE. The labeled product will have a higher molecular weight than the starting protein, and the cleaved tag may also be visible.

    • Purify the final labeled protein. If the starting protein has a His-tag followed by the LPXTG motif, the cleaved tag and the His-tagged Sortase A can be removed using Ni-NTA resin, allowing the labeled protein to be collected in the flow-through.

    • Further purify the labeled protein by size-exclusion chromatography if necessary.

G Protein_LPXTG Protein-LPXTG Intermediate Acyl-Enzyme Intermediate (Protein-LPXT-S-SrtA) Protein_LPXTG->Intermediate Probe_GGG Probe-(Gly)n Product Labeled Protein (Protein-LPXT-(Gly)n-Probe) Probe_GGG->Product Nucleophilic attack SrtA Sortase A Enzyme SrtA->Intermediate Intermediate->Product Cleaved_Tag Cleaved Tag (G-...) Intermediate->Cleaved_Tag

Caption: Mechanism of Sortase-Mediated Ligation (SML).

Conclusion

While maleimide chemistry remains a widely used tool for protein labeling, its inherent instability is a critical limitation for many applications, particularly in therapeutic development.[3] The alternative chemistries presented here offer significant advantages in terms of linkage stability and specificity. Next-generation thiol-reactive reagents like vinyl sulfones and methylsulfonyl phenyloxadiazoles provide direct, more robust replacements for maleimides.[1][4] For ultimate control over the labeling site and conjugate stability, bioorthogonal and enzymatic methods such as Click Chemistry and Sortase-Mediated Ligation represent the state-of-the-art.[1] The selection of an appropriate labeling method should be guided by the specific requirements of the application, including the desired site of modification, the required stability of the final conjugate, and the available molecular biology and chemistry resources.

References

A Comparative Guide to the Photostability of Cy7.5 and Other Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorophore is a critical decision in the design of near-infrared (NIR) imaging probes for research and drug development. Among the plethora of available dyes, cyanine dyes, such as Cy7.5, have been widely adopted. However, their performance, particularly in terms of photostability, can be a limiting factor in demanding applications like time-lapse imaging or high-intensity illumination. This guide provides an objective comparison of the photostability of Cy7.5 with other commonly used NIR dyes, supported by key photophysical data and detailed experimental protocols.

Quantitative Comparison of NIR Dye Properties

The overall performance of a fluorescent dye is determined by a combination of its spectral properties, brightness, and photostability. While brightness, a product of the molar extinction coefficient and quantum yield, dictates the initial signal intensity, photostability determines how long that signal can be observed under continuous illumination. The following tables summarize the key photophysical properties of Cy7.5 and several common NIR alternatives.

Table 1: Spectral and Photophysical Properties of Common NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy7.5 ~788~808~223,000Higher than ICG[1]
Cy7 ~750~773~250,0000.28[2]
Alexa Fluor 750 749775290,0000.12[2]
IRDye® 800CW 774789240,0000.076
Indocyanine Green (ICG) ~780~820~200,000Low[1]

Table 2: Photostability Comparison of NIR Dyes

DyeRelative PhotostabilityQuantitative Data (Example)
Cy7.5 ModeratePhotostability can be a concern for long-term imaging.[1]
Cy7 ModerateGenerally less photostable than Alexa Fluor counterparts.
Alexa Fluor 750 HighSignificantly more resistant to photobleaching than Cy7.[2][3]
IRDye® 800CW HighKnown for its high photostability.[1]
Indocyanine Green (ICG) LowProne to photobleaching.

Note: Quantitative photostability data is highly dependent on the experimental conditions (e.g., illumination intensity, buffer composition, and presence of antifade reagents). The information in Table 2 is based on qualitative statements from the cited literature, which consistently indicate the superior photostability of Alexa Fluor and IRDye series over traditional cyanine dyes.

Experimental Protocol for Photostability Assessment

To quantitatively compare the photostability of different NIR dyes, a standardized experimental protocol is crucial. The following methodology outlines a common approach for measuring photobleaching rates using fluorescence microscopy.

Objective: To determine the rate of photobleaching for different NIR-labeled antibodies under continuous illumination.

Materials:

  • NIR dye-conjugated antibodies (e.g., Goat anti-Mouse IgG) for each dye to be tested.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Antifade mounting medium (optional, but recommended for minimizing photobleaching).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or arc lamp).

    • Appropriate filter sets for each NIR dye.

    • A sensitive camera (e.g., sCMOS or EMCCD).

    • Image acquisition and analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled antibody in PBS at a standardized concentration (e.g., 10 µg/mL).

    • Mount a small volume of the antibody solution on a microscope slide and cover with a coverslip. For immobilized samples, antibodies can be adsorbed to the glass surface.

    • If using an antifade medium, mix the antibody solution with the mounting medium according to the manufacturer's instructions before mounting.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set for the NIR dye being imaged.

    • Use the same objective lens (e.g., 60x or 100x oil immersion) and camera settings (exposure time, gain) for all experiments.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. This intensity should be kept constant across all experiments.

  • Image Acquisition:

    • Bring the sample into focus.

    • Begin continuous illumination of a specific region of interest (ROI).

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in an image analysis software like ImageJ/Fiji.

    • Define an ROI within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time series.

    • Correct for background fluorescence by measuring the intensity of an area with no fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity of each frame to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay function to determine the photobleaching rate constant or calculate the half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cluster_output Output prep_dye Prepare Dye Solutions prep_conjugate Conjugate Dyes to Antibodies prep_dye->prep_conjugate prep_sample Mount Labeled Samples prep_conjugate->prep_sample setup_microscope Microscope Setup prep_sample->setup_microscope Transfer to Microscope acquire_images Acquire Time-Lapse Images setup_microscope->acquire_images measure_intensity Measure Fluorescence Intensity acquire_images->measure_intensity Image Series background_correction Background Correction measure_intensity->background_correction normalize_data Normalize Intensity Data background_correction->normalize_data plot_and_fit Plot and Fit Decay Curve normalize_data->plot_and_fit photobleaching_rate Determine Photobleaching Rate/Half-life plot_and_fit->photobleaching_rate Quantitative Comparison

Caption: Experimental workflow for comparing the photostability of NIR dyes.

Signaling Pathway of Photobleaching

Photobleaching is a complex photochemical process that leads to the irreversible destruction of a fluorophore. The primary pathway involves the transition of the fluorophore to a highly reactive triplet state upon excitation. In this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which in turn can oxidize and degrade the fluorophore, rendering it non-fluorescent.

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Bleached Dye T1->Bleached Direct Reaction ROS->Bleached Oxidation of Dye

References

A Comparative Analysis of Cyanine Dye Quantum Yields: Cy7.5 vs. Other Commercial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye is critical for assay sensitivity and accuracy. This guide provides an objective comparison of the fluorescence quantum yield of Cy7.5 against other widely used commercial cyanine dyes, supported by experimental data and standardized protocols.

The quantum yield (Φ), representing the efficiency of a fluorophore in converting absorbed light into emitted light, is a key performance indicator. A higher quantum yield contributes to brighter fluorescence signals, enhancing detection sensitivity in various applications, from in vitro assays to in vivo imaging. This guide focuses on the comparative quantum efficiencies of Cy7.5 and other common cyanine dyes: Cy3, Cy5, Cy5.5, and Cy7.

Quantitative Comparison of Cyanine Dye Quantum Yields

The following table summarizes the reported fluorescence quantum yields for Cy7.5 and other commercially available cyanine dyes. It is important to note that these values can be influenced by environmental factors such as solvent, pH, temperature, and conjugation to biomolecules. The data presented here are primarily for the dyes in common aqueous buffers.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Conditions
Cy3~550~5700.15[1]PBS
Cy5~649~6700.27[2]PBS
Cy5.5~675~6940.28[3]Not specified
Cy7~750~7760.3[4]ddH₂O or PBS
Cy7.5 ~788 ~808 0.10 [5]Not specified

Discussion of Quantum Yield Trends

The quantum yield of cyanine dyes is significantly influenced by their molecular structure and environment. The extended polymethine chain in longer-wavelength dyes like Cy7 and Cy7.5 makes them more susceptible to non-radiative decay processes such as cis-trans isomerization, which can lower their quantum yield, particularly in non-viscous aqueous solutions. However, structural modifications, such as the introduction of ring structures within the polymethine chain, can increase rigidity and improve the quantum yield[5].

While Cy7.5 has a lower quantum yield compared to Cy5, Cy5.5, and Cy7 in aqueous buffers, its emission in the near-infrared (NIR) spectrum is advantageous for in vivo imaging applications. This is due to reduced tissue autofluorescence and deeper tissue penetration of NIR light. In contrast, dyes like Cy3 and Cy5 exhibit higher quantum yields and are well-suited for a wide range of in vitro applications including fluorescence microscopy and flow cytometry.

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of a fluorescent dye is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. The following is a generalized protocol based on the comparative method.

Materials and Instrumentation:

  • Fluorophore of interest (e.g., Cy7.5)

  • A standard fluorophore with a known quantum yield in the same spectral region (e.g., Indocyanine Green for NIR dyes)

  • Spectroscopic grade solvent (e.g., PBS, ethanol)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a corrected emission spectrum

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of both the sample dye and the standard dye in the chosen solvent.

  • Prepare Working Dilutions: Create a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, measure the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements. It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts s and r refer to the sample and the reference standard, respectively.

Experimental Workflow Diagram

The following diagram illustrates the key steps in determining the relative fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Stock dilute_sample Create Sample Dilutions prep_sample->dilute_sample prep_std Prepare Standard Stock dilute_std Create Standard Dilutions prep_std->dilute_std abs_measure Measure Absorbance (UV-Vis) dilute_sample->abs_measure dilute_std->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate calculate Calculate Quantum Yield integrate->calculate result Relative Quantum Yield calculate->result

Caption: Workflow for determining relative fluorescence quantum yield.

References

A Comparative Guide to the Stability of Cy7.5 Bioconjugates: Maleimide vs. Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing the efficacy, safety, and reliability of fluorescently labeled molecules in both diagnostic and therapeutic applications. This guide provides an objective comparison of the stability of Cy7.5 conjugates prepared using thiol-reactive maleimide linkers against other common conjugation chemistries, supported by experimental data and detailed protocols.

The near-infrared (NIR) fluorescent dye Cy7.5 is widely used for in vivo imaging due to its deep tissue penetration and low autofluorescence. However, the overall performance of a Cy7.5 bioconjugate is not solely dependent on the dye itself but is critically influenced by the chemical linker used to attach it to a biomolecule, such as an antibody or peptide. The choice of linker dictates the stability of the conjugate in biological environments, directly impacting payload retention, target specificity, and signal integrity over time.

This guide focuses on the stability of the thiosuccinimide linkage formed by the popular maleimide-thiol reaction and compares it to the amide bond formed by N-hydroxysuccinimide (NHS) esters and the triazole ring formed by copper-free click chemistry (SPAAC) using dibenzocyclooctyne (DBCO) reagents.

Linker Chemistries: Mechanisms of Conjugation

Understanding the underlying reaction mechanisms is key to appreciating the stability profiles of the resulting conjugates.

Maleimide-Thiol Chemistry

Maleimide chemistry targets the thiol (sulfhydryl) group of cysteine residues. The reaction is a Michael addition, where the thiol acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring to form a stable thioether bond. This method is highly specific for thiols within a pH range of 6.5-7.5.

Figure 1. Maleimide-Thiol Conjugation Reaction.
NHS Ester Chemistry

NHS esters react with primary amines, predominantly found on the side chain of lysine residues and the N-terminus of a protein, to form a highly stable amide bond. This reaction is most efficient at a pH between 7.2 and 8.5. Due to the abundance of lysine residues on most proteins, this method can result in a heterogeneous product.

G cluster_workflow Experimental Workflow: Plasma Stability Assay cluster_sampling cluster_analysis Analysis prep Prepare Conjugate in Plasma (e.g., 100 µg/mL) incubate Incubate at 37°C prep->incubate tp0 T = 0h tp_x T = xh tp_final T = final quench Quench Reaction (Freeze at -80°C) tp_final->quench capture Optional: Affinity Capture (e.g., Protein A/G) quench->capture hplc HPLC / LC-MS Analysis capture->hplc quant Quantify Intact Conjugate hplc->quant data Plot % Intact Conjugate vs. Time Calculate Half-Life (t½) quant->data

A Head-to-Head Battle in the Near-Infrared: Cy7.5 vs. Indocyanine Green for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of in vivo fluorescence imaging, the choice of a near-infrared (NIR) fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of two prominent NIR dyes: Cyanine7.5 (Cy7.5) and Indocyanine Green (ICG). By delving into their performance characteristics, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific preclinical imaging needs.

In the quest for deeper tissue penetration and reduced autofluorescence, the NIR window (700-900 nm) has become the gold standard for in vivo imaging. Both Cy7.5 and ICG operate within this spectral range, yet their distinct photophysical and pharmacokinetic properties dictate their suitability for different applications. While ICG is a clinically approved dye with a long history of use, Cy7.5, a member of the cyanine dye family, offers compelling advantages in certain contexts. This guide will dissect these differences, providing a clear comparison of their in vivo performance.

At a Glance: Key Performance Indicators

FeatureCy7.5Indocyanine Green (ICG)
Primary Application Targeted imaging (when conjugated), passive tumor imagingAngiography, perfusion imaging, passive tumor imaging
FDA Approval NoYes
Quantum Yield Higher than ICGLow (~1-3% in aqueous solutions)
Photostability Moderate, susceptible to photobleachingLow, susceptible to photobleaching
Primary Clearance Route Predominantly hepatobiliary, can be tuned by modificationsHepatobiliary
Tumor Accumulation Can be targeted via conjugation; some passive accumulationPrimarily passive accumulation via the Enhanced Permeability and Retention (EPR) effect

Data Presentation: A Quantitative Comparison

To facilitate a clear and objective assessment, the following tables summarize the key photophysical and in vivo performance characteristics of Cy7.5 and ICG.

Table 1: Photophysical Properties
PropertyCy7.5Indocyanine Green (ICG)
Excitation Maximum (λex) ~788 nm~780 nm
Emission Maximum (λem) ~808 nm~810-820 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~223,000~200,000
Quantum Yield (Φ) Higher than ICG[1]Low (~0.01-0.03)[2]
Solubility Varies with specific derivative, generally good in aqueous buffersSoluble in water and methanol[2]
Photostability Can be a concern[1]Low[2]

Disclaimer: The values presented in this table are compiled from various sources and may have been determined under different experimental conditions. Direct, side-by-side comparisons under identical conditions are recommended for the most accurate assessment.

Table 2: In Vivo Performance Characteristics
CharacteristicCy7.5Indocyanine Green (ICG)
Circulation Half-life Varies with conjugation and formulation2-4 minutes
Primary Clearance Route Hepatobiliary; can be shifted towards renal clearance with modifications[3]Hepatobiliary[3]
Tumor Accumulation Mechanism Primarily through active targeting when conjugated to a ligand; some passive accumulation.Passive accumulation via the Enhanced Permeability and Retention (EPR) effect.
Tumor-to-Background Ratio (TBR) Can be high with targeted probes. For example, Cy7-labeled RGD multimers have shown TBRs of up to 4.35 in mouse models.[1]Moderate, varies with tumor model and time. In some studies, TBRs of around 2 have been observed.[4]
In Vivo Photostability Generally considered to have moderate photostability, though this can be a limitation.Known for its relatively low photostability, which can be a drawback for longitudinal studies.[5][6]

Delving Deeper: Mechanism of Action and In Vivo Behavior

A crucial distinction between Cy7.5 and ICG lies in their mechanisms of tumor accumulation and their overall in vivo behavior.

Indocyanine Green (ICG): The Passive Accumulator

ICG's accumulation in solid tumors is primarily a passive process driven by the Enhanced Permeability and Retention (EPR) effect. The disorganized and leaky vasculature of tumors allows ICG, which readily binds to plasma proteins, to extravasate into the tumor microenvironment. Coupled with poor lymphatic drainage in tumors, this leads to the retention of ICG over time. This passive targeting makes ICG a useful agent for general tumor visualization and perfusion imaging.

cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment ICG ICG bound to plasma proteins Tumor Tumor Cells ICG->Tumor Leaky Vasculature (EPR Effect) Accumulation ICG Accumulation Tumor->Accumulation Poor Lymphatic Drainage

Caption: Passive accumulation of ICG in tumors via the EPR effect.

Cy7.5: The Versatile Targeting Agent

While unconjugated Cy7.5 can also exhibit some passive tumor accumulation, its true strength lies in its ability to be conjugated to targeting moieties. By attaching Cy7.5 to antibodies, peptides, or other ligands that specifically bind to tumor-associated antigens or receptors, researchers can achieve highly specific and high-contrast tumor imaging. This active targeting strategy can lead to significantly higher tumor-to-background ratios compared to passively accumulating agents.

Experimental Protocols: A Guide for In Vivo Imaging

The following are generalized protocols for in vivo fluorescence imaging in mice using Cy7.5 and ICG. It is crucial to optimize these protocols for your specific animal model, imaging system, and experimental goals.

General Animal Preparation
  • Animal Model: Use appropriate tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts).

  • Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane or by intraperitoneal injection of an anesthetic agent like a ketamine/xylazine cocktail.

  • Hair Removal: Remove hair from the imaging area to minimize light scattering and absorption.

In Vivo Imaging Protocol: Cy7.5-Conjugated Probe
  • Probe Administration: Administer the Cy7.5-conjugated probe (typically 1-10 nmol per mouse) via intravenous tail vein injection.[2]

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor tumor accumulation and clearance.

  • Imaging System Settings:

    • Excitation: Use a laser or filtered light source centered around 750-790 nm.

    • Emission: Use a long-pass filter that allows detection of fluorescence above 800 nm.

  • Ex Vivo Analysis: After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm biodistribution.

In Vivo Imaging Protocol: Indocyanine Green (ICG)
  • Dye Administration: Administer ICG (typically at a dose of 0.1-1.0 mg/kg) via intravenous tail vein injection.

  • Image Acquisition: For perfusion and angiography, begin image acquisition immediately after injection. For tumor imaging via the EPR effect, acquire images at later time points (e.g., 1, 6, and 24 hours).[4]

  • Imaging System Settings:

    • Excitation: Use a light source centered around 780 nm.

    • Emission: Use a filter appropriate for detecting ICG's emission around 810-820 nm.

  • Ex Vivo Analysis: Similar to the Cy7.5 protocol, ex vivo organ imaging can be performed to confirm ICG distribution.

cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Dye_Admin Dye Administration (Intravenous Injection) Animal_Prep->Dye_Admin Image_Acq Image Acquisition (Multiple Time Points) Dye_Admin->Image_Acq InVivo_Analysis In Vivo Image Analysis (Tumor-to-Background Ratio) Image_Acq->InVivo_Analysis ExVivo_Analysis Ex Vivo Organ Imaging & Biodistribution InVivo_Analysis->ExVivo_Analysis

Caption: General experimental workflow for in vivo fluorescence imaging.

Conclusion: Selecting the Right Tool for the Job

The choice between Cy7.5 and ICG for in vivo imaging is not a matter of one being definitively superior to the other, but rather a decision based on the specific experimental requirements.

ICG stands out for its clinical approval, making it a valuable tool for translational research. Its passive accumulation via the EPR effect is well-suited for applications such as angiography, perfusion imaging, and general tumor localization. However, its low quantum yield and photostability can be limiting factors.

Cy7.5 , on the other hand, offers greater versatility for preclinical research. Its higher quantum yield can provide brighter signals, and its amenability to conjugation allows for highly specific active targeting of tumors, leading to potentially higher tumor-to-background ratios. This makes Cy7.5 an excellent choice for studies focused on specific molecular targets and for developing targeted therapeutic and diagnostic agents. Researchers should, however, be mindful of its potential for photobleaching.

Ultimately, a thorough understanding of the strengths and weaknesses of each dye, as outlined in this guide, will enable researchers to select the optimal NIR fluorophore to achieve their scientific objectives and generate high-quality, reproducible in vivo imaging data.

References

Navigating the Crowded Spectrum: A Guide to Cy7.5 in Multicolor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on multicolor fluorescence experiments, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Cyanine 7.5 (Cy7.5) with common alternatives in the near-infrared (NIR) spectrum, focusing on the critical considerations of spectral overlap and experimental best practices.

In the realm of multicolor analysis, particularly in flow cytometry and in vivo imaging, the near-infrared spectrum offers the distinct advantage of reduced tissue autofluorescence and deeper tissue penetration. Cy7.5, with its emission maximum in the far-red to near-infrared region, is a popular choice for the detection of low-abundance targets or for inclusion in complex, multi-parameter panels. However, its broad emission spectrum necessitates a thorough understanding of its potential for spectral overlap with other commonly used fluorophores. This guide will delve into the spectral properties of Cy7.5 and its alternatives, provide detailed experimental protocols for mitigating spectral spillover, and offer a clear visual representation of these spectral interactions.

Spectral Properties: A Head-to-Head Comparison

A fluorophore's excitation and emission spectra are the fundamental determinants of its suitability for a given multicolor experiment. The closer the emission peak of one fluorophore is to the excitation peak of another, the higher the likelihood of spectral overlap, leading to false-positive signals and complicating data analysis. The following table summarizes the key spectral characteristics of Cy7.5 and several common alternative fluorophores in the near-infrared range.

FluorophoreExcitation Max (nm)Emission Max (nm)
Cy7.5 ~785 - 788~801 - 808
APC-Cy7 ~650 - 651~779 - 785
Alexa Fluor 790 ~782 - 784~805 - 814
IRDye 800CW ~774 - 778~789 - 794

Visualizing Spectral Overlap

To better understand the potential for spectral interference, it is crucial to visualize the excitation and emission spectra of the fluorophores in your panel. The following diagram illustrates the spectral relationship between Cy7.5 and other near-infrared dyes. The areas of overlapping emission and excitation spectra indicate a higher probability of spectral spillover, which must be corrected through a process called compensation.

Spectral_Overlap cluster_Cy7_5 Cy7.5 cluster_APC_Cy7 APC-Cy7 cluster_AF790 Alexa Fluor 790 cluster_IRDye800CW IRDye 800CW Cy7_5_Ex Excitation ~785-788 nm Cy7_5_Em Emission ~801-808 nm AF790_Ex Excitation ~782-784 nm Cy7_5_Em->AF790_Ex High Overlap APC_Cy7_Ex Excitation ~650-651 nm APC_Cy7_Em Emission ~779-785 nm APC_Cy7_Em->Cy7_5_Ex Potential Overlap AF790_Em Emission ~805-814 nm IRDye800CW_Ex Excitation ~774-778 nm IRDye800CW_Em Emission ~789-794 nm IRDye800CW_Em->Cy7_5_Ex Potential Overlap

Spectral relationships of Cy7.5 and alternatives.

Experimental Protocols: Ensuring Data Integrity

Accurate multicolor flow cytometry and imaging hinge on meticulous experimental design and execution. The following protocols provide a framework for sample preparation and the critical process of compensation to correct for spectral overlap.

I. Sample Preparation for Multicolor Flow Cytometry

This protocol outlines the general steps for preparing a single-cell suspension for antibody staining.

Materials:

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide)

  • Fc receptor blocking solution (e.g., purified anti-CD16/32 antibody)

  • Fluorophore-conjugated primary antibodies (including Cy7.5 conjugate)

  • Compensation beads or cells for single-color controls

  • Fixable viability dye (optional)

  • Fixation/permeabilization buffers (if required for intracellular staining)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture of interest.

  • Cell Counting and Viability: Count the cells and assess viability using a method such as trypan blue exclusion.

  • Washing: Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in cold flow cytometry staining buffer.

  • Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

  • Antibody Staining: Add the predetermined optimal concentration of the Cy7.5-conjugated antibody and other primary antibodies to the cells. Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with cold flow cytometry staining buffer to remove unbound antibodies.

  • Viability Staining (Optional): If using a fixable viability dye, follow the manufacturer's protocol for staining.

  • Fixation/Permeabilization (Optional): For intracellular targets, fix and permeabilize the cells according to the manufacturer's instructions for the chosen reagents.

  • Final Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.

II. Compensation for Spectral Overlap

Compensation is a mathematical correction applied to flow cytometry data to remove the signal from one fluorophore that has "spilled over" into the detector of another. Accurate compensation is essential for resolving distinct cell populations in multicolor experiments.

Workflow for Determining Compensation:

Compensation_Workflow A Prepare Single-Stain Controls (Cells or Compensation Beads) B Acquire Unstained Control to Set Voltages and Gates A->B C Acquire Each Single-Stain Control B->C D Calculate Compensation Matrix (Using Flow Cytometry Software) C->D E Apply Compensation Matrix to Multicolor Samples D->E F Analyze Compensated Data E->F

Compensation workflow for multicolor flow cytometry.

Procedure:

  • Prepare Single-Stain Controls: For each fluorophore in your panel, including Cy7.5, prepare a separate sample stained with only that single antibody. It is crucial that the fluorophore on the compensation control is identical to the one used in the experiment. Compensation beads are often preferred as they provide a bright, consistent positive signal.

  • Set Voltages: Run an unstained sample to set the forward and side scatter parameters and to adjust the photomultiplier tube (PMT) voltages so that the negative population is on scale.

  • Acquire Single-Stain Data: Run each single-stain control and record the data. For each control, you should observe a positive and a negative population.

  • Calculate Compensation: Using the flow cytometry analysis software, the spillover of each fluorophore into all other detectors is calculated based on the single-stain controls. This generates a compensation matrix.

  • Apply Compensation: Apply the calculated compensation matrix to your multicolor experimental samples. This will correct for the spectral overlap and allow for accurate identification of cell populations.

  • Data Analysis: Proceed with gating and analyzing your compensated data.

Conclusion

The use of Cy7.5 in multicolor experiments offers significant advantages for sensitive detection in the near-infrared spectrum. However, its successful implementation is contingent on a thorough understanding of its spectral properties and the potential for overlap with other fluorophores. By carefully selecting alternative dyes to minimize spectral interference, and by diligently applying robust experimental protocols, particularly for compensation, researchers can harness the full potential of Cy7.5 to generate high-quality, reliable data in their complex multicolor analyses. This guide serves as a foundational resource to aid in the design and execution of such experiments, ultimately contributing to the advancement of scientific discovery.

Navigating the Near-Infrared Landscape: A Comparative Guide to Cy7.5 Maleimide in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of deeper tissue penetration and higher signal-to-noise ratios in biological imaging and assays, researchers are increasingly turning to the near-infrared (NIR) spectrum. Cy7.5 maleimide has emerged as a prominent tool in this arena, offering a thiol-reactive moiety for the targeted labeling of proteins and other biomolecules. This guide provides an objective comparison of this compound with its main alternatives—Alexa Fluor 794 maleimide, IRDye 800CW maleimide, and DyLight 800 maleimide—supported by a summary of their performance characteristics and detailed experimental protocols.

Performance Face-Off: A Quantitative Comparison of NIR Maleimide Dyes

The selection of a NIR dye is a critical decision, balancing brightness, photostability, and other physicochemical properties. The following table summarizes the key quantitative data for this compound and its alternatives.

PropertyThis compoundAlexa Fluor 794 MaleimideIRDye 800CW MaleimideDyLight 800 Maleimide
Excitation Maximum (nm) ~788~782~774~777
Emission Maximum (nm) ~808~804~789~794[1]
Molar Extinction Coeff. (M⁻¹cm⁻¹) ~223,000[2]~270,000~240,000~270,000[1]
Quantum Yield (Φ) ~0.10 - 0.21[2][3]Data not available~0.05 - 0.12High[1]
Water Solubility Low (non-sulfonated)[2]High (sulfonated)High (sulfonated)High (sulfonated)[1]
Photostability ModerateHighHighHigh[1]

The Two Sides of the Coin: Advantages and Disadvantages of this compound

Advantages:
  • High Molar Extinction Coefficient: Cy7.5 boasts a strong ability to absorb light, which contributes to its brightness.[2]

  • Near-Infrared Emission: Its emission in the NIR window (700-900 nm) is highly advantageous for in vivo imaging, as it minimizes tissue autofluorescence and allows for deeper tissue penetration, leading to a better signal-to-noise ratio.

  • Thiol-Reactive Specificity: The maleimide group provides a mechanism for targeted labeling of cysteine residues on proteins and other thiol-containing molecules.

Disadvantages:
  • Lower Quantum Yield: Compared to some alternatives, the quantum yield of Cy7.5 can be lower, impacting its overall brightness.[2][3]

  • Photostability Concerns: Cyanine dyes, including Cy7.5, are generally known to be less photostable than other classes of dyes like the Alexa Fluor and DyLight series, which can be a limitation for long-term imaging experiments.

  • Instability of the Maleimide-Thiol Linkage: This is a significant drawback of all maleimide-based bioconjugation. The thioether bond formed is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to deconjugation and loss of the label from the target molecule.

  • Low Aqueous Solubility of Non-Sulfonated Forms: The non-sulfonated version of Cy7.5 has poor solubility in aqueous buffers, often requiring the use of organic co-solvents which can be detrimental to sensitive proteins.[2] While sulfonated versions with improved water solubility are available, they may come at a higher cost.[3]

In Focus: Alternative NIR Maleimide Dyes

  • Alexa Fluor 794 Maleimide: As part of the Alexa Fluor family, this dye is expected to exhibit high photostability and brightness. The sulfonated nature of Alexa Fluor dyes generally confers excellent water solubility.

  • IRDye 800CW Maleimide: This dye is well-regarded for its high photostability and good brightness, making it a popular choice for in vivo imaging and quantitative Western blotting. It has a high signal-to-noise ratio and is often used in preclinical and clinical research.

  • DyLight 800 Maleimide: Known for its high fluorescence intensity and photostability, DyLight 800 is a strong competitor in the NIR space.[1] It is also highly water-soluble, facilitating straightforward conjugation protocols.[1]

Visualizing the Workflow and Concepts

To better understand the application and comparative aspects of this compound, the following diagrams illustrate key processes and relationships.

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification P1 Protein with Cysteine P2 Reduce Disulfide Bonds (e.g., with TCEP) P1->P2 L1 Mix Protein and Dye (pH 6.5-7.5) P2->L1 D1 Dissolve this compound in DMSO/DMF D1->L1 PU1 Size Exclusion Chromatography L1->PU1 PU2 Labeled Protein Conjugate PU1->PU2 G NIR-labeled\nAntibody NIR-labeled Antibody Binds to\nTumor Antigen Binds to Tumor Antigen NIR-labeled\nAntibody->Binds to\nTumor Antigen Accumulation\nin Tumor Accumulation in Tumor Binds to\nTumor Antigen->Accumulation\nin Tumor NIR Fluorescence\nSignal NIR Fluorescence Signal Accumulation\nin Tumor->NIR Fluorescence\nSignal In Vivo Imaging\n(High Signal-to-Noise) In Vivo Imaging (High Signal-to-Noise) NIR Fluorescence\nSignal->In Vivo Imaging\n(High Signal-to-Noise) Systemic\nCirculation Systemic Circulation Clearance Clearance Systemic\nCirculation->Clearance G cluster_adv Advantages cluster_disadv Disadvantages Cy7_5 This compound Adv1 High Molar Extinction Coeff. Cy7_5->Adv1 Adv2 NIR Emission Cy7_5->Adv2 Disadv1 Lower Quantum Yield Cy7_5->Disadv1 Disadv2 Moderate Photostability Cy7_5->Disadv2 Disadv3 Linkage Instability Cy7_5->Disadv3 Disadv4 Low Aqueous Solubility Cy7_5->Disadv4

References

A Comparative Guide to the Cost-Effectiveness of Cy7.5 Maleimide Versus Other Near-Infrared (NIR) Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of in vivo imaging, drug development, and advanced cell biology, the selection of a suitable fluorescent probe is critical for generating high-fidelity data. Near-infrared (NIR) probes are particularly advantageous due to their deep tissue penetration and low autofluorescence, which lead to a higher signal-to-background ratio.[1] Cy7.5 maleimide, a thiol-reactive cyanine dye, is a popular choice for labeling proteins and peptides for these applications. This guide provides an objective comparison of the cost-effectiveness of this compound with other commercially available thiol-reactive NIR probes: IRDye® 800CW maleimide, Alexa Fluor™ 750 C5 Maleimide, and DyLight™ 755 Maleimide.

Quantitative Comparison of NIR Probes

The cost-effectiveness of a fluorescent probe is determined by a combination of its price and performance. A probe that is less expensive but requires higher concentrations or yields weaker signals may ultimately be less cost-effective than a more expensive but brighter and more stable alternative.

Table 1: Cost Comparison of Thiol-Reactive NIR Probes

This table provides an approximate cost-per-milligram based on publicly available vendor pricing. Prices can vary significantly between suppliers and are subject to change.

ProbeVendor1 mg Price (USD)5 mg Price (USD)
This compound Lumiprobe$179.90[2]$379.90[2]
BroadPharm (sulfo-Cy7.5)$115.00[3]$295.00[3]
IRDye® 800CW Maleimide LI-COR$159.90 (0.5 mg)[4]-
BroadPharm (equivalent)$210.00[5]-
Alexa Fluor™ 750 C5 Maleimide Thermo Fisher Scientific~$400-500-
AxisPharm (IR 750)$146.00[6]$346.00[6]
DyLight™ 755 Maleimide Thermo Fisher Scientific~$316-422[7]-

Note: Direct pricing for some probes from primary manufacturers can be difficult to obtain without a formal quote. Prices listed are based on available online information and may be from distributors.

Table 2: Photophysical Performance of NIR Probes

The performance of a fluorophore is dictated by its photophysical properties. A higher molar extinction coefficient and quantum yield contribute to a brighter signal, which is crucial for sensitive detection.

PropertyThis compoundIRDye® 800CWAlexa Fluor™ 750DyLight™ 755
Excitation Max (nm) ~788[3]~774-778[8][9]~749-753[10][11]~754
Emission Max (nm) ~808[2]~792-794[8][12]~775-783[10][11]~776
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~222,000[3]~240,000[13]~270,000-290,000[6][11]~220,000
Quantum Yield (Φ) ~0.10 - 0.21[3]~0.05 - 0.12~0.12[14]~0.12
Key Advantages High quantum yieldHigh photostability, used in clinical trials[5]Very bright, high extinction coefficientGood brightness and photostability
Reactive Group MaleimideMaleimideMaleimideMaleimide

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with Maleimide Dyes

This protocol outlines the standard steps for conjugating a thiol-reactive maleimide dye to an antibody. The maleimide group specifically reacts with free sulfhydryl (-SH) groups, typically found on cysteine residues, to form a stable thioether bond.[6][15]

1. Antibody Preparation:

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, HEPES, or Tris) at pH 7.0-7.5. The buffer must be free of thiols.[16]

  • If the antibody does not have sufficient free thiols, native disulfide bonds can be gently reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for approximately 30 minutes.[16][17][18] It is recommended to perform this step in an inert gas atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.[17]

2. Dye Solution Preparation:

  • Allow the vial of maleimide dye to warm to room temperature.

  • Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[16] Vortex briefly to ensure complete dissolution. This stock solution can typically be stored at -20°C for up to a month, protected from light and moisture.[16]

3. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution while gently stirring or vortexing.[16][18]

  • Protect the reaction vial from light (e.g., by wrapping it in aluminum foil).

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rocking.[18]

4. Purification:

  • Separate the labeled antibody conjugate from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[16][17]

  • Collect the fractions containing the labeled protein, which are typically the first colored fractions to elute.[16]

5. Determine Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules per antibody, can be calculated spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (A_max).

  • Calculate the protein concentration by correcting the A280 reading for the dye's contribution at that wavelength using the formula: A_protein = A_280 - (A_max × CF_280), where CF_280 is the dye's correction factor.[16]

  • The DOL is then calculated as: DOL = (A_max × M_protein) / (ε_dye × A_protein), where M is the molecular weight of the protein and ε is the molar extinction coefficient of the dye.

Protocol 2: General Workflow for In Vivo NIR Fluorescence Imaging

This workflow describes the typical process for using a NIR-labeled antibody for targeted tumor imaging in a small animal model.

1. Animal Model Preparation:

  • Use an appropriate animal model, such as a mouse bearing a tumor xenograft.

2. Probe Administration:

  • Administer the purified NIR dye-antibody conjugate to the animal, typically via intravenous (tail vein) injection.

3. Probe Distribution and Targeting:

  • Allow sufficient time for the probe to circulate and accumulate at the target site (e.g., the tumor). This accumulation in tumors is often mediated by the Enhanced Permeability and Retention (EPR) effect.[19][20]

  • The optimal time window between injection and imaging depends on the pharmacokinetics of the specific conjugate and must be determined empirically.

4. In Vivo Imaging:

  • Anesthetize the animal and place it in a light-tight imaging chamber.[1]

  • Use an imaging system equipped with an appropriate excitation light source (e.g., a laser or filtered lamp) and an emission filter matched to the spectral properties of the NIR probe.[1]

  • Acquire whole-body fluorescence images. Typical acquisition times for the 800 nm range are between 30 and 60 seconds.[1]

5. Data Analysis:

  • Analyze the images to quantify the fluorescence intensity in the region of interest (e.g., the tumor) and in background regions (e.g., healthy tissue).

  • Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe.

6. Ex Vivo Validation (Optional):

  • After the final in vivo imaging session, organs and the tumor can be excised for ex vivo imaging to confirm the biodistribution of the probe with higher resolution.[21]

Visualizations

Below are diagrams illustrating the key experimental workflows.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Antibody Antibody in Buffer (pH 7.0-7.5) TCEP TCEP (optional reduction) Antibody->TCEP ReactionMix Incubation (2h @ RT or O/N @ 4°C) Protect from light TCEP->ReactionMix MaleimideDye This compound in DMSO MaleimideDye->ReactionMix Purification Size-Exclusion Chromatography ReactionMix->Purification Analysis Spectrophotometry (Calculate DOL) Purification->Analysis FinalProduct Purified Antibody-Dye Conjugate Analysis->FinalProduct

Diagram 1: Workflow for conjugating this compound to an antibody.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Detection Injection IV Injection of Ab-Cy7.5 Conjugate Circulation Circulation in Bloodstream Injection->Circulation EPR Extravasation via Leaky Vasculature (EPR Effect) Circulation->EPR Passive Targeting Binding Conjugate Binds to Tumor Cell Antigen EPR->Binding Active Targeting Excitation NIR Excitation Light Emission NIR Emission Signal Binding->Emission Fluorescence Excitation->Binding Illumination ImagingSystem In Vivo Imaging System Emission->ImagingSystem Detection

Diagram 2: Pathway for targeted in vivo tumor imaging using an antibody-NIR probe conjugate.

References

Validating the Conjugation Specificity of Cy7.5 Maleimide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of fluorescent dyes to biomolecules is paramount for accurate in vitro and in vivo imaging. Cy7.5 maleimide is a widely used near-infrared (NIR) fluorescent dye for labeling proteins and other thiol-containing molecules. Its maleimide group is designed to specifically react with sulfhydryl (thiol) groups, primarily found on cysteine residues. However, the specificity and stability of this linkage are critical parameters that can influence experimental outcomes and the therapeutic efficacy of antibody-drug conjugates (ADCs).

This guide provides an objective comparison of this compound's conjugation performance with alternative chemistries, supported by experimental data and detailed validation protocols.

Conjugation Chemistry: A Tale of Specificity and Stability

The conjugation of maleimides to thiols proceeds via a Michael addition reaction, forming a thiosuccinimide linkage.[1] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1] Above pH 7.5, the maleimide moiety can lose its thiol selectivity and begin to react with free amines, such as those on lysine residues.[2]

A significant consideration for maleimide-thiol conjugates is the stability of the resulting linkage. The thiosuccinimide bond can undergo a retro-Michael reaction, leading to the dissociation of the dye from the biomolecule.[3][4] This is particularly relevant in the in vivo environment, where high concentrations of thiols like glutathione can facilitate "payload exchange," leading to off-target effects.[3]

To address this instability, strategies have been developed to promote the hydrolysis of the thiosuccinimide ring after conjugation. This hydrolysis results in a stable succinamic acid thioether that is not susceptible to the retro-Michael reaction.[2][5] Some newer maleimide derivatives are engineered to accelerate this stabilizing hydrolysis.[6]

Performance Comparison: this compound vs. Alternatives

The selection of a conjugation chemistry should be guided by the specific application, considering factors like required stability and potential for off-target reactions.

Conjugation ChemistryTarget Residue(s)Reaction pHLinkage StabilityKey AdvantagesKey Disadvantages
This compound Cysteine (thiol)6.5 - 7.5Moderate; susceptible to retro-Michael reaction[3][4]High reactivity and specificity for thiols at optimal pH[1]Potential for off-target reaction with amines at pH > 7.5[2]; linkage instability can lead to payload migration[2]
Thiol-bridging Maleimides Disulfide bonds (two cysteines)6.5 - 7.5HighForms a more stable, hydrolysis-resistant linkage; maintains protein structure by re-bridging disulfides[4]Requires accessible disulfide bonds
Thiol-yne Chemistry Cysteine (thiol)6.5 - 8.5HighForms a very stable vinyl sulfide linkage; less susceptible to thiol exchange[4]May require a catalyst
NHS Ester Lysine (amine)7.2 - 8.5HighStable amide bondTargets abundant lysine residues, which can lead to heterogeneous labeling and potential loss of protein function

Experimental Protocols for Validating Conjugation Specificity

Validating the specificity and stability of your this compound conjugate is crucial for reliable downstream applications.

Protocol 1: Determination of Conjugation Specificity by Mass Spectrometry

Objective: To confirm that this compound has conjugated to the intended thiol groups and to identify any off-target modifications.

Materials:

  • This compound-conjugated protein

  • Unconjugated protein (control)

  • Mass spectrometer (e.g., ESI-Q-TOF)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Urea

  • Iodoacetamide

  • Trypsin

  • Formic acid

  • Acetonitrile

  • C18 column for HPLC

Procedure:

  • Denaturation and Reduction: Denature both the conjugated and unconjugated protein samples in 8 M urea. Reduce disulfide bonds by adding DTT or TCEP.

  • Alkylation: Alkylate free thiols by adding iodoacetamide.

  • Digestion: Dilute the samples to reduce the urea concentration and digest the proteins into smaller peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the samples with formic acid and analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the peptide maps of the conjugated and unconjugated samples. Identify peptides that show a mass shift corresponding to the mass of this compound. Sequence the modified peptides to confirm the exact site of conjugation. Search for unexpected mass shifts on other amino acid residues (e.g., lysine, histidine) to identify off-target reactions.

Protocol 2: Assessment of Conjugate Stability by RP-HPLC

Objective: To evaluate the stability of the maleimide-thiol linkage over time, particularly in the presence of competing thiols.[3]

Materials:

  • This compound-conjugated protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human or mouse plasma

  • Glutathione (GSH)

  • Incubator at 37°C

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV-Vis detector

Procedure:

  • Sample Preparation: Prepare solutions of the this compound conjugate at a known concentration (e.g., 1 mg/mL) in PBS, human plasma, and PBS containing a high concentration of GSH (e.g., 10 mM).[4]

  • Incubation: Incubate the samples at 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each sample.

  • RP-HPLC Analysis: Analyze the aliquots by RP-HPLC to separate the intact conjugate from the free Cy7.5 dye and any other degradation products.[3]

  • Quantification: Quantify the percentage of intact conjugate remaining at each time point by integrating the area under the respective peaks in the chromatogram.

  • Half-life Calculation: Determine the half-life (t½) of the conjugate in each condition.

Visualizing the Chemistry and Workflows

To better understand the underlying processes, the following diagrams illustrate the key chemical reactions and experimental workflows.

cluster_reaction Thiol-Maleimide Conjugation cluster_instability Linkage Instability & Stabilization Protein-SH Protein-SH (Cysteine) Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Protein-SH->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Cy7_5_Maleimide This compound Cy7_5_Maleimide->Thiosuccinimide_Adduct Thiosuccinimide_Adduct_2 Thiosuccinimide Adduct Retro_Michael Retro-Michael Reaction (Reversible) Thiosuccinimide_Adduct_2->Retro_Michael Hydrolysis Hydrolysis (Irreversible) Thiosuccinimide_Adduct_2->Hydrolysis Free_Protein_Dye Free Protein + Free Dye Retro_Michael->Free_Protein_Dye Stable_Adduct Succinamic Acid Adduct (Stable) Hydrolysis->Stable_Adduct

Caption: Reaction pathways for thiol-maleimide adducts.

Start Start: Conjugated Protein Sample Denature_Reduce Denature & Reduce (Urea, DTT) Start->Denature_Reduce Alkylate Alkylate (Iodoacetamide) Denature_Reduce->Alkylate Digest Digest (Trypsin) Alkylate->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Analyze Data Analysis: Identify modified peptides LC_MS->Analyze End End: Confirm Conjugation Site & Off-Targets Analyze->End

Caption: Workflow for Mass Spectrometry Validation.

Start Start: Prepare Conjugate Solutions (PBS, Plasma, GSH) Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample HPLC RP-HPLC Analysis Sample->HPLC Quantify Quantify Intact Conjugate HPLC->Quantify Calculate Calculate Half-life (t½) Quantify->Calculate End End: Determine Stability Profile Calculate->End

References

A Head-to-Head Comparison of Near-Infrared (NIR) Fluorescent Antibody Labeling Kits

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the use of near-infrared (NIR) fluorescently labeled antibodies has become indispensable for a wide range of applications, including western blotting, immunocytochemistry, immunohistochemistry, and in vivo imaging. The superior tissue penetration and lower autofluorescence in the NIR spectrum (700-1700 nm) offer significant advantages in terms of signal-to-noise ratio and sensitivity. However, the market is populated with a diverse array of NIR antibody labeling kits, each with its own set of performance characteristics. This guide provides an objective, data-driven comparison of popular NIR fluorescent antibody labeling kits to assist researchers in selecting the optimal solution for their specific needs.

Key Performance Metrics: A Quantitative Overview

The performance of a NIR fluorescent antibody labeling kit can be evaluated based on several key parameters: the efficiency of the labeling reaction, the intrinsic brightness of the fluorophore, its photostability under illumination, and the resulting signal-to-noise ratio in imaging applications. The following table summarizes a compilation of performance data for several commercially available NIR dyes commonly used in antibody labeling kits. Please note that the data presented is aggregated from various sources and direct, side-by-side comparative studies under identical conditions are limited. Therefore, these values should be considered as a general guide.

FeatureIRDye 800CWAlexa Fluor 790DyLight 800s775z
Excitation Max (nm) ~774~784~777~775
Emission Max (nm) ~789~803~794~795
Relative Brightness GoodVery GoodGoodExcellent (Reported 3-8x brighter than IRDye 800CW and DyLight 800)[1][2][3][4]
Relative Photostability GoodGoodModerateExcellent (Reported 3-6x more photostable than IRDye 800CW and DyLight 800)[1][2][3][4]
Labeling Chemistry NHS EsterNHS EsterNHS EsterNHS Ester
Degree of Labeling (DoL) Impact Higher DoL can increase clearance from plasma[5]Information not readily availableInformation not readily availableRetains target specificity at high DoL[1][3]
Signal-to-Noise Ratio GoodGoodGoodExcellent[1][2][3][4]

Experimental Protocols

Accurate and reproducible comparison of NIR antibody labeling kits relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

General Antibody Labeling Workflow

The following diagram illustrates a typical workflow for labeling an antibody with a NIR fluorescent dye using an N-hydroxysuccinimide (NHS) ester-based kit.

AntibodyLabelingWorkflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification Ab Purified Antibody in Amine-Free Buffer (e.g., PBS) BufferEx Buffer Exchange (if necessary) Ab->BufferEx Mix Mix Antibody and Dye BufferEx->Mix ReactiveDye Reconstituted NIR Dye-NHS Ester ReactiveDye->Mix Incubate Incubate (e.g., 1 hr at RT) Mix->Incubate Purify Remove Unconjugated Dye (e.g., Spin Column) Incubate->Purify LabeledAb Purified NIR-Labeled Antibody Purify->LabeledAb

A generalized workflow for antibody conjugation with amine-reactive dyes.
Determining Labeling Efficiency (Degree of Labeling)

The Degree of Labeling (DoL), or the average number of dye molecules conjugated to a single antibody, is a critical parameter that can influence the performance of the labeled antibody.

Protocol:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and at the absorbance maximum of the NIR dye (Amax).

  • Calculate Corrected Protein Absorbance: The dye will have some absorbance at 280 nm. This needs to be corrected for. The correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum, is typically provided by the kit manufacturer.

    • Corrected A280 = A280 - (Amax * CF)

  • Calculate Molar Concentrations:

    • Molar concentration of Antibody = Corrected A280 / (molar extinction coefficient of antibody at 280 nm)

    • Molar concentration of Dye = Amax / (molar extinction coefficient of the dye at Amax)

  • Calculate DoL:

    • DoL = Molar concentration of Dye / Molar concentration of Antibody

Measuring Photostability

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is crucial for applications requiring long or repeated imaging sessions.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescently labeled antibody in a suitable buffer (e.g., PBS) and mount it on a microscope slide.

  • Image Acquisition Setup: Use a fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera. Define a region of interest (ROI) for analysis.

  • Continuous Illumination: Continuously illuminate the sample with the excitation light source at a constant intensity.

  • Time-Lapse Imaging: Acquire a series of images of the ROI at regular time intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.

    • Normalize the background-corrected intensity values to the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Assessing Signal-to-Noise Ratio (SNR) in Immunofluorescence Imaging

A high signal-to-noise ratio is essential for detecting weak signals and obtaining high-quality images.

Protocol:

  • Sample Staining: Perform immunofluorescence staining of cells or tissue sections with the NIR-labeled antibody according to standard protocols.

  • Image Acquisition: Acquire fluorescence images using a confocal or widefield fluorescence microscope equipped for NIR detection. Ensure that the imaging settings (e.g., laser power, detector gain, exposure time) are kept consistent across different samples for a fair comparison.

  • Image Analysis:

    • Using image analysis software, select a region of positive staining (signal) and a region devoid of specific staining (background or noise).

    • Measure the mean fluorescence intensity of the signal region (I_signal).

    • Measure the mean fluorescence intensity of the background region (I_background).

    • Calculate the Signal-to-Noise Ratio (SNR) using the following formula:

      • SNR = (I_signal - I_background) / standard deviation of the background intensity

Performance Comparison Logic

The selection of an appropriate NIR antibody labeling kit depends on the specific experimental requirements. The following diagram illustrates the logical considerations for this decision-making process.

PerformanceComparison cluster_application Application Requirements cluster_performance Key Performance Metrics cluster_kit Kit Selection HighSensitivity High Sensitivity / Low Abundance Target Brightness High Brightness HighSensitivity->Brightness SNR High Signal-to-Noise Ratio HighSensitivity->SNR LongImaging Long-Term / Time-Lapse Imaging Photostability High Photostability LongImaging->Photostability Quantitative Quantitative Analysis Quantitative->Photostability Quantitative->SNR SelectKit Select Optimal Kit Brightness->SelectKit Photostability->SelectKit SNR->SelectKit

Decision-making flowchart for NIR kit selection.

Conclusion

The choice of a NIR fluorescent antibody labeling kit can significantly impact the quality and reliability of experimental data. While IRDye 800CW and Alexa Fluor 790 are well-established performers with good overall characteristics, emerging dyes like s775z show promise for applications demanding exceptional brightness and photostability[1][2][3][4]. It is crucial for researchers to consider the specific demands of their application and to carefully evaluate the performance metrics of different kits. When possible, performing in-house pilot experiments to compare a few selected kits using the protocols outlined in this guide is the most definitive way to identify the optimal solution for your research.

References

assessing the brightness of Cy7.5 conjugates against competitors

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of in vivo imaging and targeted drug delivery, the selection of a bright and stable near-infrared (NIR) fluorophore is critical for achieving high-quality, reproducible data. This guide provides an objective comparison of the brightness of Cy7.5 conjugates against its main competitors, Alexa Fluor 790 and IRDye 800CW. The following information is intended for researchers, scientists, and drug development professionals to facilitate an informed decision when selecting a NIR probe for their specific research needs.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorescent dye is determined by its molar extinction coefficient (ε) and quantum yield (Φ). The molar extinction coefficient reflects the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons. A higher value for both parameters results in a brighter fluorophore.[1]

The table below summarizes the key photophysical properties of Cy7.5 and its competitors. It is important to note that these values can be influenced by the solvent, temperature, and the molecule to which the dye is conjugated.

PropertyCy7.5Alexa Fluor 790IRDye 800CW
Maximum Excitation (nm) ~750 - 788~784~774
Maximum Emission (nm) ~773 - 808~806~789
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~223,000 - 250,000Not readily available~240,000
Quantum Yield (Φ) ~0.12 - 0.28Not readily available~0.076
Calculated Brightness (ε x Φ) ~30,000 - 70,000Not readily available~18,240

Key Observations:

  • Brightness: Based on available data, Cy7.5 conjugates, with a quantum yield that can be significantly higher than that of IRDye 800CW, often exhibit superior brightness.[1][2][3] While the molar extinction coefficients are comparable, the higher quantum yield of Cy7.5 contributes to its enhanced fluorescence intensity. Data for Alexa Fluor 790 is not as readily available for a direct comparison of calculated brightness.

  • Photostability: While cyanine dyes like Cy7.5 are known to be susceptible to photobleaching, advancements in their chemical structures have improved their stability.[4][5] Alexa Fluor dyes, in general, are recognized for their superior photostability compared to traditional cyanine dyes.[3] The photostability of IRDye 800CW is also considered to be high.[5]

  • Conjugation Effects: The process of conjugating a dye to a biomolecule, such as an antibody, can sometimes lead to quenching of the fluorescence signal, particularly at high degrees of labeling (DOL). This is a known issue for some cyanine dyes which can form non-fluorescent aggregates.[6]

Experimental Protocols

To empirically assess the brightness of Cy7.5 conjugates against its competitors, the following experimental protocols are recommended.

In Vitro Brightness Assessment of a Fluorescently Labeled Antibody

This protocol outlines a method for comparing the fluorescence intensity of antibodies conjugated to Cy7.5, Alexa Fluor 790, and IRDye 800CW.

1. Antibody Conjugation and Characterization:

  • Conjugate the same monoclonal antibody to Cy7.5, Alexa Fluor 790, and IRDye 800CW using their respective NHS ester derivatives according to the manufacturer's protocols.

  • Determine the Degree of Labeling (DOL) for each conjugate by measuring the absorbance of the protein (at 280 nm) and the dye (at its respective absorbance maximum).

  • Aim for a similar DOL for all conjugates to ensure a fair comparison.

2. Sample Preparation:

  • Prepare serial dilutions of each antibody conjugate in a suitable buffer (e.g., PBS, pH 7.4) in a black 96-well microplate.

  • Include an unconjugated antibody as a negative control.

3. Fluorescence Measurement:

  • Use a microplate reader equipped for NIR fluorescence detection.

  • Set the excitation and emission wavelengths for each dye according to their spectral characteristics.

  • Measure the fluorescence intensity of each well.

4. Data Analysis:

  • Subtract the background fluorescence from the negative control wells.

  • Plot the fluorescence intensity as a function of antibody concentration for each conjugate.

  • The slope of the linear portion of the curve represents the relative brightness of the conjugate.

Workflow for In Vitro Brightness Assessment cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Antibody Conjugation Antibody Conjugation DOL Determination DOL Determination Antibody Conjugation->DOL Determination Serial Dilution Serial Dilution DOL Determination->Serial Dilution Fluorescence Reading Fluorescence Reading Serial Dilution->Fluorescence Reading Background Subtraction Background Subtraction Fluorescence Reading->Background Subtraction Plotting and Comparison Plotting and Comparison Background Subtraction->Plotting and Comparison

Workflow for In Vitro Brightness Assessment
In Vivo Tumor Imaging Comparison

This protocol describes a general workflow for comparing the in vivo brightness and targeting efficiency of fluorescently labeled antibodies in a tumor-bearing mouse model.

1. Animal Model:

  • Establish a subcutaneous tumor model in immunocompromised mice (e.g., xenograft of a human cancer cell line).

  • Allow tumors to reach a suitable size for imaging (e.g., 100-200 mm³).

2. Probe Administration:

  • Administer an equal molar dose of each antibody conjugate (Cy7.5, Alexa Fluor 790, and IRDye 800CW) to different cohorts of tumor-bearing mice via tail vein injection.

  • Include a control group injected with an unconjugated antibody or saline.

3. In Vivo Imaging:

  • At various time points post-injection (e.g., 4, 24, 48, and 72 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum).

  • Use appropriate excitation and emission filter sets for each dye.

  • Acquire both white light and fluorescence images.

4. Data Analysis:

  • Draw regions of interest (ROIs) around the tumor and a non-tumor background area (e.g., muscle) on the fluorescence images.

  • Quantify the average radiant efficiency within the ROIs.

  • Calculate the tumor-to-background ratio (TBR) for each time point and each conjugate. A higher TBR indicates better tumor targeting and signal contrast.

Workflow for In Vivo Imaging Comparison Tumor Model Tumor Model Probe Injection Probe Injection Tumor Model->Probe Injection NIR Imaging NIR Imaging Probe Injection->NIR Imaging ROI Analysis ROI Analysis NIR Imaging->ROI Analysis TBR Calculation TBR Calculation ROI Analysis->TBR Calculation Comparison Comparison TBR Calculation->Comparison

Workflow for In Vivo Imaging Comparison

Conclusion

The selection of the optimal NIR fluorophore is a critical step in experimental design. While published data provides a strong indication of the relative performance of different dyes, empirical validation within the specific experimental context is highly recommended. Based on available photophysical data, Cy7.5 conjugates are a compelling choice, often demonstrating superior brightness compared to IRDye 800CW. The performance of Alexa Fluor 790 is less documented in direct comparative studies but is expected to be high based on the general characteristics of the Alexa Fluor family. By following the detailed experimental protocols provided, researchers can confidently assess the brightness of Cy7.5 conjugates and its competitors to select the most suitable probe for their research and development needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Cy7.5 maleimide, a near-infrared, thiol-reactive fluorescent dye. Adherence to these procedures is crucial for mitigating risks associated with the reactive maleimide group and ensuring compliance with institutional and regulatory standards.

The disposal protocol for this compound is primarily dictated by the hazardous nature of the maleimide functional group. Maleimides are known to be reactive toward thiols and can act as alkylating agents. Safety Data Sheets (SDS) for related maleimide compounds indicate they can be toxic if swallowed, cause severe skin burns and eye damage, and may lead to allergic skin reactions.[1][2] Therefore, all waste containing this compound must be handled as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Double-gloving is recommended for direct handling.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[1]

  • Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.[1]

Quantitative Hazard Summary

The hazard classifications for the maleimide functional group are summarized below. These dictate the stringent handling and disposal procedures for any maleimide-containing compound.

Hazard StatementGHS ClassificationPrecautionary Measures
Fatal if swallowedAcute Toxicity, Oral (Category 2)Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek immediate medical attention.
Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1)Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling.
May cause an allergic skin reactionSkin Sensitization (Category 1)Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.

This data is based on the known hazards of the maleimide functional group.[1][2]

Step-by-Step Disposal Protocol

The following procedures outline the safe disposal of this compound in its various forms within a laboratory setting. The core principle is to manage all forms of this reagent as hazardous chemical waste, preventing any release into the environment.

Workflow for this compound Waste Disposal

cluster_prep Preparation cluster_streams Waste Segregation & Treatment cluster_final Final Disposal A Start: Identify Waste (Solid, Liquid, Contaminated Debris) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C1 Unused Solid Waste C2 Liquid Waste (e.g., reaction solutions) C3 Contaminated Solid Debris (Gloves, Tips, etc.) E1 Collect in Labeled 'Hazardous Solid Waste' Container C1->E1 D Deactivate with Thiol Reagent (e.g., BME, DTT) C2->D E3 Collect in Labeled 'Hazardous Contaminated Debris' Container C3->E3 E2 Collect Deactivated Solution in Labeled 'Hazardous Liquid Waste' Container D->E2 F Store All Waste Containers in Designated Satellite Accumulation Area E1->F E2->F E3->F G Arrange Pickup by Institutional EHS or Licensed Contractor F->G

Caption: Workflow for the safe segregation, treatment, and disposal of this compound waste.

Deactivation of Reactive Liquid Waste

To minimize the reactivity and associated hazards of liquid waste containing this compound, the maleimide group should be chemically deactivated ("quenched") by reacting it with an excess of a thiol-containing compound.[2]

Experimental Protocol for Deactivation:

  • Prepare a Quenching Solution: In a chemical fume hood, prepare a ~100 mM solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Reaction: In a designated and appropriately labeled hazardous chemical waste container, add the this compound liquid waste. Then, add the quenching solution to achieve at least a 10-fold molar excess of the thiol compound relative to the maleimide.

  • Incubation: Gently mix the solution and allow the reaction to proceed for a minimum of 2 hours at room temperature. This ensures the complete reaction and neutralization of the reactive maleimide group.[2]

  • Collection: The resulting deactivated solution is still considered hazardous chemical waste and must be collected for disposal. Do not pour it down the drain.[2][3]

Segregation and Collection of Waste Streams

Proper segregation of waste is a critical step in safe and compliant chemical disposal.[2][4] Use separate, clearly labeled, and chemically compatible containers for each waste stream.

  • Unused/Expired Solid this compound:

    • Collection: Keep the unused solid reagent in its original, securely sealed container. If the original container is compromised, place it inside a secondary, sealable container.[1]

    • Labeling: Label the container as "Hazardous Waste: Unused this compound".[2]

  • Deactivated Liquid Waste:

    • Collection: Collect the quenched solution from the deactivation protocol in a sealed, leak-proof, and chemically compatible hazardous waste container.

    • Labeling: Label the container as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[2]

  • Contaminated Solid Waste:

    • Collection: All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weigh boats, absorbent paper) must be collected in a designated, sealed plastic bag or container.[1][2]

    • Labeling: Label the container as "Hazardous Waste: this compound contaminated debris".[2]

Spill Cleanup Procedures

In the event of a spill of solid this compound powder, follow these steps immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.

  • Wear Full PPE: Don appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Containment: Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a chemical spill absorbent.[1]

  • Cleanup: Carefully collect the powder and absorbent material using a scoop or dustpan. Avoid dry sweeping or using a vacuum cleaner, which can disperse the fine powder into the air. Place all collected materials into a sealed container.[1]

  • Decontamination: Thoroughly clean the contaminated surface with a detergent solution, followed by a water rinse.

  • Waste Collection: Collect all cleanup materials and cleaning solutions as hazardous waste and label the container appropriately.[1]

Final Storage and Disposal
  • Storage: All hazardous waste containers must be stored in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials. Ensure all containers are kept closed except when adding waste.[1][4][5]

  • Disposal: Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3] Never dispose of this compound or its containers in the regular trash or down the drain.[3][5]

References

Safeguarding Your Research: A Guide to Handling Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Cy7.5 maleimide, a thiol-reactive, near-infrared fluorescent dye. Adherence to these procedures is critical for minimizing risk and ensuring accurate and reproducible results.

Chemical Properties and Hazards:

This compound is a cyanine dye used for labeling proteins and other molecules containing sulfhydryl groups.[1][2] While a specific Safety Data Sheet (SDS) for every formulation of this compound may vary, the maleimide functional group is known to be a potential skin and eye irritant and a sensitizer.[3][4] Therefore, a cautious and well-documented approach to handling is strongly advised.

PropertyValueSource
Molecular Weight807.46 g/mol [1][2]
AppearanceGreen powder[2]
SolubilitySoluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water[1][2]
Excitation Maximum788 nm[1][2]
Emission Maximum808 nm[1][2]
Storage-20°C in the dark, desiccated[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.

Body AreaRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact. For prolonged or repeated contact, consider double-gloving.[3][5]
Eyes Safety gogglesUse chemical safety goggles to provide protection against splashes and dust.[3][6]
Face Face shieldA face shield should be worn in addition to safety goggles, especially when there is a risk of splashing during solution preparation or handling.[3][4]
Body Laboratory coatA flame-resistant lab coat should be worn to protect skin and clothing from contamination.[3][6]
Respiratory NIOSH/MSHA-approved respirator or work in a certified chemical fume hoodAll handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of fine powders.[3][5] If a fume hood is not available, a respirator may be required.[5]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach is crucial for preventing contamination and exposure when working with this compound.

Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound for specific hazard information and emergency procedures.

  • Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a certified chemical fume hood, to contain any potential spills or airborne particles.[5]

  • Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before starting the procedure.[5]

Handling the Solid Compound:

  • All weighing and handling of solid this compound should be performed in a chemical fume hood to minimize the risk of inhaling fine powders.[3][5]

  • Use appropriate tools to handle the compound and avoid generating dust.

Solution Preparation:

  • Prepare solutions in a chemical fume hood.[3]

  • To minimize dust generation, add the solvent to the solid compound slowly and carefully.[5]

  • This compound is soluble in organic solvents such as DMSO and DMF.[1][2]

Storage:

  • Store this compound at -20°C in a dark, dry place.[1][2]

  • Protect the compound from moisture and light.[3] Storing under an inert gas atmosphere is recommended.[3]

  • Solutions should be used as soon as possible after preparation, as long-term storage is not recommended.[1]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Segregation:

  • Collect all waste materials, including unused compound, contaminated gloves, pipette tips, and disposable labware, in a designated and clearly labeled hazardous waste container.[3]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]

Liquid Waste:

  • Collect all liquid waste containing this compound in a sealed, clearly labeled hazardous waste container.[3]

  • Due to the chemical nature of the maleimide component and the organic solvents used, this waste is not suitable for sewer disposal.

Solid Waste:

  • Contaminated solid waste, such as gloves and paper towels, should be placed in a designated hazardous waste container.

Spill Cleanup:

  • In case of a spill, wear appropriate PPE.

  • For small spills of the solid, carefully sweep or vacuum the material and place it into a suitable disposal container, avoiding dust generation.[4][6]

  • For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

  • Clean the spill area thoroughly.

Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal prep_sds Consult SDS prep_area Designate Fume Hood prep_sds->prep_area prep_materials Assemble Materials & PPE prep_area->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve exp_label Perform Labeling Reaction handle_dissolve->exp_label cleanup_decontaminate Decontaminate Work Area exp_label->cleanup_decontaminate cleanup_waste Segregate & Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

References

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